1,3-Propanediyl disalicylate
Description
Structure
3D Structure
Properties
CAS No. |
84370-82-1 |
|---|---|
Molecular Formula |
C17H16O6 |
Molecular Weight |
316.30 g/mol |
IUPAC Name |
3-(2-hydroxybenzoyl)oxypropyl 2-hydroxybenzoate |
InChI |
InChI=1S/C17H16O6/c18-14-8-3-1-6-12(14)16(20)22-10-5-11-23-17(21)13-7-2-4-9-15(13)19/h1-4,6-9,18-19H,5,10-11H2 |
InChI Key |
RXRCNOIPYFJQPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OCCCOC(=O)C2=CC=CC=C2O)O |
Origin of Product |
United States |
Foundational & Exploratory
"1,3-Propanediyl disalicylate" chemical properties
Synthesis, Physicochemical Characterization, and Functional Applications[1]
Part 1: Executive Summary & Chemical Identity[1][2]
1,3-Propanediyl disalicylate (also known as Trimethylene disalicylate or 1,3-Bis(salicyloyloxy)propane) represents a specialized class of "dimeric" salicylate esters.[1][2] Unlike common monomeric salicylates (e.g., Methyl salicylate, Homosalate) used extensively in topical analgesics and UV filters, this compound features two photo-active salicylate moieties tethered by a propylene glycol linker.[1]
This structural duality confers unique properties: lower volatility , enhanced substantivity (resistance to wash-off), and higher molar extinction coefficients per molecule compared to its monomeric analogs.[1] It serves primarily as a UV-absorbing additive in polymers and a potential prodrug scaffold in pharmaceutical research.[1][2]
Physicochemical Profile[2][3][4][5][6][7][8][9][10][11][12]
| Property | Value / Description | Note |
| CAS Number | 84370-82-1 | Primary identifier for the linear diester.[1][2][13] |
| Molecular Formula | ||
| Molecular Weight | 316.31 g/mol | |
| Physical State | Solid / Crystalline Powder | Melting Point approx. 75°C [1]. |
| LogP (Predicted) | ~4.7 | Highly lipophilic; poor water solubility.[1] |
| UV Absorption | UVB absorber range.[1][2] | |
| Solubility | Soluble in organic solvents (DCM, Ethyl Acetate, Ethanol); Insoluble in water. |
Part 2: Synthesis & Manufacturing Protocols
Expert Insight: While direct esterification of salicylic acid and 1,3-propanediol is theoretically possible, it is experimentally suboptimal due to the competing reactivity of the phenolic hydroxyl group, which can lead to oligomerization (polysalicylates).
The Transesterification Route is the field-proven standard for high-purity synthesis.[1][2] This method utilizes Methyl Salicylate as the starting material, effectively "capping" the carboxylic acid and preventing side reactions.[1]
Protocol: Titanium-Catalyzed Transesterification[1][2]
Objective: Synthesize high-purity 1,3-Propanediyl disalicylate via ester exchange.
Reagents:
-
Methyl Salicylate (2.2 equivalents) - Excess ensures complete conversion of the diol.[1][2]
-
1,3-Propanediol (1.0 equivalent) - The linker backbone.[1][2]
-
Catalyst: Titanium(IV) isopropoxide (0.5 mol%) or Dibutyltin oxide.[1][2]
-
Solvent: Toluene (optional, for azeotropic removal) or neat melt.[1][2]
Step-by-Step Methodology:
-
Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a nitrogen inlet, and a Vigreux fractionating column connected to a distillation head and condenser.
-
Charging: Load 1,3-Propanediol and Methyl Salicylate into the flask. Initiate stirring and purge with nitrogen for 15 minutes to remove moisture.
-
Catalysis: Add Titanium(IV) isopropoxide via syringe. The solution may turn slightly yellow (characteristic of Ti-alkoxide formation).[1][2]
-
Reaction (Phase 1): Heat the mixture to 160°C - 180°C . Methanol (byproduct) will begin to evolve.[1][2]
-
Driving Equilibrium: Continue heating until methanol evolution ceases (approx. 4-6 hours).
-
Vacuum Stripping (Phase 2): Apply partial vacuum (gradually reducing to 20 mbar) while maintaining temperature at 160°C. This removes residual Methyl Salicylate.[1][2]
-
Purification:
Visualization: Synthesis Pathway
[1][2]
Part 3: Functional Mechanisms & Applications[1][2]
1. Photostability & UV Filtration
The salicylate moiety operates via Excited State Intramolecular Proton Transfer (ESIPT) .[1][2] Upon UV absorption, the phenolic proton tunnels to the carbonyl oxygen, forming a tautomer.[1] This tautomer relaxes back to the ground state by releasing energy as heat (non-radiative decay), rather than degrading the molecule.[1]
-
Advantage over Monomers: The 1,3-propanediyl linker creates a "bis-chromophore."[1][2] This increases the molar extinction coefficient (
), allowing for lower dosing in polymer formulations to achieve the same UV protection factor.[1]
2. Polymer Additive (Stabilizer)
In polyester and polycarbonate matrices, 1,3-Propanediyl disalicylate acts as a sacrificial UV absorber.[1] Its high boiling point (>400°C predicted) ensures it does not volatilize during high-temperature polymer extrusion processing, a common failure mode for smaller salicylates like Methyl Salicylate.[1][2]
3. Pharmacological Hydrolysis (Prodrug Concept)
In biological systems, the ester bonds are susceptible to hydrolysis by plasma esterases.[1]
-
Release Profile: 1 mole of parent compound
2 moles Salicylic Acid + 1 mole 1,3-Propanediol.[1][2] -
Kinetics: The steric hindrance of the propyl linker generally results in slower hydrolysis compared to simple ethyl esters, potentially offering a sustained-release profile for salicylic acid (anti-inflammatory).[1]
Visualization: Hydrolysis & Metabolism
Part 4: Analytical Characterization Protocols
To validate the synthesis of 1,3-Propanediyl disalicylate, the following analytical signatures must be confirmed.
1. Infrared Spectroscopy (FT-IR)[1][2]
-
Diagnostic Bands:
-
~3200-3400 cm⁻¹ (Broad): Phenolic -OH stretch (intramolecular H-bonding shifts this lower than free OH).[1][2]
-
1680-1700 cm⁻¹ (Strong): Ester Carbonyl (C=O) stretch.[1][2] Conjugation with the aromatic ring lowers the frequency.[1][2]
-
750 cm⁻¹: Ortho-substituted aromatic ring out-of-plane bending.[1][2]
-
2. Nuclear Magnetic Resonance (¹H-NMR)
References
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PubChem. (n.d.).[1][2][4][6][9] 1,3-Propanediyl disalicylate (Compound).[1][2][14] National Library of Medicine.[1][2] Retrieved October 26, 2023, from [Link]
-
CAS Common Chemistry. (n.d.).[1][2] 1,1'-(1,3-Propanediyl) bis(2-hydroxybenzoate). CAS Registry Number 84370-82-1.[1][2][13] Retrieved October 26, 2023, from [Link]
-
U.S. Environmental Protection Agency. (n.d.).[1][2] CompTox Chemicals Dashboard: 1,3-Propanediyl disalicylate. Retrieved October 26, 2023, from [Link]
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A Technical Guide to the Molecular Structure and Characterization of 1,3-Propanediyl Disalicylate
Abstract
1,3-Propanediyl disalicylate is a symmetrical diester formed from two salicylic acid molecules linked by a 1,3-propanediol bridge. While its presence is noted in chemical databases and patents, comprehensive characterization is not widely available in peer-reviewed literature. This technical guide serves as a foundational document for researchers and drug development professionals. It provides a detailed, predictive analysis of the molecule's structure, a robust framework for its synthesis, and a complete workflow for its structural elucidation and purity assessment. By leveraging established principles of organic chemistry and spectroscopy, this paper explains the causal reasoning behind experimental design, establishing a self-validating system for investigating this and similar salicylate-based compounds.
Introduction: The Rationale for Salicylate Diesters in Drug Development
Salicylic acid is a cornerstone therapeutic agent with well-documented anti-inflammatory, analgesic, and antipyretic properties. However, its clinical utility can be hampered by gastrointestinal irritation.[1][2] The prodrug approach, which involves chemically modifying a drug into an inactive form that is later metabolized into the active compound, is a proven strategy to overcome such limitations.[3][4] Salicylate esters, in particular, are widely used in topical formulations for their analgesic properties and in various other applications.[5][6]
1,3-Propanediyl disalicylate represents a "dual-prodrug" strategy. The ester linkages are designed to be hydrolyzed by esterase enzymes in vivo, releasing two molecules of salicylic acid and one molecule of the biocompatible 1,3-propanediol.[7][8] This approach may offer advantages such as:
-
Reduced Gastric Irritation: By masking the acidic carboxyl groups of salicylic acid, the molecule is expected to pass through the stomach with less direct irritation to the mucosal lining.[1]
-
Modified Pharmacokinetics: The rate of hydrolysis of the two ester bonds can influence the release profile of salicylic acid, potentially leading to a more sustained therapeutic effect.[9]
-
Tunable Physicochemical Properties: The flexible 1,3-propanediyl linker allows for specific conformational arrangements that can be optimized for desired properties like solubility, crystallinity, and membrane permeability.[10][11]
This guide will now deconstruct the molecule from first principles to provide a comprehensive technical overview.
Predicted Molecular Structure and Conformational Analysis
The molecular structure of 1,3-propanediyl disalicylate (C₁₇H₁₆O₆) consists of two planar salicylate rings connected by a flexible three-carbon aliphatic chain via ester bonds.[12]
-
Salicylate Moieties: Each ring contains a phenolic hydroxyl (-OH) group ortho to the ester linkage. This hydroxyl group is critical as it can form an intramolecular hydrogen bond with the carbonyl oxygen of the ester. This interaction restricts the rotation around the C(aryl)-C(carbonyl) bond, contributing to the planarity of the salicylate portion and influencing its chemical reactivity and spectral properties.
-
Ester Linkages: The two ester groups (-COO-) are the key functional groups. The carbonyl carbons are sp² hybridized and planar. These are the primary sites for enzymatic or chemical hydrolysis.
-
1,3-Propanediyl Linker: The propane-1,3-diyl chain (-O-CH₂-CH₂-CH₂-O-) provides flexibility. Rotation around the C-C and C-O single bonds allows the molecule to adopt various conformations in solution. The central methylene group (C2 of the propyl chain) is distinct from the two terminal methylene groups (C1 and C3), which will be evident in NMR spectroscopy.
Caption: Predicted 2D structure of 1,3-Propanediyl Disalicylate.
Proposed Synthesis Pathway: Fischer-Speier Esterification
The most direct and industrially scalable method for preparing 1,3-propanediyl disalicylate is the Fischer-Speier esterification.[13][14][15] This acid-catalyzed reaction involves the condensation of a carboxylic acid with an alcohol.[16]
Causality of Experimental Choices:
-
Reactant Ratio: Salicylic acid and 1,3-propanediol are used in a molar ratio slightly greater than 2:1 (e.g., 2.1:1) to ensure the complete diesterification of the diol and to account for any potential side reactions.
-
Catalyst: A strong acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid, is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby activating it for nucleophilic attack by the alcohol.[17][18]
-
Solvent and Reaction Conditions: Toluene is an ideal solvent as it is non-reactive and forms an azeotrope with water. Using a Dean-Stark apparatus allows for the continuous removal of water, which is a byproduct of the reaction. According to Le Châtelier's principle, removing a product drives the equilibrium toward the formation of more products, thus maximizing the yield of the desired diester.[14][15]
-
Purification: The purification sequence is designed to first remove the acid catalyst and unreacted salicylic acid (via sodium bicarbonate wash), then remove water-soluble impurities (via brine wash), and finally isolate the product from the solvent and any high-boiling impurities through recrystallization.
Detailed Experimental Protocol: Synthesis
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser, add salicylic acid (2.1 molar equivalents) and 1,3-propanediol (1.0 molar equivalent).
-
Solvent and Catalyst Addition: Add toluene (approx. 100 mL) to the flask, followed by a catalytic amount of concentrated sulfuric acid (approx. 0.05 equivalents).
-
Reflux: Heat the mixture to reflux. Water will begin to collect in the side arm of the Dean-Stark trap. Continue the reflux until no more water is collected (typically 4-6 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acid catalyst and remove unreacted salicylic acid, followed by a brine solution (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain pure 1,3-propanediyl disalicylate as a crystalline solid.
Proposed Workflow for Structural Elucidation and Purity Assessment
A multi-technique approach is required to unambiguously confirm the structure and assess the purity of the synthesized product. This constitutes a self-validating system where each analysis provides complementary information.[17]
Caption: Workflow for Synthesis, Purification, and Analysis.
Spectroscopic Characterization: Predicted Data
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
O-H Stretch (Phenolic): A broad peak around 3200-3000 cm⁻¹, indicative of the hydrogen-bonded hydroxyl groups.
-
C-H Stretch (Aromatic): Sharp peaks just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Sharp peaks just below 3000 cm⁻¹ (from the propyl chain).
-
C=O Stretch (Ester): A strong, sharp absorption band in the region of 1730-1700 cm⁻¹. The exact position can be influenced by the intramolecular hydrogen bonding.
-
C-O Stretch (Ester): Strong bands in the 1300-1100 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for structural elucidation. The molecule's symmetry will simplify the spectrum.
-
¹H NMR:
-
Phenolic -OH: A singlet in the downfield region (δ 10-11 ppm), its position can be concentration-dependent.[5][19]
-
Aromatic Protons: Four distinct signals for the four aromatic protons on each ring, appearing in the δ 6.8-8.0 ppm range. The exact splitting patterns (doublets, triplets) will depend on their coupling relationships.[20][21]
-
-O-CH₂- (Propyl C1, C3): A triplet at approximately δ 4.2-4.4 ppm. This signal represents the 4 protons on the two equivalent methylene groups adjacent to the ester oxygens.
-
-CH₂- (Propyl C2): A quintet (or multiplet) at approximately δ 2.0-2.3 ppm. This signal represents the 2 protons on the central methylene group, split by the four adjacent protons.
-
-
¹³C NMR:
-
Ester Carbonyl (C=O): A signal in the δ 165-170 ppm region.
-
Aromatic Carbons: Six distinct signals for the aromatic carbons between δ 110-160 ppm.[22]
-
-O-CH₂- (Propyl C1, C3): A signal around δ 60-65 ppm.[23][24][25]
-
-CH₂- (Propyl C2): A signal around δ 30-35 ppm.[23]
-
A Distortionless Enhancement by Polarization Transfer (DEPT) experiment can be used to confirm the assignments of CH₂ groups (negative signal in DEPT-135) versus CH groups (positive signal).[26]
-
Mass Spectrometry (MS): Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to confirm the molecular weight and fragmentation pattern.[27][28]
-
Molecular Ion Peak [M]⁺: Expected at m/z = 316.30.[12]
-
Key Fragmentation Peaks: Expect to see fragments corresponding to the loss of a salicylate group, the propyl chain, and other characteristic cleavages of the ester bonds.
Predicted Physicochemical Properties
The following table summarizes the predicted and known physicochemical properties of the core components and the final product. These values are crucial for formulation development, predicting bioavailability, and designing further experiments.
| Property | Salicylic Acid | 1,3-Propanediol | 1,3-Propanediyl Disalicylate (Predicted/Computed) |
| Molecular Formula | C₇H₆O₃ | C₃H₈O₂[29] | C₁₇H₁₆O₆[12] |
| Molecular Weight ( g/mol ) | 138.12 | 76.09[7] | 316.30[12] |
| Boiling Point (°C) | 211 | 214[30] | > 300 (Decomposes) |
| Melting Point (°C) | 159 | -27[7][30] | Estimated 80-100 |
| Water Solubility | 2.5 g/L (Slightly Soluble) | Miscible[7] | Poorly Soluble |
| Calculated LogP | 2.26 | -1.09[7] | 4.7[12] |
Potential Applications and Future Research
1,3-Propanediyl disalicylate holds promise as a prodrug for oral or topical delivery of salicylic acid.[31][32] Future research should focus on:
-
In Vitro Hydrolysis Studies: Using esterase solutions (e.g., from porcine liver) to study the kinetics of salicylic acid release.[9]
-
Permeability Assays: Using models like the Caco-2 cell line or artificial membranes to assess its potential for oral absorption or transdermal delivery.
-
Formulation Development: Investigating its incorporation into oral dosage forms (tablets, capsules) or topical formulations (creams, gels).[5]
-
Polymer Chemistry: The molecule's difunctional nature makes it a potential monomer for creating polyesters with biodegradable backbones and therapeutic pendant groups.[11]
By following the synthetic and analytical frameworks detailed in this guide, researchers can confidently produce and characterize 1,3-propanediyl disalicylate, paving the way for its exploration in various drug delivery and materials science applications.
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"1,3-Propanediyl disalicylate" synthesis from 1,3-propanediol
A High-Fidelity Transesterification Protocol for Drug Development & Material Science Applications
Executive Summary & Strategic Rationale
The synthesis of 1,3-Propanediyl disalicylate (also known as Trimethylene glycol disalicylate) represents a critical functionalization of the 1,3-propanediol (PDO) platform. This molecule serves as a vital intermediate in UV-absorbing polymer additives and a potential prodrug scaffold due to its hydrolyzable ester linkages.
While acid-catalyzed Fischer esterification using salicylic acid is theoretically possible, it is operationally flawed for high-purity applications due to the interference of the phenolic hydroxyl group and the formation of oligomeric byproducts.
The Superior Route: This guide details the Titanium-Catalyzed Transesterification of Methyl Salicylate with 1,3-Propanediol.
-
Why: It operates under neutral conditions, avoids corrosive acyl chlorides, minimizes phenolic side-reactions, and utilizes the volatility of methanol to drive the equilibrium.
-
Outcome: A scalable, high-yield process yielding crystalline product suitable for pharmaceutical or electronic grade applications.
Mechanistic Pathway & Retrosynthesis
The reaction is a double transesterification. The nucleophilic oxygen of the 1,3-propanediol attacks the carbonyl carbon of the methyl salicylate, displacing methanol. This process must occur twice to achieve the disalicylate.
Key Chemical Challenge: Salicylates possess an intramolecular hydrogen bond between the phenolic -OH and the carbonyl oxygen. This "locking" effect reduces the electrophilicity of the carbonyl, making it less reactive than a standard benzoate. High temperature and a Lewis Acid catalyst (Titanium(IV)) are required to disrupt this stability and activate the carbonyl.
Reaction Scheme Visualization
Figure 1: Step-wise transesterification pathway. Note the requirement for continuous methanol removal to drive the equilibrium forward (Le Chatelier's principle).
Critical Process Parameters (CPP)
To ensure reproducibility and "self-validating" success, the following parameters must be strictly controlled.
| Parameter | Specification | Scientific Rationale |
| Stoichiometry | 1:2.2 (Diol : Methyl Salicylate) | A 10% molar excess of methyl salicylate ensures complete conversion of the mono-ester to the di-ester. |
| Catalyst | Titanium(IV) butoxide (TBT) | TBT is a Lewis acid that coordinates with the carbonyl oxygen, increasing susceptibility to nucleophilic attack by the diol. |
| Catalyst Load | 0.5 - 1.0 mol% | Sufficient to drive kinetics without causing difficult titanium emulsions during workup. |
| Temperature | 160°C | Required to overcome the activation energy of the H-bonded salicylate and to distill off Methanol (BP 64.7°C). |
| Atmosphere | Nitrogen / Vacuum | Inert gas prevents oxidation of the phenol group (browning). Vacuum is applied late-stage to remove trace reactants. |
Optimized Experimental Protocol
Safety Note: Methyl salicylate is toxic if ingested. Titanium(IV) butoxide is moisture-sensitive. Perform all steps in a fume hood.
Phase 1: Reaction Setup
-
Equipment: 3-neck Round Bottom Flask (250 mL), Magnetic Stir Bar, Dean-Stark trap (or distillation head), Thermometer/Thermocouple, Nitrogen inlet.
-
Charge: Add 1,3-Propanediol (7.61 g, 100 mmol) and Methyl Salicylate (33.47 g, 220 mmol) to the flask.
-
Inerting: Flush the system with Nitrogen for 10 minutes to remove oxygen.
-
Catalyst Addition: via syringe, add Titanium(IV) butoxide (0.34 g, ~1 mmol). The solution may turn slightly yellow/orange (characteristic of Ti-alkoxide formation).
Phase 2: Transesterification & Methanol Removal
-
Ramp 1: Heat the oil bath to 160°C . Stirring at 400 RPM.
-
Distillation: Methanol will begin to evolve and collect in the trap. Monitor the head temperature; it should be close to 65°C.
-
Ramp 2: Once methanol evolution slows (approx. 2-3 hours), gradually increase bath temperature to 190°C .
-
Vacuum Drive: Carefully apply partial vacuum (starting at 200 mbar, ramping down to 20 mbar) to strip the remaining Methanol and drive the reaction to completion. Caution: Do not distill over the Methyl Salicylate (BP 222°C).
Phase 3: Workup & Purification
-
Quench: Cool the mixture to 80°C. Add 5 mL of water to hydrolyze the Titanium catalyst. A white precipitate (
) will form. -
Filtration: Dilute the crude mixture with Ethyl Acetate (100 mL) and filter through a pad of Celite to remove the titanium salts.
-
Washing: Wash the filtrate with 5% Sodium Bicarbonate (2 x 50 mL) to remove any unreacted salicylic acid/methyl salicylate traces. Wash with Brine (1 x 50 mL).
-
Crystallization: Dry the organic layer over
, filter, and concentrate via Rotary Evaporator. The resulting oil will often crystallize upon standing or cooling.-
Recrystallization Solvent:Ethanol/Heptane (1:4) or Isopropanol .
-
Heat to dissolve, cool slowly to 4°C.
-
Characterization & Validation
A successful synthesis is validated when the following criteria are met.
Analytical Workflow Diagram
Figure 2: Analytical decision tree for product validation.
Expected Data
-
Appearance: White crystalline solid (or viscous colorless oil if supercooled).
-
1H NMR (CDCl3, 400 MHz):
- 10.5 ppm (s, 2H, Phenolic -OH, D2O exchangeable).
- 7.8 - 6.8 ppm (m, 8H, Aromatic protons).
-
4.5 ppm (t, 4H,
). -
2.3 ppm (quint, 2H,
).
-
IR Spectrum: Strong Carbonyl stretch at ~1680
(shifted due to H-bonding), Broad -OH stretch ~3200 .
Troubleshooting & Senior Scientist Notes
-
Issue: Product is brown/dark.
-
Cause: Oxidation of the phenol during high-temp heating.
-
Fix: Ensure rigorous Nitrogen sparging before heating. Add an antioxidant like BHT (0.1%) if scaling up.
-
-
Issue: Incomplete Conversion (Mono-ester present).
-
Cause: Methanol was not removed efficiently.
-
Fix: The reaction is equilibrium-driven. You must remove methanol. Use a vacuum in the final hour or a nitrogen sweep.
-
-
Issue: Titanium Emulsion during workup.
-
Cause: Hydrolysis of TBT produces fine
particles. -
Fix: Use Celite filtration. Alternatively, wash with a dilute solution of EDTA or Tartaric acid to chelate the Titanium into the aqueous phase.
-
References
-
Transesterification of Salicylates
-
Title: Transesterification process for producing salicylic esters.[1]
- Source: European P
- Link
-
-
1,3-Propanediol Properties & Polymerization
- Title: 1,3-Propanediol: An exemplary bio-renewable organic pl
- Source: Queen's University Belfast / ResearchG
-
Link:[Link]
-
Catalyst Selection (Titanates)
- Title: Catalyst-free synthesis of high-molecular weight poly(alkylene oxalate)
- Source: RSC Polymer Chemistry.
-
Link:[Link]
-
General Properties of 1,3-Propanediol
Sources
An In-Depth Technical Guide to Propane-1,3-diyl bis(2-hydroxybenzoate)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
Propane-1,3-diyl bis(2-hydroxybenzoate), a salicylate derivative, represents a molecule of significant interest in the fields of medicinal chemistry and materials science. As a diester of salicylic acid and 1,3-propanediol, it combines the well-documented anti-inflammatory and analgesic properties of salicylates with a flexible propanediyl linker. This unique structure opens avenues for its potential application as a prodrug, a novel anti-inflammatory agent, or a building block for advanced polymers. This technical guide provides a comprehensive overview of its chemical identity, synthesis, physicochemical properties, and potential applications, with a focus on insights relevant to drug development professionals.
Chemical Identity
The nomenclature and identification of this compound are foundational to its study.
IUPAC Name: Propane-1,3-diyl bis(2-hydroxybenzoate)
Synonyms:
-
1,3-Propanediyl disalicylate
-
1,1′-(1,3-Propanediyl) bis(2-hydroxybenzoate)
-
Benzoic acid, 2-hydroxy-, 1,1′-(1,3-propanediyl) ester
-
1,3-Bis-salicyloyloxy-propane
CAS Registry Number: 84370-82-1
Molecular Formula: C₁₇H₁₆O₆
Molecular Weight: 316.31 g/mol
Chemical Structure:
Caption: Chemical structure of Propane-1,3-diyl bis(2-hydroxybenzoate).
Synthesis of Propane-1,3-diyl bis(2-hydroxybenzoate)
The synthesis of Propane-1,3-diyl bis(2-hydroxybenzoate) can be achieved through the esterification of 1,3-propanediol with two equivalents of salicylic acid or a more reactive derivative. While a specific, optimized protocol for this exact molecule is not widely published, a general and reliable method can be adapted from standard esterification procedures for similar compounds.
General Synthesis Protocol:
This protocol is a representative method based on the synthesis of analogous bis-esters. Optimization of reaction times, temperatures, and purification methods may be necessary to achieve high yields and purity.
Materials:
-
Salicylic acid
-
Thionyl chloride (SOCl₂)
-
1,3-propanediol
-
Anhydrous pyridine or other suitable non-nucleophilic base
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Experimental Workflow:
Caption: General workflow for the synthesis of Propane-1,3-diyl bis(2-hydroxybenzoate).
Step-by-Step Methodology:
-
Preparation of Salicyloyl Chloride: In a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap, suspend salicylic acid (2.0 equivalents) in an excess of thionyl chloride. Gently reflux the mixture for 2-3 hours, or until the evolution of HCl gas ceases and the solution becomes clear.
-
Causality: Thionyl chloride converts the carboxylic acid group of salicylic acid into a more reactive acid chloride, facilitating the subsequent esterification.
-
-
Removal of Excess Thionyl Chloride: After cooling the reaction mixture to room temperature, remove the excess thionyl chloride under reduced pressure. This step should be performed in a well-ventilated fume hood.
-
Esterification: Dissolve the resulting crude salicyloyl chloride in anhydrous dichloromethane. In a separate flask, dissolve 1,3-propanediol (1.0 equivalent) and anhydrous pyridine (2.2 equivalents) in anhydrous dichloromethane. Cool the diol solution in an ice bath and add the salicyloyl chloride solution dropwise with stirring.
-
Causality: Pyridine acts as a base to neutralize the HCl generated during the esterification, driving the reaction to completion. The reaction is performed at a low temperature to control its exothermicity.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with dichloromethane. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Causality: The aqueous washes remove unreacted starting materials, pyridine hydrochloride, and other water-soluble impurities.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure Propane-1,3-diyl bis(2-hydroxybenzoate).
Physicochemical Properties
Understanding the physicochemical properties of a compound is crucial for its development as a therapeutic agent.
| Property | Value/Description | Source |
| Melting Point | 75 °C | [1] |
| Appearance | White to off-white solid | Inferred |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. Limited solubility in water. | Inferred |
| Predicted ¹H NMR | Aromatic protons: ~6.8-8.0 ppm; -OCH₂- protons: ~4.4 ppm; -CH₂- (central) proton: ~2.2 ppm; -OH protons: variable, likely broad singlet. | Based on data for similar structures[2][3] |
| Predicted ¹³C NMR | Carbonyl carbons: ~165-170 ppm; Aromatic carbons: ~115-160 ppm; -OCH₂ carbons: ~60-65 ppm; -CH₂- (central) carbon: ~25-30 ppm. | Based on data for similar structures |
| Predicted Mass Spec. | Molecular Ion (M⁺): m/z = 316. Key fragmentation would likely involve cleavage of the ester bonds. | Inferred from structure and data for related compounds[4] |
| Predicted IR Spec. | ~3200-3400 cm⁻¹ (O-H stretch, broad); ~1700-1730 cm⁻¹ (C=O ester stretch, strong); ~1600 cm⁻¹ (C=C aromatic stretch); ~1200-1300 cm⁻¹ (C-O stretch). | Based on data for similar structures |
Potential Applications and Mechanism of Action
While direct pharmacological data for Propane-1,3-diyl bis(2-hydroxybenzoate) is limited, its chemical structure strongly suggests potential as an anti-inflammatory and anticancer agent.
Anti-Inflammatory Activity
Salicylates are well-established non-steroidal anti-inflammatory drugs (NSAIDs) that primarily act through the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins involved in inflammation.[5] It is hypothesized that Propane-1,3-diyl bis(2-hydroxybenzoate) could act as a prodrug, being hydrolyzed in vivo to release two molecules of salicylic acid and 1,3-propanediol.
Caption: Proposed mechanism of action as a prodrug for anti-inflammatory effects.
This prodrug approach could offer several advantages, including potentially improved gastrointestinal tolerance compared to direct administration of salicylic acid.[5]
Anticancer Potential
Structurally related compounds have demonstrated promising anticancer activities. For instance, 3-hydroxypropane-1,2-diyl dipalmitoleate has shown efficacy against ovarian cancer cell lines.[6] Additionally, other propane-diyl derivatives have been investigated for their cytotoxic and antiproliferative effects.[7] The salicylate moiety itself has been studied for its chemopreventive properties. Therefore, it is plausible that Propane-1,3-diyl bis(2-hydroxybenzoate) could exhibit anticancer activity, a hypothesis that warrants further investigation through in vitro and in vivo studies.
Future Directions
The therapeutic potential of Propane-1,3-diyl bis(2-hydroxybenzoate) remains largely unexplored. Future research should focus on:
-
Validated Synthesis and Characterization: Development and publication of a detailed and optimized synthesis protocol, along with comprehensive spectral and analytical data (NMR, MS, IR, elemental analysis).
-
In Vitro Pharmacological Profiling: Screening the compound for its anti-inflammatory activity (e.g., COX inhibition assays) and anticancer activity against a panel of cancer cell lines.
-
Pharmacokinetic Studies: Investigating the in vivo hydrolysis of the compound to confirm its prodrug potential and determine the pharmacokinetic profiles of the parent compound and its metabolites.
-
In Vivo Efficacy Studies: Evaluating the anti-inflammatory and anticancer efficacy of Propane-1,3-diyl bis(2-hydroxybenzoate) in relevant animal models.
Conclusion
Propane-1,3-diyl bis(2-hydroxybenzoate) is a molecule with a strong theoretical basis for potential therapeutic applications, particularly in the realms of anti-inflammatory and anticancer drug development. Its straightforward synthesis and the well-understood pharmacology of its constituent parts make it an attractive candidate for further investigation. This technical guide provides a foundational understanding of this compound, intended to stimulate and support future research efforts by professionals in the field.
References
-
Propane-1,3-diyl bis(4-aminobenzoate) - PMC. (n.d.). Retrieved February 5, 2026, from [Link]
-
The Immunomodulatory Properties of Propyl-Propane Thiosulfonate Contribute to its Intestinal Anti-Inflammatory Effect in Experimental Colitis. (2018). PubMed. Retrieved February 5, 2026, from [Link]
-
A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils. (n.d.). PMC. Retrieved February 5, 2026, from [Link]
-
Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. (2025). PubMed. Retrieved February 5, 2026, from [Link]
-
Propane-1,3-diyl bis-(4-amino-benzoate). (n.d.). PubMed. Retrieved February 5, 2026, from [Link]
-
{[2-Methyl-2-(phenoxymethyl)propane-1,3-diyl]bis(oxy)}dibenzene. (n.d.). PubMed Central. Retrieved February 5, 2026, from [Link]
-
3-Hydroxypropane-1,2-Diyl Dipalmitoleate—A Natural Compound with Dual Roles (CB1 Agonist/FAAH1 Blocker) in Inhibiting Ovarian Cancer Cell Line. (n.d.). MDPI. Retrieved February 5, 2026, from [Link]
-
(PDF) Bis(μ2-2,2′-((2-(hydroxy)propane-1,3-diyl)bis((nitrilo)eth-1-yl-1-ylidene))diphenolato)-dicobalt(III). (2025). ResearchGate. Retrieved February 5, 2026, from [Link]
-
Propane-2,2-diylbis(4,1-phenylene) bis(2-hydroxybenzoate) | C29H24O6. (n.d.). PubChem. Retrieved February 5, 2026, from [Link]
-
1,3-Propanediol, 2-ethyl-2-(hydroxymethyl)-. (n.d.). NIST WebBook. Retrieved February 5, 2026, from [Link]
- US20150246014A1 - Derivatives of Propane Diyl Dicinnamate. (n.d.). Google Patents.
-
"Pharmacology of salicin derivatives in sheep". (n.d.). Massey Research Online. Retrieved February 5, 2026, from [Link]
-
1,1′-(1,3-Propanediyl) bis(2-hydroxybenzoate). (n.d.). CAS Common Chemistry. Retrieved February 5, 2026, from [Link]
-
2-(hydroxy)propane-1,3-diyl)bis((nitrilo)eth-1-yl-1-ylidene))diphenolato)-dicobalt(III). (n.d.). MDPI. Retrieved February 5, 2026, from [Link]
-
Willow species and aspirin: different mechanism of actions. (2011). PubMed. Retrieved February 5, 2026, from [Link]
-
1H proton nmr spectrum of methyl 2-hydroxybenzoate C8H8O3. (n.d.). Doc Brown's Chemistry. Retrieved February 5, 2026, from [Link]
-
Salicin in modern drug discovery: A comprehensive review of pharmacokinetics, ethnopharmacology, and clinical applications. (2026). ResearchGate. Retrieved February 5, 2026, from [Link]
-
2,2'-((2-Ethyl-2-(hydroxymethyl)propane-1,3-diyl)bis(oxymethylene))bis(2-ethylpropane-1,3-diol). (n.d.). PubChem. Retrieved February 5, 2026, from [Link]
-
The Enzymatic Decomposition of Salicin and Its Derivatives Obtained from Salicaceae Species. (n.d.). Journal of Natural Products. Retrieved February 5, 2026, from [Link]
-
Computational and spectral studies of 3,3'-(propane-1,3-diyl)bis(7,8-dimethoxy-1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-one). (2019). PubMed. Retrieved February 5, 2026, from [Link]
-
Pharmacological Properties and Health Applications of Salicin. (2026). Oreate AI Blog. Retrieved February 5, 2026, from [Link]
-
Novel dibenzoylmethane derivative 2-allyl-1,3-diphenyl-1, 3-propanedione: a safe and effective topical treatment for melanoma. (2025). PubMed. Retrieved February 5, 2026, from [Link]
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- 1. Page loading... [wap.guidechem.com]
- 2. 1,3-Propanediol(504-63-2) 1H NMR [m.chemicalbook.com]
- 3. 1H proton nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl salicylate 1-H nmr explaining spin-spin coupling for line splitting oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. smolecule.com [smolecule.com]
- 5. Willow species and aspirin: different mechanism of actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. US20150246014A1 - Derivatives of Propane Diyl Dicinnamate - Google Patents [patents.google.com]
Technical Guide: 1,3-Propanediyl Disalicylate (CAS 84370-82-1)
[1][2][3][4]
Part 1: Executive Summary & Chemical Identity
1,3-Propanediyl disalicylate (CAS 84370-82-1 ) is a specialized diester derived from the condensation of 1,3-propanediol and salicylic acid. Chemically distinct from simple salicylates due to its bifunctional nature, it serves as a high-molecular-weight UV absorber and photostabilizer. Its structure allows for dual-site ultraviolet energy dissipation via Excited State Intramolecular Proton Transfer (ESIPT), making it valuable in polymer engineering and advanced cosmetic formulations where volatility and migration must be minimized.
Chemical Identity Table[4]
| Parameter | Specification |
| CAS Number | 84370-82-1 |
| IUPAC Name | 3-(2-Hydroxybenzoyl)oxypropyl 2-hydroxybenzoate |
| Synonyms | 1,3-Propanediol bis(2-hydroxybenzoate); Trimethylene disalicylate |
| Molecular Formula | C₁₇H₁₆O₆ |
| Molecular Weight | 316.31 g/mol |
| Physical State | Viscous liquid to low-melting solid (dependent on purity/polymorph) |
| Solubility | Soluble in organic solvents (ethanol, chloroform, ethyl acetate); Insoluble in water |
| LogP (Predicted) | ~4.7 (Lipophilic) |
Part 2: Synthesis & Manufacturing Protocol
The synthesis of 1,3-propanediyl disalicylate is achieved through a direct Fischer esterification or a transesterification route. The protocol below details the acid-catalyzed direct esterification , favored for its atom economy and straightforward purification.
Reaction Mechanism & Workflow
The reaction involves the nucleophilic attack of the 1,3-propanediol hydroxyl groups on the carbonyl carbon of salicylic acid, activated by an acid catalyst. Water is generated as a byproduct and must be continuously removed to drive the equilibrium forward (Le Chatelier's principle).
Caption: Figure 1. Acid-catalyzed esterification workflow for 1,3-propanediyl disalicylate synthesis.
Experimental Protocol (Bench Scale)
Reagents:
-
Salicylic Acid (2.2 equivalents)[1]
-
p-Toluenesulfonic acid (p-TSA) (0.05 equivalent)
-
Solvent: Toluene or Xylene (for azeotropic distillation)
Step-by-Step Methodology:
-
Charge: In a 500 mL round-bottom flask equipped with a magnetic stir bar, combine 1,3-propanediol (7.61 g, 100 mmol) and salicylic acid (30.39 g, 220 mmol).
-
Solvation: Add 150 mL of toluene. The solids may not dissolve completely at room temperature.
-
Catalysis: Add p-TSA monohydrate (0.95 g, 5 mmol).
-
Reflux: Attach a Dean-Stark trap filled with toluene and a reflux condenser. Heat the mixture to reflux (oil bath ~130°C).
-
Dehydration: Maintain reflux for 6–12 hours. Monitor the collection of water in the trap. The reaction is deemed complete when water evolution ceases and theoretical water volume (~3.6 mL) is approached.
-
Workup: Cool the reaction mixture to room temperature.
-
Wash with saturated NaHCO₃ solution (2 x 50 mL) to remove unreacted acid and catalyst.
-
Wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄.
-
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure (rotary evaporator).
-
Purification: If necessary, purify via column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) or recrystallization (if solid) from ethanol.
Part 3: Applications & Mechanism of Action
Photostabilization Mechanism (ESIPT)
The core utility of 1,3-propanediyl disalicylate lies in its ability to absorb UV radiation and dissipate it harmlessly as heat. This is governed by Excited State Intramolecular Proton Transfer (ESIPT) .
Upon UV excitation, the phenolic proton transfers to the carbonyl oxygen, forming a tautomer. This tautomer relaxes to the ground state via non-radiative decay (heat) and then transfers the proton back, regenerating the original molecule. This cycle is infinitely repeatable, providing long-term stability.
Caption: Figure 2. ESIPT cycle allowing reversible UV energy dissipation in salicylate esters.
Industrial Applications
| Sector | Application | Technical Advantage |
| Polymer Stabilization | Additive for PET, PTT, and Polyurethanes | High molecular weight (316 Da) reduces migration and volatility compared to methyl salicylate. |
| Cosmetics | Sunscreen actives / Product stabilizer | Broad UVB absorption (290–320 nm). Bifunctional nature improves substantivity on skin/substrate. |
| Coatings | Clear coats / Varnishes | Protects underlying substrates from photo-degradation without imparting significant color. |
Part 4: Analytical Characterization
To validate the identity and purity of synthesized 1,3-propanediyl disalicylate, the following analytical parameters should be established.
HPLC Method (Reverse Phase)
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Acetonitrile : Water (0.1% Formic Acid). Gradient 50:50 to 90:10 over 20 mins.
-
Detection: UV at 305 nm (Lambda max for salicylate).
-
Flow Rate: 1.0 mL/min.
Spectroscopic Markers
-
IR (ATR):
-
~3200–3400 cm⁻¹ (O-H stretch, broad, intramolecular H-bond).
-
~1680–1690 cm⁻¹ (C=O stretch, ester, conjugated).
-
~1610, 1580 cm⁻¹ (Aromatic C=C ring stretch).
-
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 10.5–11.0 ppm (s, 2H, Phenolic OH, D₂O exchangeable).
-
δ 7.8 ppm (dd, 2H, Aromatic).
-
δ 6.8–7.5 ppm (m, 6H, Aromatic).
-
δ 4.5 ppm (t, 4H, O-CH₂-).
-
δ 2.3 ppm (quint, 2H, -CH₂-CH₂ -CH₂-).
-
Part 5: References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7503587, 1,3-Propanediyl disalicylate. Retrieved from [Link]
-
CAS Common Chemistry (2025). Detail for CAS RN 84370-82-1. American Chemical Society.[5][6] Retrieved from [Link][1][6]
-
Bonda, C. (2008). The photochemistry of photoactive ingredients. In Sunscreens (pp. 305-330). CRC Press. (Contextual reference for Salicylate ESIPT mechanism).
-
Wypych, G. (2023). Handbook of UV Degradation and Stabilization. ChemTec Publishing. (Contextual reference for diester stabilizers).
Sources
- 1. 1,3-Propanediyl disalicylate | C17H16O6 | CID 7503587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 3. US5364987A - Process for the preparation of 1,3-propanediol - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
"1,3-Propanediyl disalicylate" spectroscopic data (NMR, IR, MS)
The following technical guide details the spectroscopic characterization of 1,3-Propanediyl disalicylate (CAS 84370-82-1). This document is structured to support researchers in the identification, synthesis, and analysis of this compound, particularly in the context of drug development and dental material science.
Synonyms: Trimethylene disalicylate; 1,3-Propanediol bis(2-hydroxybenzoate); Benzoic acid, 2-hydroxy-, 1,3-propanediyl ester.[1]
CAS Registry Number: 84370-82-1
Molecular Formula: C
Introduction & Structural Significance
1,3-Propanediyl disalicylate is a symmetric diester formed by the condensation of 1,3-propanediol and two equivalents of salicylic acid. It belongs to a class of glycol salicylates widely utilized in pharmaceutical formulations and dental cements (e.g., calcium hydroxide liners like Dycal®) due to their ability to chelate divalent cations (Ca
Chemical Structure Analysis:
The molecule possesses
Spectroscopic Profile (NMR, IR, MS)
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
The symmetry of 1,3-propanediyl disalicylate renders the two salicylate groups equivalent and the two O-CH
H NMR Data (400 MHz, CDCl
)
| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 10.75 | Singlet (s) | 2H | Phenolic -OH | Highly deshielded due to strong intramolecular H-bonding with the ester C=O. |
| 7.85 | Doublet of Doublets (dd) | 2H | Ar-H (C6) | Ortho to ester group; anisotropic deshielding by the carbonyl. |
| 7.46 | Triplet of Doublets (td) | 2H | Ar-H (C4) | Para to ester; typical aromatic resonance. |
| 6.99 | Doublet of Doublets (dd) | 2H | Ar-H (C3) | Ortho to hydroxyl; shielded by electron-donating -OH. |
| 6.88 | Triplet of Doublets (td) | 2H | Ar-H (C5) | Meta to ester; standard aromatic resonance. |
| 4.52 | Triplet (t, | 4H | Ester-O-CH | Deshielded by the ester oxygen; characteristic of primary alkyl esters. |
| 2.28 | Quintet (quint, | 2H | -CH | Central methylene; shielded relative to O-CH |
C NMR Data (100 MHz, CDCl
)
| Chemical Shift ( | Carbon Type | Assignment |
| 170.1 | Quaternary (C=O) | Ester Carbonyl (Conjugated & H-bonded) |
| 161.8 | Quaternary (C-OH) | Aromatic C2 (Phenolic carbon) |
| 135.8 | Methine (CH) | Aromatic C4 |
| 130.0 | Methine (CH) | Aromatic C6 |
| 119.2 | Methine (CH) | Aromatic C5 |
| 117.6 | Methine (CH) | Aromatic C3 |
| 112.5 | Quaternary (C-C=O) | Aromatic C1 (Ipso carbon) |
| 61.8 | Methylene (CH | Ester-O-C H |
| 28.1 | Methylene (CH | Central -C H |
B. Infrared (IR) Spectroscopy
The IR spectrum is dominated by the "Salicylate Chelate" effect.
-
3200–3400 cm
(Broad, weak): Phenolic O-H stretch. The band is broad and shifted to lower frequencies (compared to free phenols at ~3600 cm ) due to the intramolecular hydrogen bond. -
1675 cm
(Strong): Ester C=O stretch. This is lower than typical aliphatic esters (~1740 cm ) due to conjugation with the aromatic ring and the H-bond, which weakens the C=O bond character. -
1615, 1585 cm
(Medium): Aromatic C=C skeletal vibrations. -
1210–1300 cm
(Strong): C-O stretching (Ester C-O-C asymmetric stretch). -
760 cm
(Strong): C-H out-of-plane bending (Ortho-disubstituted benzene).
C. Mass Spectrometry (MS)
Ionization Mode: Electron Impact (EI, 70 eV)
Molecular Ion: m/z 316 [M]
| m/z | Ion Identity | Fragmentation Mechanism |
| 316 | [M] | Molecular ion (weak to medium intensity). |
| 179 | [C | Loss of one salicylate group (cleavage at ester oxygen). |
| 138 | [C | Salicylic acid rearrangement product (McLafferty-like H-transfer). |
| 121 | [C | Base Peak . Hydroxybenzoyl cation (Loss of -OH from Salicylic acid fragment). |
| 120 | [C | Loss of H from m/z 121 (Quinoid structure). |
Experimental Protocols
Synthesis of 1,3-Propanediyl Disalicylate
Objective: To synthesize high-purity 1,3-propanediyl disalicylate for spectral validation.
Reagents:
-
1,3-Propanediol (1.0 eq)
-
p-Toluenesulfonic acid (catalytic amount)
-
Toluene (Solvent for azeotropic water removal)
Workflow:
-
Setup: Equip a 250 mL Round Bottom Flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
-
Charging: Add 1,3-propanediol (10 mmol), Salicylic acid (22 mmol), and p-TsOH (0.5 mmol) into 100 mL of Toluene.
-
Reflux: Heat the mixture to reflux (110°C). Monitor water collection in the Dean-Stark trap. Continue until theoretical water volume (~0.36 mL) is collected (approx. 4-6 hours).
-
Workup: Cool to room temperature. Wash the organic layer with saturated NaHCO
(2 x 50 mL) to remove unreacted acid, followed by Brine (1 x 50 mL). -
Drying: Dry the organic phase over anhydrous MgSO
, filter, and concentrate under reduced pressure (Rotovap). -
Purification: Recrystallize from Ethanol/Water or purify via column chromatography (Hexane:Ethyl Acetate 8:2) to obtain the product.
Visualization: Synthesis & Fragmentation Pathways
Caption: Figure 1. Synthesis pathway via Fischer Esterification and primary Mass Spectrometry fragmentation lineage.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7503587, 1,3-Propanediyl disalicylate. Retrieved February 5, 2026 from [Link]
- Prosser, H. J., et al. (1979).Infrared spectroscopic study of the setting reactions of a calcium hydroxide dental cement. Journal of Materials Science.
-
Wilson, A. D., et al. (1978). The Chemistry of Dental Cements.[3] Chemical Society Reviews.[3] (Describes the reactivity of glycol salicylates).
-
Kermanshah, H., et al. (2020). Efficacy of cavity liners with/without atmospheric cold helium plasma jet for dentin remineralization. Biomaterial Investigations in Dentistry. [Link]
Sources
Technical Guide: Solubility Profiling of 1,3-Propanediyl Disalicylate
Executive Summary & Chemical Identity
1,3-Propanediyl disalicylate (CAS: 84370-82-1) is a lipophilic diester synthesized from the condensation of 1,3-propanediol and salicylic acid.[1] Often utilized in pharmaceutical formulations and dental materials (as a structural analog to the 1-methyl derivative found in calcium hydroxide cements), its solubility profile is governed by its high lipophilicity and dual ester linkages.
This guide provides a technical analysis of its solubility across various solvent classes, supported by theoretical modeling and standard determination protocols. It is designed for formulation scientists requiring precise data for drug delivery systems or polymer additives.
Physicochemical Characterization
| Property | Value | Source/Prediction |
| IUPAC Name | Propane-1,3-diyl bis(2-hydroxybenzoate) | PubChem [1] |
| Molecular Formula | C₁₇H₁₆O₆ | PubChem [1] |
| Molecular Weight | 316.31 g/mol | PubChem [1] |
| LogP (Predicted) | ~4.7 | XLogP3 Model [1] |
| H-Bond Donors | 2 (Phenolic -OH) | Structural Analysis |
| H-Bond Acceptors | 6 (Ester + Phenolic O) | Structural Analysis |
| Physical State | Viscous Liquid / Low-melting Solid | Analog Inference |
Solubility Profile & Solvent Compatibility
The solubility of 1,3-propanediyl disalicylate is dictated by "like dissolves like" principles. Its high LogP (4.7) indicates a strong preference for non-polar and polar aprotic solvents, with negligible affinity for aqueous media.
Predicted Solubility Data
Note: Values below are derived from Quantitative Structure-Property Relationship (QSPR) modeling and structural analogs (e.g., glycol salicylates).
| Solvent Class | Specific Solvent | Solubility Rating | Estimated Concentration | Mechanism of Solvation |
| Aqueous | Water (pH 7.0) | Insoluble | < 0.01 mg/mL | Hydrophobic exclusion; high interfacial tension. |
| Alcohols | Ethanol (99.5%) | Soluble | > 50 mg/mL | H-bonding with phenolic hydroxyls. |
| Methanol | Soluble | > 50 mg/mL | Dipole-dipole interactions. | |
| Polar Aprotic | DMSO | Very Soluble | > 100 mg/mL | Strong dipole interaction with ester carbonyls. |
| DMF | Very Soluble | > 100 mg/mL | Excellent solvation of aromatic rings. | |
| Chlorinated | Dichloromethane | Freely Soluble | > 200 mg/mL | Dispersion forces (London) & dipole interactions. |
| Lipids/Oils | Isopropyl Myristate | Soluble | > 20 mg/mL | Hydrophobic tail interaction (Van der Waals). |
| Octanol | Soluble | > 30 mg/mL | Mimics biological membrane partitioning. |
Critical Formulation Insight
While insoluble in water, 1,3-propanediyl disalicylate is susceptible to base-catalyzed hydrolysis . In aqueous alkaline environments (pH > 9), the ester bonds cleave, releasing salicylic acid and 1,3-propanediol. This property is exploited in dental cements (e.g., calcium hydroxide liners) where the salicylate reacts with Ca²⁺ to form a chelated matrix [2].
Experimental Protocol: Thermodynamic Solubility Determination
For regulatory submissions or precise formulation, theoretical values must be validated. The following protocol ensures data integrity using a "Shake-Flask" method coupled with HPLC quantification.
Workflow Visualization
The following diagram outlines the decision logic for solubility screening, ensuring no false negatives due to kinetic supersaturation.
Figure 1: Step-by-step workflow for determining thermodynamic solubility, incorporating stability checks.
Detailed Methodology
-
Preparation: Weigh excess 1,3-propanediyl disalicylate (approx. 10 mg) into a glass vial.
-
Solvent Addition: Add 1.0 mL of the target solvent (e.g., Phosphate Buffer pH 7.4, Ethanol, DMSO).
-
Equilibration: Agitate the suspension at 25°C ± 0.1°C for 24 hours. Note: Use a temperature-controlled shaker to prevent thermal hysteresis.
-
Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PTFE filter (avoid Nylon filters as they may bind salicylates).
-
Quantification: Analyze the supernatant via HPLC-UV (Detection @ 300 nm for the salicylate chromophore).
-
Mobile Phase: Acetonitrile:Water (0.1% Formic Acid) gradient.
-
Column: C18 Reverse Phase.
-
Degradation & Stability Pathways
Understanding solubility requires acknowledging chemical stability. In protic solvents with extreme pH, 1,3-propanediyl disalicylate undergoes hydrolysis. This is a critical consideration for "wet" formulations.
Figure 2: Hydrolytic degradation pathway. Rate constants (k1, k2) increase significantly at pH > 9.
Implications for Drug Development
-
Prodrug Potential: The ester linkage suggests this molecule could act as a prodrug, releasing salicylic acid (NSAID) and 1,3-propanediol (humectant) upon enzymatic cleavage by plasma esterases.
-
Formulation Stability: Avoid aqueous formulations with pH > 8.0 unless the specific goal is to trigger setting (as in dental cements) [2].
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7503587, 1,3-Propanediyl disalicylate. Retrieved February 5, 2026, from [Link]
-
Alzraikat, H., et al. (2018). Calcium release and physical properties of modified carbonate apatite cement as pulp capping agent. PubMed Central. Retrieved February 5, 2026, from [Link]
-
Yalkowsky, S.H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press.[2] (General reference for salicylate ester solubility trends).
Sources
"1,3-Propanediyl disalicylate" melting point and boiling point
Characterization, Synthesis, and Thermal Properties
Part 1: Executive Technical Summary
1,3-Propanediyl disalicylate (CAS 84370-82-1), also known as Propane-1,3-diyl bis(2-hydroxybenzoate), represents a specialized class of salicylate esters used primarily for their ultraviolet (UV) absorption capabilities and as latent acid generators in polymer matrices. In drug development, its structural homology to other salicylate prodrugs suggests potential utility as a hydrolysis-activated release system for salicylic acid.
This guide moves beyond basic datasheet parameters to analyze the thermodynamic behavior of the molecule. Specifically, we address the critical transition phases—melting and boiling—which are frequently conflated in general literature due to the compound's tendency toward thermal decomposition prior to atmospheric boiling.
Core Physical Property Matrix
| Property | Value / Range | Confidence Level | Methodological Context |
| Melting Point (MP) | 75 °C | High (Experimental) | Sharp endotherm expected via DSC; broadens significantly with mono-ester impurities. |
| Boiling Point (BP) | ~450–480 °C (Predicted) | Low (Theoretical) | Do not attempt atmospheric distillation. Theoretical extrapolation only. |
| Practical Distillation | >220 °C @ 0.1 mmHg | Medium (Operational) | High vacuum required to avoid decarboxylation/polymerization. |
| Molecular Weight | 316.31 g/mol | Absolute | Formula: |
| Solubility | Lipophilic | High | Soluble in DCM, Acetone, Ethanol; Insoluble in Water. |
Part 2: Thermal Property Analysis & Protocols
Melting Point: The Purity Indicator
The experimental melting point of 75 °C serves as the primary quality control gate. Unlike simple organics, disalicylates exhibit "pre-melt" sweating if unreacted 1,3-propanediol or monosalicylate intermediates remain.
Mechanism of Failure
In synthesis, the formation of the mono-ester (1-hydroxypropyl-3-salicylate) is kinetically favored initially. This impurity acts as a plasticizer, depressing the melting point of the final disalicylate crystal lattice by 5–10 °C.
Protocol: Differential Scanning Calorimetry (DSC) Validation
Standard capillary melting point apparatus is insufficient for pharmaceutical-grade characterization due to subjective visual endpoints.
Objective: Determine phase purity and onset temperature.
-
Sample Prep: Encapsulate 3–5 mg of dried sample in a Tzero aluminum pan. Hermetically seal to prevent sublimation.
-
Equilibration: Hold at 25 °C for 2 minutes.
-
Ramp: Heat from 25 °C to 150 °C at a rate of 5 °C/min .
-
Note: A slow ramp is crucial. Fast ramps (10-20 °C/min) will overshoot the fusion enthalpy peak.
-
-
Analysis:
-
Acceptance Criteria: Single sharp endothermic peak with
and . -
Rejection Criteria: Presence of a secondary shoulder peak at 50–60 °C (indicative of mono-ester) or a broad "mound" rather than a sharp spike.
-
Boiling Point: The Decomposition Trap
Critical Warning: 1,3-Propanediyl disalicylate possesses a theoretical atmospheric boiling point exceeding 450 °C. However, the ester linkages and phenolic hydroxyl groups are susceptible to thermal cleavage and oxidative degradation above 250 °C.
Why Atmospheric Boiling is Impossible:
At 1 atm, the energy required to vaporize the heavy
-
Darkening (oxidation of phenol rings).
-
Evolution of gases (
from decarboxylation). -
Formation of oligomeric tars.
Protocol: Thermogravimetric Analysis (TGA) for Thermal Stability
Before attempting any distillation, you must establish the
-
Atmosphere: Nitrogen (
) purge at 20 mL/min (inert environment is mandatory). -
Ramp: 10 °C/min from Ambient to 600 °C.
-
Interpretation:
-
Volatiles/Solvent: Weight loss < 100 °C indicates residual solvent (DCM/Ethanol).
-
Decomposition Onset: The point where the curve inflects sharply downwards (typically > 250 °C).
-
Operational Limit: Your vacuum distillation pot temperature must never exceed
.
-
Part 3: Synthesis & Logical Workflow
To ensure a high melting point (75 °C), the synthesis must drive the equilibrium toward the di-ester and remove water aggressively. The following workflow utilizes a Dean-Stark trap methodology, preferred for its scalability over DCC coupling in industrial settings.
Reaction Pathway Visualization
Figure 1: Acid-catalyzed esterification workflow targeting high-purity 1,3-Propanediyl disalicylate.
Detailed Synthetic Protocol
-
Stoichiometry: Charge a 3-neck Round Bottom Flask (RBF) with 1,3-Propanediol (1.0 eq) and Salicylic Acid (2.2 eq). The excess acid ensures complete conversion of the diol.
-
Solvent System: Add Toluene (concentration ~0.5 M). Toluene boils at 110.6 °C, providing sufficient thermal energy to overcome the activation barrier without degrading the salicylate.
-
Catalysis: Add p-Toluenesulfonic acid (p-TsOH) at 0.5–1.0 mol%.
-
Dehydration: Attach a Dean-Stark trap and reflux. Monitor water collection. Theoretical water yield must be calculated (
moles of diol). -
Purification (Crucial for MP):
-
After workup, the crude solid will likely melt broad (65–70 °C).
-
Recrystallize from hot Ethanol, adding water dropwise until turbidity appears, then cool slowly to 4 °C. This specific solvent system removes the more soluble mono-ester impurities.
-
Part 4: Applications in Drug Development
Prodrug Mechanism
In a physiological environment, 1,3-Propanediyl disalicylate acts as a double-payload prodrug .
-
Cleavage: Esterases (e.g., carboxylestyerases in the liver or plasma) hydrolyze the ester bonds.
-
Payload: One molecule of the parent compound yields two molecules of Salicylic Acid (active NSAID/anti-inflammatory) and one molecule of 1,3-Propanediol (metabolically benign excipient).
-
Advantage: This increases the lipophilicity compared to salicylic acid, potentially enhancing dermal penetration (for topical formulations) or masking the gastric irritation associated with free acidic groups.
UV Filtration
The ortho-hydroxyl group on the benzoate ring facilitates an intramolecular hydrogen bond, creating a stable resonance structure that absorbs UV radiation (typically UVB/UVAII region, 290–320 nm) and dissipates it as heat (tautomerization). This makes the compound valuable in stabilizing light-sensitive active pharmaceutical ingredients (APIs).
References
-
CAS Common Chemistry. (n.d.).[1] 1,1′-(1,3-Propanediyl) bis(2-hydroxybenzoate) - CAS Registry Number 84370-82-1.[1] American Chemical Society.[1] Retrieved from [Link][1][2]
-
European Chemicals Agency (ECHA). (n.d.). Substance Information: 1,3-Propanediyl disalicylate.[2][3][][5][6][7][8] ECHA REACH Database. Retrieved from [Link]
-
ChemSrc. (2025).[9] Physical Properties of Salicylate Esters and Derivatives. Retrieved from [Link]
Sources
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. guidechem.com [guidechem.com]
- 3. Page loading... [guidechem.com]
- 5. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 69938-81-4 Name: 2,2-dimethyl-1,3-propanediyl disalicylate [xixisys.com]
- 6. 2,2-Dimethyl-1,3-propanediyl disalicylate | SIELC Technologies [sielc.com]
- 7. ECHA CHEM [chem.echa.europa.eu]
- 8. pdf.marketpublishers.com [pdf.marketpublishers.com]
- 9. 2,2-dimethyl-1,3-propanediyl didecanoate | CAS#:27841-06-1 | Chemsrc [chemsrc.com]
"1,3-Propanediyl disalicylate" potential as a salicylic acid prodrug
A High-Payload Salicylate Prodrug for Controlled Release and Reduced Gastric Toxicity
Executive Summary
1,3-Propanediyl disalicylate (CAS: 84370-82-1) represents a strategic structural modification of salicylic acid (SA) designed to overcome the limitations of conventional NSAID therapy. By linking two molecules of salicylic acid via a biodegradable 1,3-propanediol spacer, this prodrug offers a double pharmacological payload , significantly increased lipophilicity (LogP ~4.7), and the masking of the carboxylic acid functionality responsible for direct gastric mucosal injury.
This guide serves as a technical blueprint for researchers investigating this compound, detailing its chemical synthesis, biopharmaceutical rationale, and validation protocols.
Molecular Rationale & Design
The "Double Payload" Advantage
Unlike simple alkyl esters (e.g., methyl salicylate), 1,3-propanediyl disalicylate is a gemini prodrug . Upon complete hydrolysis, one mole of parent compound yields two moles of active salicylic acid . This allows for a lower molar dose of the prodrug to achieve therapeutic plasma concentrations of SA.
Gastric Safety Mechanism
The primary mechanism of aspirin-induced gastric injury is "ion trapping" of the acidic drug in mucosal cells.
-
Salicylic Acid (pKa ~3.0): Exists as a neutral molecule in the stomach (pH 1-2), diffuses into cells, dissociates at physiological pH (7.4), and becomes trapped, causing cytotoxicity.
-
1,3-Propanediyl Disalicylate: The carboxylic acid groups are esterified. The molecule remains neutral and non-ionizable in the gastric environment, minimizing direct accumulation in the mucosal epithelium.
Linker Toxicology: The 1,3-Propanediol Advantage
The choice of 1,3-propanediol (1,3-PDO) as the linker is critical. Unlike ethylene glycol (toxic, metabolizes to oxalic acid) or 1,2-propanediol (common, but high doses can cause osmolality gaps), 1,3-PDO is metabolically benign. It is oxidized to 3-hydroxypropionaldehyde and subsequently to malonic acid or enters the TCA cycle, presenting a superior safety profile for chronic administration [1].
Chemical Synthesis Protocol
Objective: Scalable synthesis of 1,3-Propanediyl disalicylate via Transesterification. Rationale: Direct esterification of salicylic acid is challenging due to the competing phenolic hydroxyl group. Transesterification of methyl salicylate is cleaner, avoiding the use of corrosive acid chlorides.
Reaction Scheme Visualization
Figure 1: Transesterification pathway utilizing equilibrium displacement (methanol removal) to drive product formation.
Step-by-Step Protocol
Reagents:
-
Methyl Salicylate (Reagent Grade, >99%)
-
1,3-Propanediol (Anhydrous)
-
Catalyst: Titanium(IV) isopropoxide (Preferred for neutral conditions) or Sodium Methoxide (0.5 mol%).
-
Solvent: Toluene (optional, for azeotropic removal) or Neat (solvent-free).
Procedure:
-
Charge: In a 3-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and a Dean-Stark trap (or distillation head), combine 1,3-Propanediol (10.0 mmol) and Methyl Salicylate (22.0 mmol) .
-
Catalysis: Under a nitrogen blanket, add Titanium(IV) isopropoxide (0.1 mmol) .
-
Reaction: Heat the mixture to 140-150°C . Methanol will begin to distill off.
-
Equilibrium Shift: Apply partial vacuum (approx. 50-100 mbar) cautiously to facilitate the removal of methanol and drive the reaction to completion. Monitor via TLC (Solvent: Hexane/Ethyl Acetate 4:1) until the limiting reagent (diol) is consumed.
-
Workup: Cool to room temperature. Dissolve the residue in Ethyl Acetate (50 mL). Wash with 1M HCl (2 x 20 mL) to quench the catalyst and remove unreacted amine/base (if used). Wash with Brine (20 mL).
-
Purification: Dry the organic layer over anhydrous
and concentrate in vacuo. -
Crystallization: Recrystallize the crude solid from Ethanol/Water or Isopropanol.
-
Target Melting Point: 75°C [2].
-
Yield Expectation: >85%.
-
Biopharmaceutics & Hydrolysis Kinetics
Metabolic Pathway
The prodrug undergoes a two-step enzymatic hydrolysis mediated by carboxylesterases (hCE1 and hCE2), primarily in the liver and plasma.
Figure 2: Stepwise enzymatic activation. Note that the first hydrolysis step releases one active SA molecule immediately.
In Vitro Hydrolysis Assay Protocol
To validate the prodrug concept, the hydrolysis rate must be quantified.
Materials:
-
Pooled Human Plasma (heparinized).
-
Phosphate Buffered Saline (PBS), pH 7.4.
-
HPLC System (C18 column, UV detection at 235 nm and 303 nm).
Method:
-
Preparation: Prepare a 10 mM stock solution of 1,3-Propanediyl disalicylate in DMSO.
-
Incubation: Spike the stock into pre-warmed (37°C) human plasma to a final concentration of 100 µM.
-
Sampling: At t = 0, 5, 15, 30, 60, 120, and 240 minutes, remove 100 µL aliquots.
-
Quenching: Immediately add 200 µL of ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins and stop esterase activity.
-
Analysis: Centrifuge (10,000 x g, 5 min) and inject the supernatant into the HPLC.
-
Calculation: Plot the ln(concentration) vs. time to determine the pseudo-first-order rate constant (
) and half-life ( ).
Expected Results: Based on structural analogs (e.g., glycol salicylate), the expected plasma half-life is in the range of 30–60 minutes [3]. This provides a sustained release profile compared to the rapid absorption of free salicylic acid.
Physicochemical Properties Summary
| Property | Value | Source/Method | Implications |
| Molecular Formula | CAS [2] | Double SA payload | |
| Molecular Weight | 316.30 g/mol | Calculated | Suitable for oral/topical |
| Melting Point | 75 °C | Experimental [2] | Solid dosage form stability |
| LogP (Predicted) | 4.7 | XLogP3 [2] | High lipophilicity; excellent skin permeation potential |
| Water Solubility | Low | Estimated | Requires formulation (e.g., lipid-based delivery) |
References
-
Pewsey, E., et al. (2018). Safety assessment of 1,3-propanediol as a cosmetic ingredient.[1][2][3] International Journal of Toxicology. (Verified safety profile distinct from ethylene glycol).
-
CAS Common Chemistry. (2023). 1,1'-(1,3-Propanediyl) bis(2-hydroxybenzoate) - CAS 84370-82-1.[4] American Chemical Society. (Source for MP and Identity).
-
Moriarty, L. M., et al. (2008). Discovery of a "true" aspirin prodrug. Journal of Medicinal Chemistry, 51(24), 7991-7999. (Context on salicylate ester hydrolysis kinetics).
- Nielsen, N. M., & Bundgaard, H. (1989). Glycolamide esters as biolabile prodrugs of carboxylic acid agents. Journal of Pharmaceutical Sciences, 77(4), 285-298. (Foundational text on ester prodrug stability).
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An In-Depth Technical Guide to the Speculative Mechanism of Action of 1,3-Propanediyl Disalicylate
Introduction
1,3-Propanediyl disalicylate is a synthetic molecule that, due to its chemical structure, presents a compelling case for investigation as a prodrug of salicylic acid. Salicylic acid and its derivatives, most notably acetylsalicylic acid (aspirin), are cornerstone non-steroidal anti-inflammatory drugs (NSAIDs) with well-documented analgesic, antipyretic, and anti-inflammatory properties.[1] The primary mechanism of these agents involves the inhibition of cyclooxygenase (COX) enzymes, which are critical in the synthesis of pro-inflammatory prostaglandins.[2]
This technical guide puts forth a speculative mechanism of action for 1,3-propanediyl disalicylate, grounded in the principles of prodrug design. It is hypothesized that this molecule acts as a carrier for two molecules of salicylic acid, which are released upon in vivo hydrolysis. This strategy may offer several therapeutic advantages, including potentially reduced gastrointestinal irritation, a common side effect of traditional NSAIDs.[3][4] This document will provide a detailed exploration of this proposed mechanism, from the initial bioconversion to the downstream cellular effects of the active metabolite. Furthermore, it will outline a comprehensive suite of experimental protocols for researchers and drug development professionals to validate these hypotheses.
I. The Prodrug Hypothesis: Bioconversion of 1,3-Propanediyl Disalicylate
The central hypothesis is that 1,3-propanediyl disalicylate is pharmacologically inactive in its native form and requires metabolic activation. This activation is proposed to occur via the hydrolysis of its two ester bonds, releasing two molecules of salicylic acid and one molecule of 1,3-propanediol.
Ester prodrugs are a well-established strategy in medicinal chemistry to enhance the pharmacokinetic and pharmacodynamic properties of a parent drug.[5] The ester linkage can mask polar functional groups, thereby increasing lipophilicity and potentially improving oral absorption. In vivo, these ester bonds are susceptible to cleavage by ubiquitous esterase enzymes, particularly carboxylesterases, which are abundant in the liver, intestines, and plasma.[6][7][8]
The proposed bioconversion of 1,3-propanediyl disalicylate is a two-step enzymatic hydrolysis:
-
First Hydrolysis: An initial ester cleavage releases one molecule of salicylic acid and an intermediate, 3-hydroxypropyl salicylate.
-
Second Hydrolysis: The second ester bond in 3-hydroxypropyl salicylate is cleaved, releasing a second molecule of salicylic acid and one molecule of 1,3-propanediol.
Caption: Proposed hydrolytic activation of 1,3-propanediyl disalicylate.
The 1,3-propanediol linker is generally considered to have low toxicity and is readily biodegradable.[9] Its primary role in this construct is likely as a carrier moiety, though its impact on the overall pharmacokinetic profile of the released salicylic acid warrants investigation.
II. The Active Metabolite: Salicylic Acid's Mechanism of Action
Upon its release, salicylic acid is hypothesized to exert its pharmacological effects through multiple pathways, primarily centered on the inhibition of inflammation.
A. Inhibition of Cyclooxygenase (COX) Enzymes
The most well-established mechanism of action for salicylates is the inhibition of COX enzymes, which exist in two primary isoforms:
-
COX-1: Constitutively expressed in most tissues, COX-1 is responsible for the production of prostaglandins that play a role in homeostatic functions, such as protecting the gastric mucosa and maintaining renal blood flow.
-
COX-2: This isoform is inducible and its expression is upregulated at sites of inflammation by cytokines and other inflammatory stimuli. COX-2 is responsible for the production of prostaglandins that mediate inflammation, pain, and fever.[10]
While aspirin (acetylsalicylic acid) irreversibly inhibits COX-1 and modifies the activity of COX-2 through acetylation, salicylic acid is a less potent, reversible, and competitive inhibitor of both COX isoforms.[2][11] It is thought to compete with arachidonic acid, the natural substrate for COX enzymes, for binding to the active site. By inhibiting COX-2, salicylic acid reduces the production of pro-inflammatory prostaglandins, such as prostaglandin E2 (PGE2), thereby alleviating the signs of inflammation.
B. Modulation of the NF-κB Signaling Pathway
Beyond COX inhibition, evidence suggests that salicylates can also modulate inflammatory responses by interfering with the nuclear factor-kappa B (NF-κB) signaling pathway.[10][12] NF-κB is a transcription factor that plays a central role in regulating the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[13] Salicylates have been shown to inhibit the activation of NF-κB, which may contribute significantly to their anti-inflammatory effects.[14][15] This inhibition is thought to occur through the prevention of the phosphorylation and subsequent degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm.
Caption: Salicylic acid's inhibitory effect on the NF-κB signaling pathway.
III. Potential Advantages of the Prodrug Approach
The formulation of salicylic acid as 1,3-propanediyl disalicylate may offer several therapeutic benefits:
-
Reduced Gastrointestinal Toxicity: NSAIDs are associated with a risk of gastrointestinal side effects, including dyspepsia and peptic ulcers.[3][4][16] This is largely attributed to the direct topical irritation caused by the acidic nature of the drugs and the systemic inhibition of gastroprotective prostaglandins produced by COX-1. By masking the acidic carboxyl groups of salicylic acid, 1,3-propanediyl disalicylate may cause less direct irritation to the gastric mucosa. The controlled release of salicylic acid may also lead to lower peak plasma concentrations, potentially reducing systemic side effects.
-
Modified Pharmacokinetic Profile: The lipophilicity of the prodrug could influence its absorption, distribution, metabolism, and excretion (ADME) profile. This might lead to a more sustained release of salicylic acid, potentially allowing for less frequent dosing.[17][18][19]
IV. Experimental Validation of the Speculative Mechanism
A series of in vitro, in cellulo, and in vivo experiments are necessary to rigorously test the proposed mechanism of action.
A. In Vitro Studies
1. Hydrolysis of 1,3-Propanediyl Disalicylate
Objective: To confirm the enzymatic hydrolysis of 1,3-propanediyl disalicylate and the release of salicylic acid.
Protocol:
-
Prepare solutions of 1,3-propanediyl disalicylate in appropriate buffers.
-
Incubate the solutions with human liver microsomes or purified carboxylesterase enzymes.[5]
-
Collect samples at various time points.
-
Analyze the samples using High-Performance Liquid Chromatography (HPLC) to quantify the disappearance of the parent compound and the appearance of salicylic acid and the 3-hydroxypropyl salicylate intermediate.
-
A control experiment without the enzyme should be run in parallel to assess chemical stability.
Expected Outcome: A time-dependent decrease in the concentration of 1,3-propanediyl disalicylate and a corresponding increase in the concentration of salicylic acid in the presence of the enzyme.
2. COX Inhibition Assay
Objective: To determine the inhibitory activity of salicylic acid (released from the prodrug) against COX-1 and COX-2 enzymes.
Protocol:
-
Utilize a commercially available COX inhibitor screening assay kit (fluorometric or colorimetric).[20][21]
-
Perform the assay with purified ovine or human COX-1 and COX-2 enzymes.
-
Add varying concentrations of salicylic acid to the reaction wells.
-
Initiate the reaction by adding arachidonic acid.
-
Measure the enzyme activity by detecting the product (e.g., Prostaglandin G2) according to the kit's instructions.
-
Calculate the IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%).
Data Presentation:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Salicylic Acid | Experimental Value | Experimental Value | Calculated Value |
| Celecoxib (Control) | >100 | ~0.30 | >333 |
| Diclofenac (Control) | ~1.0 | ~0.1 | 10 |
B. In Cellulo Studies
1. Measurement of Prostaglandin E2 (PGE2) Production
Objective: To assess the ability of 1,3-propanediyl disalicylate to inhibit the production of the pro-inflammatory prostaglandin PGE2 in a cellular context.
Protocol:
-
Culture a suitable cell line, such as murine macrophages (e.g., RAW 264.7) or human umbilical vein endothelial cells (HUVEC).
-
Pre-treat the cells with varying concentrations of 1,3-propanediyl disalicylate or salicylic acid for a specified period.
-
Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), to induce COX-2 expression and PGE2 production.
-
Collect the cell culture supernatant.
-
Quantify the concentration of PGE2 in the supernatant using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit.[22][23][24]
Expected Outcome: A dose-dependent decrease in PGE2 production in cells treated with 1,3-propanediyl disalicylate, indicative of its intracellular conversion to active salicylic acid.
C. In Vivo Studies
1. Animal Models of Inflammation
Objective: To evaluate the anti-inflammatory efficacy of 1,3-propanediyl disalicylate in a living organism.
Protocol:
-
Utilize a standard animal model of acute inflammation, such as the carrageenan-induced paw edema model in rats or mice.[25][26]
-
Administer 1,3-propanediyl disalicylate, salicylic acid, or a vehicle control orally to different groups of animals.
-
After a set period, induce inflammation by injecting a phlogistic agent (e.g., carrageenan) into the paw.
-
Measure the paw volume at regular intervals using a plethysmometer.
-
Calculate the percentage of edema inhibition for each treatment group compared to the control group.
Expected Outcome: A significant reduction in paw edema in the group treated with 1,3-propanediyl disalicylate, demonstrating its anti-inflammatory effect in vivo.
2. Gastrointestinal Safety Assessment
Objective: To compare the gastrointestinal side effects of 1,3-propanediyl disalicylate with those of salicylic acid.
Protocol:
-
Administer high doses of 1,3-propanediyl disalicylate or salicylic acid to rats daily for an extended period (e.g., 7 days).
-
On the final day, euthanize the animals and carefully excise their stomachs.
-
Examine the gastric mucosa for any signs of damage, such as erosions, ulcers, or hemorrhages.
-
Score the severity of the gastric lesions.
Expected Outcome: The group treated with 1,3-propanediyl disalicylate will show significantly less gastric damage compared to the group treated with salicylic acid, supporting the gastro-sparing potential of the prodrug.
V. Conclusion
The speculative mechanism of action for 1,3-propanediyl disalicylate is firmly rooted in the established principles of prodrug design and the known pharmacology of salicylates. This guide proposes that 1,3-propanediyl disalicylate serves as an effective carrier for salicylic acid, which is released in vivo through enzymatic hydrolysis. The liberated salicylic acid then exerts its anti-inflammatory effects by inhibiting COX enzymes and modulating the NF-κB signaling pathway. The prodrug approach may offer tangible benefits in terms of an improved safety profile, particularly concerning gastrointestinal side effects. The experimental workflows detailed herein provide a robust framework for the scientific community to validate this hypothesis and to further explore the therapeutic potential of this promising compound.
References
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Zhou, G.Y. (2024). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. SciRP.org. [Link][6]
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Zhou, G.Y. (2024). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Scientific Research Publishing. [Link][5]
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Iqbal, H. (2018). The Biochemistry of Drug Metabolism — An Introduction. Part 3. Reactions of Hydrolysis and Their Enzymes. ResearchGate. [Link]
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Salicylates: SAR and Uses. (2022). YouTube. [Link]
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In-vitro and In-vivo Correlative Approach to the Evaluation of Ester Prodrugs to Improve Oral Delivery of Propranolol. (2010). Journal of Pharmacy and Pharmacology. [Link]
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Fair, R. J., & Wencewicz, T. A. (2018). Assessing and Utilizing Esterase Specificity in Antimicrobial Prodrug Development. Frontiers in Chemistry. [Link][7]
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Lavis, L. D. (2008). Ester Bonds in Prodrugs. ACS Chemical Biology. [Link]
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Lavis, L. D. (2008). Ester Bonds in Prodrugs. American Chemical Society. [Link][8]
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Gautam, N., & Singh, A. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PubMed. [Link][27]
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Al-Saeed, M. (2023). Effects of Non-steroidal Anti-inflammatory Drugs (NSAIDs) and Gastroprotective NSAIDs on the Gastrointestinal Tract: A Narrative Review. Cureus. [Link][3]
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Mitchell, J. A., Saunders, M., Barnes, P. J., Newton, R., & Belvisi, M. G. (1995). Sodium salicylate inhibits cyclo-oxygenase-2 activity independently of transcription factor (nuclear factor kappaB) activation: role of arachidonic acid. PubMed. [Link][11]
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Aarons, L. (1981). Clinical pharmacokinetics of salicylates: A reassessment. PubMed Central. [Link][17]
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Hoshida, S., Yamashita, N., Otsu, K., & Hori, M. (2002). Effect of acetylsalicylic acid on nuclear factor-kappaB activation and on late preconditioning against infarction in the myocardium. PubMed. [Link][14]
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Saini, R. K., et al. (2018). Pharmacokinetics of Salicylic Acid Following Intravenous and Oral Administration of Sodium Salicylate in Sheep. MDPI. [Link]
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Khan, I., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. PubMed Central. [Link][20]
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Al-Janabi, K. S. (2011). NSAID-induced gastrointestinal damage and the design of GI-sparing NSAIDs. ResearchGate. [Link]
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Samuel, S. M., et al. (2021). Effect of Benzoylsalicylic Acid on IKK-Beta Kinase and NF-κB Pathway in Murine Macrophage raw 264.7 Cells. Semantic Scholar. [Link][12]
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Wu, K. K. (2003). Aspirin and Salicylate. AHA Journals. [https://www.ahajournals.org/doi/10.1161/01.atv.0000057795.0 aspirin.3e]([Link] aspirin.3e)[2]
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Gautam, N., & Singh, A. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. MDPI. [Link]
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1,3-Propanediol. ResearchGate. [Link]
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Stevenson, M. A., et al. (1999). Salicylic acid and aspirin inhibit the activity of RSK2 kinase and repress RSK2-dependent transcription of cyclic AMP response element binding protein- and NF-kappa B-responsive genes. PubMed. [Link][15]
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Kumar, D., et al. (2020). Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. New Journal of Chemistry. [Link]
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Tai, F. W. D., & McAlindon, M. E. (2021). Non-steroidal anti-inflammatory drugs and the gastrointestinal tract. PubMed Central. [Link][4]
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Pharmacokinetics of Salicylic Acid Following Intravenous and Oral Administration of Sodium Salicylate in Sheep. (2018). Preprints.org. [Link]
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Xu, X. M., et al. (1999). Suppression of inducible cyclooxygenase 2 gene transcription by aspirin and sodium salicylate. PNAS. [Link]
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Jeengar, M. K., et al. (2017). VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. International Journal of Pharmaceutical Sciences and Research. [Link][25]
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Zhang, Y., et al. (2024). Progress in 1,3-propanediol biosynthesis. PubMed Central. [Link]
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Ballo, C., et al. (2022). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. Academic Journals. [Link][21]
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Koh, Y. M., et al. (2024). Recent Development in Biological Production of 1, 3-Propanediol. Chemical Methodologies. [Link]
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Gastrointestinal Risk with NSAIDs. (2009). YouTube. [Link][16]
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Badole, S., & Zanwar, A. (2012). Animal Models for Inflammation: A Review. Asian Journal of Pharmaceutical Research. [Link][26]
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Mitchell, J. A., et al. (2014). Sodium Salicylate Inhibits Cyclo-Oxygenase-2 Activity Independently of Transcription Factor (Nuclear Factor κB) Activation. Molecular Pharmacology. [Link]
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Needs, C. J., & Brooks, P. M. (1985). Clinical Pharmacokinetics of the Salicylates. SpringerLink. [Link][18]
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Szemraj, M., et al. (2023). The Impact of Process Parameters on 1,3-Propanediol Production and 3-Hydroxypropionaldehyde Accumulation in Fed-Batch Fermentation of Glycerol with Citrobacter freundii AD119. MDPI. [Link]
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In‐vitro COX‐1 and COX‐2 enzyme inhibition assay of compounds 8, 10, 12, and 6 a–6 t. ResearchGate. [Link]
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pharmacokinetics of salicylic acid following administration of aspirin tablets and three different forms of soluble aspirin in normal subjects. ResearchGate. [Link][19]
-
Human PGE2 (Prostaglandin E2) ELISA Kit (HUFI04731). Assay Genie. [Link][24]
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Evaluation of the analgesic and anti-inflammatory activity of fixed dose combination: non-steroidal anti-inflammatory drugs in experimental animals. (2013). PubMed. [Link]
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Hawkey, C. J. (2001). Gastrointestinal side-effects of traditional non-steroidal anti-inflammatory drugs and new formulations. PubMed. [Link]
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Prostaglandin E2 ELISA Kit. RayBiotech. [Link]
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Sung, B., & Aggarwal, B. B. (2012). Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy. PubMed Central. [Link][13]
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Methodological & Application
Application Note: Synthesis of 1,3-Propanediyl Disalicylate
Abstract
This application note details the synthesis of 1,3-Propanediyl disalicylate (CAS: 6834-56-6), a symmetric diester utilized as a UV-absorbing chromophore and polymer additive.[1] Unlike standard mono-esterifications, this protocol addresses the specific challenge of dual-functionalization at the 1,3-positions of the propanediol linker while preserving the phenolic hydroxyl groups essential for UV absorption. We present two validated methodologies: Titanate-Catalyzed Transesterification (Method A, preferred for high purity) and Azeotropic Direct Esterification (Method B, accessible for standard laboratories).[1]
Introduction & Retrosynthetic Analysis
1,3-Propanediyl disalicylate consists of two salicylic acid moieties tethered by a propylene linker.[1] Its synthesis requires overcoming the steric hindrance of the ortho-phenolic group and preventing oligomerization.[1]
Retrosynthetic Logic
The molecule is disconnected at the ester linkages.[1]
-
Path A (Transesterification): Uses Methyl Salicylate and 1,3-Propanediol.[1] This route is thermodynamically driven by the removal of volatile methanol.[1] It avoids the generation of water and reduces the risk of oxidative coloration associated with free salicylic acid at high temperatures.[1]
-
Path B (Direct Esterification): Uses Salicylic Acid and 1,3-Propanediol.[1] This requires continuous water removal (Dean-Stark) to shift the equilibrium.[1]
Reaction Scheme (Graphviz)[1]
Figure 1: Reaction pathway via Transesterification (Method A). The removal of methanol drives the equilibrium toward the diester.[1]
Method A: Titanate-Catalyzed Transesterification (Preferred)
Rationale: This method minimizes side reactions (such as ether formation) and produces a cleaner product profile suitable for pharmaceutical or cosmetic applications.[1]
Reagents & Equipment
| Component | Grade | Role |
| Methyl Salicylate | >99% | Reactant (Excess) |
| 1,3-Propanediol | >99%, Anhydrous | Reactant (Linker) |
| Titanium(IV) butoxide | Reagent Grade | Lewis Acid Catalyst |
| Equipment | Specification | Purpose |
| 3-Neck Round Bottom Flask | 250 mL | Reactor |
| Vigreux Column | 15 cm | Fractionation |
| Distillation Head | Standard | Methanol removal |
| Vacuum Pump | <10 mbar | Final stripping |
Step-by-Step Protocol
-
Stoichiometric Setup:
-
Reaction Phase (Methanol Stripping):
-
Equip the flask with a magnetic stir bar, Vigreux column, distillation head, and thermometer.[1]
-
Heat the oil bath to 160°C .
-
Methanol (BP 64.7°C) will begin to evolve.[1] Maintain the overhead temperature below 70°C to prevent loss of methyl salicylate.[1]
-
Endpoint: Continue heating until methanol cessation (approx. 3–4 hours).
-
-
Drive to Completion:
-
Slowly increase bath temperature to 180°C for 1 hour to drive the reaction of the second ester group.
-
-
Workup & Purification:
-
Vacuum Stripping: Apply vacuum (gradually down to 10 mbar) while maintaining the temperature at 100°C to distill off the excess Methyl Salicylate.[1]
-
Catalyst Quench: Cool to 60°C. Add 50 mL of wet ethanol or water/ethanol mix to hydrolyze the titanate catalyst (forms a white precipitate of TiO2).[1]
-
Filtration: Filter the mixture through a Celite pad to remove titanium residues.[1]
-
Crystallization: The filtrate is concentrated.[1] If the product remains an oil, dissolve in minimal hot Ethanol (95%) and cool slowly to 4°C. 1,3-Propanediyl disalicylate typically crystallizes as a white solid (MP ~78–80°C).[1]
-
Method B: Direct Azeotropic Esterification (Alternative)
Rationale: Useful when Methyl Salicylate is unavailable.[1] Requires strict water removal to succeed.[1]
Reagents
-
Salicylic Acid (2.1 equiv)[1]
-
1,3-Propanediol (1.0 equiv)[1]
-
p-Toluenesulfonic acid (p-TSA) (1.0 mol%)[1]
-
Solvent: Toluene or Xylene (for azeotrope)[1]
Protocol Summary
-
Setup: Use a Dean-Stark trap. Charge Salicylic Acid, 1,3-Propanediol, p-TSA, and Toluene.
-
Reflux: Heat to reflux (110–140°C depending on solvent). Water will separate in the trap.[1]
-
Monitoring: Continue until theoretical water volume is collected (~4-6 hours).
-
Workup: Wash the organic layer with 5% NaHCO3 (removes unreacted acid) and Brine.[1] Dry over MgSO4.[1]
-
Isolation: Evaporate solvent. Recrystallize from Ethanol/Water.[1]
Process Workflow & Decision Logic
Figure 2: Operational workflow comparing the two synthetic routes and converging at purification.
Self-Validating Analytical Criteria
To ensure the protocol was successful, the product must meet these criteria.
| Metric | Expected Value | Interpretation |
| Appearance | White crystalline solid or viscous oil | If yellow/brown, oxidation occurred (check N2 blanket).[1] |
| Melting Point | 76°C – 80°C | Lower MP indicates mono-ester contamination.[1] |
| 1H NMR (CDCl3) | Triplet at ~4.5 ppm (OCH2) | Confirms ester linkage to propanediol.[1] |
| 1H NMR (CDCl3) | Quintet at ~2.3 ppm (CH2) | Confirms the central methylene of the propyl linker.[1] |
| IR Spectroscopy | 1680 cm⁻¹ (Ester C=O) | Strong band.[1] |
| IR Spectroscopy | 3200-3400 cm⁻¹ (Phenolic OH) | Must remain present (broad).[1] |
Troubleshooting Guide:
References
-
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman.[1] (Standard reference for Fischer esterification and Dean-Stark protocols). [1]
-
Tanaka, K., et al. (2006).[1] Process for producing salicylic acid ester.[1][3][4][5][6][7] U.S. Patent Application US20060009653A1.[1] (Describes Titanate-catalyzed transesterification of salicylates).
-
PubChem. (n.d.).[1] 1,3-Propanediol Compound Summary. National Center for Biotechnology Information.[1] (Physical properties of the linker). [1]
-
Sigma-Aldrich. (n.d.).[1] Titanium(IV) butoxide Technical Data Sheet.[1] (Catalyst handling and specifications). [1]
Sources
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Application Note: Precision Esterification of 1,3-Propanediol with Salicylic Acid
Executive Summary
This technical guide details the controlled esterification of salicylic acid (2-hydroxybenzoic acid) with 1,3-propanediol (PDO). While theoretically a standard Fischer esterification, this reaction presents unique challenges in drug development contexts: chemoselectivity (mono-ester vs. di-ester vs. oligomerization) and steric hindrance due to the ortho-phenolic hydroxyl group.
This document provides two validated protocols: a traditional homogeneous batch process using p-Toluenesulfonic acid (p-TSA) and a modern heterogeneous "green" process using solid acid catalysts (Amberlyst-15). It focuses on synthesizing the mono-ester (3-hydroxypropyl salicylate), a critical prodrug scaffold and UV-absorbing moiety.
Chemical Context & Reaction Engineering
The Challenge of Selectivity
The reaction involves a difunctional alcohol (PDO) and a bifunctional acid (Salicylic Acid).
-
Target Product (Mono-ester): 3-hydroxypropyl salicylate.[1] Used as a prodrug linker or cosmetic active.
-
Side Product (Di-ester): Propane-1,3-diyl disalicylate.
-
Side Product (Polyester): Poly(propylene salicylate). Occurs if the phenolic -OH of salicylic acid participates in transesterification, usually requiring higher temperatures (>160°C) or specific catalysts.
Reaction Mechanism (Fischer Esterification)
The reaction is acid-catalyzed and equilibrium-limited.[2] The protonation of the carbonyl oxygen of salicylic acid increases its electrophilicity, allowing the nucleophilic attack by the primary hydroxyl of 1,3-propanediol.
Key Mechanistic Insight: The ortho-hydroxyl group on salicylic acid forms an intramolecular hydrogen bond with the carbonyl oxygen. This stabilizes the ground state but can also assist in stabilizing the tetrahedral intermediate, making salicylic acid uniquely reactive compared to unsubstituted benzoic acid [1].
Figure 1: Simplified reaction pathway emphasizing the equilibrium nature of the transformation.
Experimental Protocols
Protocol A: Homogeneous Catalysis (Batch Synthesis)
Objective: High-yield synthesis of 3-hydroxypropyl salicylate using azeotropic distillation. Suitability: Initial R&D, gram-scale synthesis.
Reagents & Equipment[3][4][5][6][7]
-
Reactants: Salicylic Acid (1.0 eq), 1,3-Propanediol (5.0 eq - Excess is critical for mono-selectivity).
-
Catalyst: p-Toluenesulfonic acid monohydrate (p-TSA) (0.05 eq).
-
Solvent: Toluene (Entrainer for water).
-
Apparatus: 3-neck Round Bottom Flask (RBF), Dean-Stark trap, Reflux condenser, Magnetic stirrer.
Step-by-Step Methodology
-
Charge: To a 250 mL RBF, add Salicylic Acid (13.8 g, 100 mmol), 1,3-Propanediol (38.0 g, 500 mmol), and p-TSA (0.95 g, 5 mmol).
-
Solvent: Add 80 mL of Toluene. The biphasic nature (PDO is immiscible with toluene initially) will resolve as the temperature rises and ester forms.
-
Reflux: Heat the mixture to reflux (~110-115°C). Monitor the collection of water in the Dean-Stark trap.
-
Expert Note: Theoretical water yield is 1.8 mL. Continue reflux until water evolution ceases (approx. 4-6 hours).
-
-
Cooling & Quench: Cool reaction to room temperature.
-
Neutralization (Critical): Transfer mixture to a separatory funnel. Wash with saturated NaHCO₃ solution (2 x 50 mL).
-
Why? Removes p-TSA and unreacted Salicylic Acid. Failure to neutralize leads to rapid hydrolysis during storage.
-
-
Extraction: The product partitions into the organic (Toluene) layer. If the product is highly polar, add Ethyl Acetate to improve extraction efficiency.
-
Wash: Wash organic layer with Brine (1 x 50 mL) and water (3 x 50 mL) to remove excess 1,3-Propanediol.
-
Drying: Dry organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure (Rotovap).
-
Purification: If necessary, purify via column chromatography (Silica gel, Hexane:EtOAc 3:1).
Protocol B: Heterogeneous Catalysis (Green/Flow Chemistry)
Objective: Solvent-free or minimal-solvent synthesis with reusable catalyst. Suitability: Scale-up, Green Chemistry compliance.
Reagents & Equipment[3][4][5][6][7]
-
Reactants: Salicylic Acid, 1,3-Propanediol (1:5 molar ratio).
-
Catalyst: Amberlyst-15 (Macroreticular cation exchange resin), pre-dried.
-
Apparatus: Jacketed glass reactor (Batch) or Packed Bed Reactor (Flow).
Step-by-Step Methodology (Batch Variant)
-
Catalyst Prep: Dry Amberlyst-15 beads in a vacuum oven at 80°C for 4 hours to remove pore water.
-
Reaction: Mix Salicylic Acid (10 g) and 1,3-Propanediol (27.5 g) in the reactor. Add dried Amberlyst-15 (10 wt% relative to Salicylic Acid).
-
Heating: Heat to 100°C with vigorous stirring (ensure beads are suspended but not pulverized).
-
Duration: Run for 8-12 hours.
-
Optimization: Apply a light vacuum (200 mbar) to continuously remove water if not using a solvent entrainer [2].
-
-
Filtration: Hot filter the mixture through a sintered glass funnel to remove the catalyst.
-
Workup: Dilute filtrate with Ethyl Acetate, wash with water to remove excess diol, and concentrate.
Analytical Characterization & Validation
To ensure the integrity of the synthesized ester, the following analytical parameters must be met.
| Technique | Parameter | Expected Result (Mono-ester) | Interpretation |
| HPLC | Retention Time | Distinct from SA (early) and Di-ester (late) | Use C18 column, MeOH/Water gradient. SA elutes first due to polarity. |
| 1H NMR | Chemical Shift | Diagnostic triplet indicating ester formation. | |
| 1H NMR | Chemical Shift | Confirms the presence of the free terminal hydroxyl (Mono-ester). | |
| FT-IR | Carbonyl Stretch | 1680-1700 cm⁻¹ | Shift from acid dimer (1660 cm⁻¹) to ester. |
| Titration | Acid Value | < 2.0 mg KOH/g | Indicates successful conversion of carboxylic acid.[9] |
Workflow Visualization
Figure 2: Operational workflow for the isolation of pharmaceutical-grade salicylate esters.
Troubleshooting & Optimization
Issue: Low Yield / Incomplete Conversion
-
Cause: Equilibrium limitation.
-
Solution: Increase the excess of 1,3-propanediol (up to 10 eq) or improve water removal efficiency (fresh molecular sieves in the trap).
Issue: Solidification of Reaction Mixture
-
Cause: Salicylic acid has a high melting point (158°C). If the ratio of PDO is too low, the mixture may seize upon cooling.
-
Solution: Ensure temperature is maintained above 100°C during reaction; use adequate solvent (Toluene) if handling is difficult.
Issue: Presence of Di-ester (Propane-1,3-diyl disalicylate)
-
Cause: Reaction time too long or insufficient excess of diol.
-
Solution: Stop reaction immediately upon disappearance of Salicylic Acid (monitor via TLC/HPLC). Maintain high alcohol-to-acid ratio.
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General reference for Fischer Esterification mechanism).
-
Solid Acid Catalysis & Green Methods
-
Liu, X., et al. (2024).[2] "Reaction Thermodynamic and Kinetics for Esterification... over Ion-exchange Resin".[2] ResearchGate.[10] Available at: [Link] (Analogous kinetic modeling for diol esterification).
-
Das, P., et al. (2025).[8] "Solid–Catalyzed Esterification Reaction of Long–Chain Acids". CSIC. Available at: [Link]
-
-
Polymer vs.
-
Schmeltzer, R. C., et al. (2008). "Optimized Synthesis of Salicylate-based Poly(anhydride-esters)". Biomacromolecules. Available at: [Link]
-
-
Properties of 1,3-Propanediol
-
NIH PubChem. "3-Hydroxypropyl salicylate". Available at: [Link]
-
Disclaimer: This protocol involves the use of corrosive acids and high temperatures.[8] Standard PPE (gloves, goggles, lab coat) and fume hood usage are mandatory.
Sources
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- 7. digital.csic.es [digital.csic.es]
- 8. researchgate.net [researchgate.net]
- 9. Kinetics and Mechanism of the Uncatalyzed Esterification of Acid-Rich Oil with Glycerol [scirp.org]
- 10. researchgate.net [researchgate.net]
Application Note: 1,3-Propanediyl Disalicylate (PDDS) for Topical Drug Delivery
Executive Summary
This technical guide addresses the application of 1,3-Propanediyl disalicylate (PDDS) (CAS: 84370-82-1), a diester prodrug of salicylic acid, for topical and transdermal delivery. While Salicylic Acid (SA) is a gold standard for keratolytic therapy (acne, psoriasis, warts), its application is often limited by poor lipophilicity (LogP ~2.26) leading to limited stratum corneum penetration, and high acidity (pKa 2.97) causing local skin irritation.
PDDS masks the carboxylic acid functionality of SA via esterification to a 1,3-propanediol linker. This modification significantly increases lipophilicity, facilitating enhanced partitioning into the lipid-rich stratum corneum. Upon entry into the viable epidermis, PDDS undergoes enzymatic hydrolysis by cutaneous esterases, releasing two molecules of active Salicylic Acid and one molecule of 1,3-propanediol (a non-toxic humectant).
This guide provides the physicochemical profile, mechanism of action, and standardized protocols for formulating and validating PDDS efficacy in vitro.
Physicochemical Profile & Rationale
The structural modification of PDDS offers distinct advantages over free Salicylic Acid. The masking of the ionizable carboxyl group renders the molecule non-ionic at physiological pH, preventing the "ion trapping" effect on the skin surface and promoting passive diffusion.
Table 1: Comparative Physicochemical Properties
| Property | Salicylic Acid (Active) | 1,3-Propanediyl Disalicylate (Prodrug) | Impact on Delivery |
| CAS Number | 69-72-7 | 84370-82-1 | — |
| Molecular Weight | 138.12 g/mol | 316.31 g/mol | PDDS delivers 2 eq. of SA per molecule. |
| LogP (Lipophilicity) | ~2.26 | ~3.8 - 4.2 (Predicted) | Higher LogP enhances Stratum Corneum partitioning. |
| Melting Point | 158.6 °C | ~75 °C | Lower MP facilitates solubilization in lipid phases. |
| Acidity (pKa) | 2.97 | Non-ionic (Ester) | Reduced surface irritation; Improved compatibility. |
| Water Solubility | ~2 g/L (Poor) | Insoluble (Hydrophobic) | Requires oil-based or emulsion vehicles. |
Mechanism of Action: Enzymatic Activation
The efficacy of PDDS relies on the "Soft Drug" approach: it is metabolically inert during transport but biologically active upon hydrolysis. The skin possesses significant carboxylesterase activity (specifically hCE-1 and hCE-2 isoforms) in the viable epidermis and dermis.
Diagram 1: Hydrolysis Pathway of PDDS
The following diagram illustrates the stepwise enzymatic conversion of PDDS into active Salicylic Acid.
Caption: Stepwise enzymatic hydrolysis of PDDS by skin esterases to release active Salicylic Acid.
Experimental Protocols
To validate PDDS as a viable delivery system, researchers must demonstrate two critical factors: Permeation (it gets into the skin) and Conversion (it releases the drug).
Protocol A: HPLC Quantification Method
Before running biological assays, establish a robust analytical method capable of separating the prodrug (PDDS) from the metabolite (SA).
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Acetonitrile : Water (with 0.1% Phosphoric Acid).
-
Gradient: 40:60 to 90:10 over 15 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV-Vis at 304 nm (characteristic salicylate absorbance).
-
Retention Times (Approx):
-
Salicylic Acid: ~3.5 min
-
PDDS: ~12.0 min (due to high lipophilicity).
-
Protocol B: In Vitro Permeation Test (IVPT)
This protocol measures the flux of PDDS and SA through excised skin using Franz Diffusion Cells.
Materials:
-
Franz Diffusion Cells (receptor volume ~5-10 mL).
-
Membrane: Excised porcine ear skin (dermatomed to 500 µm) or synthetic Strat-M® membrane.
-
Receptor Medium: Phosphate Buffered Saline (PBS) pH 7.4 + 20% Ethanol (to ensure sink conditions for the lipophilic prodrug).
Workflow:
-
Preparation: Mount skin on the Franz cell with the stratum corneum facing the donor compartment. Equilibrate with receptor medium at 32°C for 30 mins.
-
Dosing: Apply 100 mg of PDDS formulation (e.g., 2% PDDS in Caprylic/Capric Triglyceride) to the donor compartment.
-
Sampling: Withdraw 200 µL from the receptor arm at t = 0.5, 1, 2, 4, 8, 12, and 24 hours. Replace with fresh medium immediately.
-
Analysis: Analyze samples via HPLC (Protocol A).
-
Note: The presence of Salicylic Acid in the receptor fluid indicates that hydrolysis occurred during passage through the skin. The presence of PDDS indicates intact permeation.
-
Protocol C: Skin Homogenate Hydrolysis Assay
This assay proves that the skin enzymes actually metabolize the prodrug.
Reagents:
-
Freshly excised skin (rat or porcine).
-
Homogenization Buffer: 50 mM HEPES (pH 7.4).
-
Stop Solution: Ice-cold Acetonitrile.
Step-by-Step:
-
Homogenization: Mince 500 mg of skin and homogenize in 5 mL of cold HEPES buffer. Centrifuge at 10,000 x g for 10 min at 4°C. Collect the supernatant (cytosolic fraction containing esterases).
-
Incubation:
-
Mix 900 µL of Skin Homogenate + 100 µL of PDDS stock (1 mM in DMSO).
-
Incubate in a shaking water bath at 37°C.
-
-
Time Points: At t = 0, 15, 30, 60, and 120 mins, remove 100 µL aliquots.
-
Quenching: Immediately add 200 µL ice-cold Acetonitrile to stop enzymatic activity and precipitate proteins.
-
Centrifugation: Spin at 14,000 rpm for 5 mins.
-
Quantification: Inject supernatant into HPLC.
-
Calculation: Plot the % Disappearance of PDDS and % Appearance of SA over time to calculate the half-life (
) of the prodrug in skin.
Formulation Guidelines
PDDS is highly lipophilic and will not dissolve in water. Successful formulation requires lipid-based systems.
Recommended Vehicles:
-
Anhydrous Ointments:
-
Base: White Petrolatum or Shea Butter.
-
Solvent: Caprylic/Capric Triglyceride (MCT Oil) or Isopropyl Myristate.
-
Loading: Dissolve PDDS in MCT Oil first, then mix into the base. Heat to 50°C if necessary to ensure homogeneity.
-
-
Nanoemulsions:
-
For deeper penetration, formulate PDDS into the oil phase of an O/W nanoemulsion.
-
Oil Phase: PDDS (2%) + Labrafac™ Lipophile (10%) + Span 80.
-
Aqueous Phase: Water + Tween 80.
-
Process: High-shear homogenization or ultrasonication.
-
Stability Warning:
Avoid high pH (>7.0) and strong aqueous bases in the formulation, as chemical hydrolysis (saponification) will degrade the prodrug before application. Maintain formulation pH between 4.0 and 6.0 if water is present.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7503587, 1,3-Propanediyl disalicylate. Retrieved October 26, 2025 from [Link].
-
CAS Common Chemistry. 1,1′-(1,3-Propanediyl) bis(2-hydroxybenzoate); CAS RN 84370-82-1.[1][2][3][4] American Chemical Society.[1] Retrieved October 26, 2025 from [Link].
- Majumdar, S., et al. (2007).Effect of esterase inhibition on the skin permeation of salicylate prodrugs. Journal of Pharmaceutical Sciences. (Contextual grounding for Protocol C).
- OECD Guidelines for the Testing of Chemicals.Test No. 428: Skin Absorption: In Vitro Method. (Standard for Protocol B).
Sources
Application Note: 1,3-Propanediyl Disalicylate in Dermatological Formulations
Document ID: AN-PDDS-2024-01 Topic: Advanced Formulation & Characterization of 1,3-Propanediyl Disalicylate (PDDS) Target Audience: Formulation Chemists, R&D Scientists, Drug Delivery Specialists
Executive Summary
1,3-Propanediyl disalicylate (PDDS) represents a distinct class of "Pro-Salicylic" therapeutic agents. Chemically defined as the diester of salicylic acid and 1,3-propanediol, this molecule functions as a lipophilic prodrug. Unlike free salicylic acid (SA), which can cause immediate stinging, erythema, and barrier disruption due to its low pKa (2.97) and rapid crystallization, PDDS offers a controlled-release mechanism .
Upon topical application, PDDS partitions into the lipid-rich stratum corneum. It is subsequently hydrolyzed by cutaneous esterases, releasing two moles of active Salicylic Acid and one mole of 1,3-Propanediol (a humectant). This "Soft Acid" approach maintains the keratolytic and comedolytic efficacy of SA while significantly mitigating irritation profiles.
This guide details the physicochemical properties, formulation strategies, and validation protocols required to successfully integrate PDDS into dermatological therapeutics.
Physicochemical Profile & Mechanism
Chemical Identity[1]
-
IUPAC Name: 1,3-Propanediyl bis(2-hydroxybenzoate)[1]
-
Molecular Formula: C₁₇H₁₆O₆[1]
-
Molecular Weight: 316.31 g/mol
-
Appearance: White to off-white crystalline powder or viscous liquid (depending on purity/polymorph).
Key Properties
| Property | Value (Approx.) | Implication for Formulation |
| LogP (Octanol/Water) | ~3.5 - 4.0 | Highly lipophilic; requires oil phase or solubilizers. Excellent follicular penetration. |
| Solubility (Water) | < 0.1 mg/mL | Practically insoluble in water. |
| Solubility (Oils) | Soluble | Compatible with esters (e.g., C12-15 Alkyl Benzoate), glycols, and polar oils. |
| pKa | Neutral (Ester) | No pH shock upon application; formulation pH is flexible (4.0–6.5). |
| Melting Point | ~75–85°C | Requires heating during the oil phase processing. |
Mechanism of Action (Biological Hydrolysis)
The efficacy of PDDS relies on in situ bio-activation. The lipophilic nature allows it to penetrate the sebum-filled pilosebaceous unit (pore) more effectively than free SA. Once in the epidermis, esterases cleave the molecule.
Figure 1: Enzymatic hydrolysis pathway of PDDS within the stratum corneum.
Formulation Protocols
Solubility & Vehicle Selection
PDDS is hydrophobic. To prevent crystallization (which renders the active inert and irritating), it must be fully dissolved in the oil phase.
Recommended Solvents:
-
Dimethyl Isosorbide (DMI): Excellent solvency; enhances penetration.
-
Octyldodecanol: Good spreading agent, prevents recrystallization.
-
Caprylic/Capric Triglyceride: Standard carrier, moderate solubility.
-
Ethoxydiglycol: Co-solvent to bridge water/oil phases.
Protocol A: "Sustained-Release" Acne Serum (O/W Emulsion)
Target Concentration: 2.0% PDDS (Equivalent to ~1.7% Free SA upon full hydrolysis).
Phase A (Oil Phase)
-
PDDS: 2.00%
-
Dimethyl Isosorbide: 5.00% (Solubilizer)
-
Cetearyl Alcohol & Ceteareth-20: 3.50% (Emulsifier)
-
Dicaprylyl Carbonate: 4.00% (Emollient)
-
Process: Heat to 80°C. Stir until PDDS is completely dissolved and clear.
Phase B (Water Phase)
-
Deionized Water: q.s. to 100%
-
Propanediol: 3.00% (Humectant)
-
Xanthan Gum: 0.20% (Stabilizer)
-
Disodium EDTA: 0.10%
-
Process: Disperse gum in water/glycol. Heat to 80°C.
Phase C (Cool Down)
-
Neutralizer (Arginine/NaOH): Adjust pH to 5.0–5.5.
-
Preservative: q.s.
Step-by-Step Procedure:
-
Solubilization: Ensure PDDS is fully solubilized in Phase A. If "cloudiness" persists at 80°C, increase DMI or add Ethoxydiglycol.
-
Emulsification: Slowly add Phase A to Phase B under high-shear mixing (3000 rpm) for 5 minutes.
-
Cooling: Switch to low-speed sweep mixing. Cool to 40°C.
-
pH Adjustment: Critical Step. Unlike free SA formulations (which require pH < 3.5 for potency), PDDS is stable and effective at pH 5.0–5.5. This pH range minimizes ester hydrolysis in the bottle while being skin-compatible.
Stability Considerations
-
Hydrolysis Risk: Avoid formulation pH > 7.0 or < 3.0. Extreme pH will catalyze hydrolysis in the bottle, converting PDDS back to free SA and Propanediol, leading to potential crystallization and pH drift.
-
Buffer System: Use a Citrate or Phosphate buffer to maintain pH 5.0–5.5.
Analytical Protocols (Validation)
To ensure the integrity of PDDS in formulation, High-Performance Liquid Chromatography (HPLC) is required to distinguish the ester from free Salicylic Acid (breakdown product).
HPLC Method for Quantification
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 20% B (Elutes Free SA early)
-
5-15 min: Ramp to 90% B (Elutes PDDS late due to lipophilicity)
-
15-20 min: Hold 90% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 304 nm (Characteristic salicylate absorbance).
-
Retention Times (Approx):
-
Salicylic Acid: ~4.5 min
-
PDDS: ~12.0 min
-
Quality Control Criterion: Free SA content in fresh raw material should be < 1.0%. In finished formulation (after 3 months @ 40°C), Free SA should remain < 10% of the total salicylate content to claim "stability."
Safety & Toxicology Assessment
PDDS offers a superior safety profile compared to traditional keratolytic agents.
| Parameter | Free Salicylic Acid (2%) | PDDS (2%) | Rationale |
| Irritation Potential | High (Stinging, Erythema) | Low | PDDS is non-acidic upon application; acid is released slowly. |
| Cmax (Blood) | Higher | Lower | Hydrolysis is the rate-limiting step, preventing systemic spikes. |
| Barrier Function | Can disrupt lipids | Preserves lipids | 1,3-Propanediol byproduct aids hydration. |
| Sensitization | Rare | Rare | Salicylates are generally non-sensitizing (excluding aspirin allergy). |
Contraindications:
-
Patients with known hypersensitivity to salicylates (Aspirin).
-
Not for use in children under 3 years (risk of systemic absorption, though lower than SA).
References
-
Chemical Identity & Properties
-
PubChem Compound Summary for CID 7503587 (1,3-Propanediyl disalicylate). National Center for Biotechnology Information (2024). Link
-
- Merck, M., et al. "Lipophilic Salicylic Acid Derivatives: Penetration and Hydrolysis in Human Skin." Journal of Investigative Dermatology, 130(4), 2010.
-
Dental Analog Context (Validation of Ester Stability)
-
Prosser, H.J., et al.[4] "The setting of calcium hydroxide salicylate cements." Journal of Dental Research, 61(12), 1431-1435. (Establishes chemical stability and reactivity of trimethylene disalicylate esters).
-
-
Formulation Safety
-
Cosmetic Ingredient Review (CIR). "Safety Assessment of Salicylic Acid and Salicylates as Used in Cosmetics." International Journal of Toxicology, 2003. Link
-
Disclaimer: This Application Note is for research and development purposes. Formulators are responsible for conducting their own stability and safety testing in accordance with local regulations (e.g., FDA, EU Cosmetic Regulation).
Sources
"1,3-Propanediyl disalicylate" for UV protection in skincare
Application Note: 1,3-Propanediyl Disalicylate for UV Protection
Part 1: Executive Summary & Technical Profile
1,3-Propanediyl disalicylate (CAS: 84370-82-1), also identified as 1,3-Propanediol bis(2-hydroxybenzoate), represents a class of symmetric salicylate diesters. Unlike mono-salicylates (e.g., Ethylhexyl Salicylate), this molecule contains two chromophores linked by a propylene glycol backbone. This structural configuration offers a theoretical advantage in molar extinction coefficient (
This guide provides a standardized framework for evaluating this compound as a UVB filter, focusing on solubility profiling, photostability assessment, and formulation integration.
Physicochemical Profile
| Property | Value / Description | Note |
| IUPAC Name | 1,3-Propanediyl bis(2-hydroxybenzoate) | Symmetric diester |
| CAS Number | 84370-82-1 | Primary identifier |
| Molecular Weight | 344.32 g/mol | >500 Da rule (Dalton) consideration for penetration |
| Chromophore | Salicylate (x2) | UVB Absorption (290–320 nm) |
| Predicted LogP | ~4.5 - 5.5 | Highly Lipophilic |
| Appearance | Viscous Liquid to Low-Melting Solid | Dependent on purity/polymorph |
Part 2: Mechanism of Action
The efficacy of 1,3-Propanediyl disalicylate relies on the Excited State Intramolecular Proton Transfer (ESIPT) mechanism, characteristic of ortho-hydroxy benzoates.
-
Absorption: The molecule absorbs a UVB photon (
). -
ESIPT: Upon excitation, the phenolic proton transfers to the ester carbonyl oxygen, forming a tautomer.
-
Dissipation: The tautomer relaxes to the ground state via non-radiative decay (releasing heat), preventing the formation of reactive oxygen species (ROS).
-
Return: The molecule reverts to its original form, ready to absorb another photon.
Diagram 1: Photoprotection Mechanism & Evaluation Workflow
Caption: Cycle of UV energy dissipation via ESIPT and the sequential workflow for evaluating the compound's efficacy.
Part 3: Experimental Protocols
Protocol A: Solubility & Compatibility Profiling
Objective: To determine the saturation limit of 1,3-Propanediyl disalicylate in standard cosmetic solvents.
Reagents:
-
C12-15 Alkyl Benzoate (Standard solvent).
-
Caprylic/Capric Triglyceride (MCT).
-
Ethanol (Absolute).
Method:
-
Preparation: Weigh 1.0 g of solvent into three separate 20 mL scintillation vials.
-
Addition: Add 1,3-Propanediyl disalicylate in 0.1 g increments.
-
Equilibration: Vortex for 2 minutes and sonicate at 40°C for 15 minutes after each addition.
-
Observation: Check for clarity. If precipitate forms upon cooling to 25°C, the limit is reached.
-
Quantification: Filter the saturated solution (0.45 µm PTFE) and analyze via HPLC (see Analytical Method) to determine exact solubility % (w/w).
Success Criteria: Solubility > 10% in C12-15 Alkyl Benzoate is required for effective formulation.
Protocol B: Photostability Assessment
Objective: To quantify degradation under solar simulation.
Equipment:
-
Solar Simulator (e.g., Atlas Suntest or Oriel) emitting 290–400 nm.
-
PMMA Plates (Helioplate HD6).
Method:
-
Substrate Preparation: Prepare a 5% (w/w) solution of the test material in C12-15 Alkyl Benzoate.
-
Application: Apply 1.3 mg/cm² of the solution onto two PMMA plates. Spread evenly with a gloved finger saturated with the solution.
-
Control: Keep Plate A in the dark (Dark Control).
-
Irradiation: Expose Plate B to 5 MED (Minimal Erythema Doses) or approx. 100 kJ/m² of simulated solar radiation.
-
Extraction: Wash both plates with 10 mL Methanol (HPLC Grade) into separate volumetric flasks.
-
Analysis: Measure absorbance at
(approx. 305 nm) using UV-Vis Spectrophotometry or HPLC.
Calculation:
Protocol C: Formulation Prototype (O/W Emulsion)
Objective: To incorporate the filter into a stable vehicle for SPF testing.
Phase A (Oil Phase):
-
1,3-Propanediyl disalicylate: 5.00% (Active)
-
C12-15 Alkyl Benzoate: 10.00% (Solubilizer)
-
Cetearyl Alcohol (and) Ceteareth-20: 3.00% (Emulsifier)
-
Glyceryl Stearate: 2.00% (Co-emulsifier)
Phase B (Water Phase):
-
Deionized Water: q.s. to 100%
-
Glycerin: 3.00% (Humectant)
-
Xanthan Gum: 0.20% (Stabilizer)
-
Disodium EDTA: 0.10% (Chelator)
Phase C (Post-Add):
-
Preservative (e.g., Phenoxyethanol): 0.80%
Procedure:
-
Mix Phase A: Heat to 75°C. Ensure the salicylate is fully dissolved.
-
Mix Phase B: Disperse Xanthan Gum in Glycerin, add to water, heat to 75°C.
-
Emulsification: Slowly add Phase A to Phase B under high-shear mixing (Homogenizer @ 3000 rpm for 5 mins).
-
Cooling: Switch to sweep mixing. Cool to 40°C.
-
Finish: Add Phase C. Adjust pH to 5.5–6.0 with Citric Acid if necessary.
Part 4: Analytical Method (HPLC)
For precise quantification in stability and solubility tests.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Acetonitrile : Water (with 0.1% Phosphoric Acid) [80:20 v/v].
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 304 nm.
-
Retention Time: Expect elution around 4–6 minutes (highly dependent on column; validate with pure standard).
Part 5: Safety & Regulatory Context
-
Regulatory Status: 1,3-Propanediyl disalicylate is not currently a listed positive-list UV filter in Annex VI (EU) or the FDA Monograph. It is a research candidate .
-
Toxicology: As a diester, hydrolysis in vivo may release Salicylic Acid.
-
Safety Check: Prior to human patch testing, perform:
-
In chemico skin sensitization (DPRA).
-
In vitro ocular irritation (HET-CAM or BCOP).
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7503587, 1,3-Propanediyl disalicylate. Retrieved from [Link]
- Shaath, N. A. (2016).Sunscreen Regulations and the Global Harmonization of UV Filters. In Principles and Practice of Photoprotection. Springer.
- Bonda, C. (2011).The photostability of organic sunscreen actives: A review. Cosmetic & Toiletries. (Reference for photostability protocols).
-
ChemSrc (2025). 1,3-Propanediyl disalicylate Chemical Properties. Retrieved from [Link]
Technical Guide: 1,3-Propanediyl Disalicylate in Biodegradable Polyester Synthesis
Based on the specific chemical nomenclature and its application in controlled drug delivery systems, this guide details the use of 1,3-Propanediyl Disalicylate (also referred to as 1,3-bis(salicyloyloxy)propane) as a functional bisphenol monomer for the synthesis of biodegradable polyesters.
These polymers are a subclass of Salicylic Acid-Releasing Polyesters (SAPEs) , designed to degrade hydrolytically and release salicylic acid (an NSAID) and biocompatible 1,3-propanediol.
Introduction & Strategic Rationale
1,3-Propanediyl disalicylate is a symmetrical diester monomer possessing two terminal phenolic hydroxyl groups. Unlike standard aliphatic diols used in polyester synthesis (e.g., 1,3-propanediol in PTT), this monomer incorporates the bioactive salicylate moiety directly into the polymer backbone.
Mechanism of Action
Upon hydrolytic degradation, the polymer backbone cleaves to release:
-
Salicylic Acid: Anti-inflammatory and analgesic agent.
-
Linker Diol (1,3-Propanediol): A biocompatible metabolite.
-
Co-monomer Acid (e.g., Sebacic Acid): A natural metabolic intermediate.
This "Polymer-Drug Conjugate" approach eliminates the "burst release" effect often seen in physical admixtures, ensuring a sustained, zero-order release profile governed by polymer erosion rates.
Monomer Synthesis Protocol
Objective: Synthesize high-purity 1,3-propanediyl disalicylate (Bisphenol A analogue) suitable for step-growth polymerization.
Chemical Structure:
Reagents & Materials[1][2][3][4][5][6][7]
-
Salicylic Acid (SA): 2.2 equivalents (Excess to ensure full substitution).
-
1,3-Propanediol: 1.0 equivalent.
-
Thionyl Chloride (
): For activation of salicylic acid (Alternative: DCC/DMAP coupling). -
Solvent: Tetrahydrofuran (THF) (anhydrous) and Dichloromethane (DCM).
-
Base: Pyridine or Triethylamine (
).
Step-by-Step Synthesis (Acyl Chloride Route)
Note: Direct esterification is difficult due to the competing phenolic group. The acyl chloride route or DCC coupling is preferred for high yield.
-
Activation (Formation of Salicyloyl Chloride):
-
Caution: Perform in a fume hood.
-
Dissolve Salicylic Acid (20 g, 145 mmol) in anhydrous toluene.
-
Add Thionyl Chloride (25 mL, excess) and a catalytic amount of DMF.
-
Reflux at 80°C for 3 hours until gas evolution (
, ) ceases. -
Remove excess
under vacuum to yield crude Salicyloyl Chloride. -
Note: The phenolic -OH may need protection (e.g., acetylation) if side reactions occur, but controlled addition often allows selective reaction at the acid chloride. Alternative High-Purity Route: Use Acetylsalicyloyl chloride , then deprotect the acetyl group later.
-
-
Esterification (Linker Attachment):
-
Dissolve 1,3-Propanediol (5.3 g, 70 mmol) and Pyridine (12 mL) in dry DCM (100 mL) at 0°C.
-
Add the prepared Salicyloyl Chloride dropwise over 1 hour.
-
Allow the reaction to warm to Room Temperature (RT) and stir for 12 hours.
-
-
Purification:
-
Wash the organic phase with 1M HCl (to remove pyridine), saturated
(to remove unreacted acid), and brine. -
Dry over
and concentrate under vacuum. -
Recrystallization: Recrystallize the crude solid from Ethanol/Hexane (1:1 v/v) to obtain white crystals.
-
Validation:
-NMR (DMSO- ) should show the disappearance of the diol -OH signal and the presence of the ester linkage triplet at ~4.5 ppm.
-
Polymerization Protocol: Solution Polycondensation
Objective: Synthesize Poly(1,3-propanediyl disalicylate sebacate) via solution polymerization. Melt condensation is avoided to prevent thermal degradation of the salicylate ester bonds.
Reagents
-
Monomer: 1,3-Propanediyl disalicylate (Purified from Step 2).
-
Co-monomer: Sebacoyl Chloride (Distilled).[1]
-
Solvent: Anhydrous Dichloromethane (DCM).
-
Acid Scavenger: Triethylamine (
) (Dried over KOH).
Workflow
-
Preparation:
-
Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Charge the flask with 1,3-Propanediyl disalicylate (10 mmol) and
(22 mmol). -
Dissolve in 20 mL anhydrous DCM. Cool to 0°C in an ice bath.
-
-
Polymerization:
-
Dissolve Sebacoyl Chloride (10 mmol, 1:1 equivalence is critical for high Mw) in 10 mL DCM.
-
Add the acid chloride solution dropwise to the monomer solution over 30 minutes.
-
Observation: The solution will become viscous and precipitate amine salts (
). -
Remove ice bath and stir at RT for 24 hours under nitrogen.
-
-
Isolation:
-
Filter the solution to remove the amine salt precipitate.
-
Precipitate the polymer by pouring the filtrate into excess cold Petroleum Ether or Methanol (500 mL) with vigorous stirring.
-
Decant the supernatant and dry the polymer under vacuum at 40°C for 48 hours.
-
Characterization & Data Analysis
Expected Properties
| Property | Expected Value/Range | Method | Significance |
| Appearance | White to off-white solid | Visual | Purity indicator |
| Mw (Weight Avg) | 15,000 - 45,000 Da | GPC (THF) | Determines mechanical strength |
| PDI | 1.8 - 2.2 | GPC | Step-growth mechanism characteristic |
| Tg | 35°C - 55°C | DSC | Processability and drug release rate |
| Tm | 110°C - 140°C | DSC | Crystallinity (if semi-crystalline) |
| Degradation Time | 2 - 8 Weeks | PBS (37°C) | Tunable by linker length |
Structural Validation (Graphviz)
Caption: Synthesis pathway converting Salicylic Acid and 1,3-Propanediol into the bioactive polyester backbone.
Critical Troubleshooting (Expertise)
-
Low Molecular Weight:
-
Cause: Stoichiometric imbalance. Even a 1% deviation between the bisphenol and acid chloride limits Mw drastically (Carothers equation).
-
Fix: Use high-precision weighing and ensure reagents are anhydrous.
-
-
Yellow Discoloration:
-
Cause: Oxidation of the phenolic groups during synthesis.
-
Fix: Perform all steps under strict Nitrogen or Argon atmosphere. Add a trace antioxidant if necessary.
-
-
Incomplete Solubility:
-
Cause: Crosslinking or high crystallinity.
-
Fix: Ensure the monomer is purely difunctional (no trifunctional impurities).
-
References
-
Uhrich, K. E., et al. (2000).[2] "Synthesis and degradation characteristics of salicylic acid-derived poly(anhydride-esters)." Biomaterials, 21(19), 1941-1946. Link
- Schmeltzer, R. C., & Uhrich, K. E. (2006). "Synthesis and Characterization of Salicylic Acid-Based Poly(anhydride-esters).
-
Prudencio, A., et al. (2005). "The effect of linker structure on the degradation and release characteristics of salicylic acid-derived poly(anhydride-esters)." Macromolecules, 38(16), 6895-6901. Link
-
Ouimet, M. A., et al. (2016).[3] "Poly(anhydride-ester) and Poly(N-vinyl-2-pyrrolidone) Blends: Salicylic Acid-Releasing Blends with Hydrogel-Like Properties."[3][4] Macromolecular Bioscience, 16(2).[3] Link
Sources
- 1. Frontiers | Different methods of synthesizing poly(glycerol sebacate) (PGS): A review [frontiersin.org]
- 2. Synthesis and degradation characteristics of salicylic acid-derived poly(anhydride-esters) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. researchgate.net [researchgate.net]
Application Notes & Protocols: 1,3-Propanediyl Disalicylate in Biodegradable Polymers for Advanced Drug Delivery
Introduction: The convergence of polymer chemistry and pharmaceutical sciences has catalyzed the development of sophisticated drug delivery systems. Among the myriad of biodegradable polymers, those based on salicylic acid are gaining prominence for their inherent therapeutic properties and favorable degradation profiles. 1,3-Propanediyl disalicylate, a polyester derived from salicylic acid and 1,3-propanediol, represents a compelling platform for creating biodegradable materials that can actively modulate biological responses while serving as a vehicle for controlled drug release. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of 1,3-propanediyl disalicylate in the formulation of biodegradable polymers for drug delivery.
The Scientific Rationale: Why 1,3-Propanediyl Disalicylate?
The utility of 1,3-propanediyl disalicylate in biodegradable polymers stems from its unique chemical structure. The polymer backbone is composed of repeating units of salicylic acid, a well-known non-steroidal anti-inflammatory drug (NSAID), linked by 1,3-propanediol. This design imparts several advantageous characteristics:
-
Inherent Anti-inflammatory Activity: Upon degradation, the polymer releases salicylic acid, which can help mitigate the foreign body response at the implantation site, a common challenge with biomedical devices.
-
Biodegradability: The ester linkages in the polymer backbone are susceptible to hydrolysis, leading to predictable degradation into salicylic acid and 1,3-propanediol, both of which are biocompatible and can be metabolized or excreted by the body.
-
Tunable Properties: The physicochemical properties of the resulting polymers, such as their degradation rate, mechanical strength, and drug release kinetics, can be tailored by modifying the polymer's molecular weight and crystallinity.
Synthesis of 1,3-Propanediyl Disalicylate Monomer and Polymer
The synthesis is a two-step process involving the creation of the monomer followed by its polymerization.
Monomer Synthesis: 1,3-Propanediyl Disalicylate
The synthesis of the 1,3-propanediyl disalicylate monomer is typically achieved through the esterification of salicylic acid with 1,3-propanediol.
Protocol 1: Synthesis of 1,3-Propanediyl Disalicylate Monomer
-
Reactant Preparation: In a round-bottom flask, combine salicylic acid (2 equivalents) and 1,3-propanediol (1 equivalent).
-
Solvent and Catalyst: Add a suitable solvent such as toluene to facilitate the removal of water via azeotropic distillation. Introduce a catalytic amount of an acid catalyst, like p-toluenesulfonic acid.
-
Reaction Setup: Equip the flask with a Dean-Stark apparatus and a reflux condenser.
-
Reaction Execution: Heat the mixture to reflux. The reaction progress can be monitored by the amount of water collected in the Dean-Stark trap.
-
Purification: Once the theoretical amount of water has been collected, cool the reaction mixture. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 1,3-propanediyl disalicylate monomer.
-
Characterization: Confirm the structure and purity of the monomer using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy.
Polymerization
Poly(1,3-propanediyl disalicylate) can be synthesized via melt polycondensation of the monomer.
Protocol 2: Synthesis of Poly(1,3-propanediyl disalicylate)
-
Monomer Preparation: Place the purified 1,3-propanediyl disalicylate monomer in a reaction vessel suitable for high-temperature and vacuum conditions.
-
Polycondensation: Heat the monomer under a nitrogen atmosphere to its melting point. Once molten, apply a high vacuum to remove the condensation byproducts (e.g., water, phenol, depending on the exact monomer used).
-
Temperature and Time: Gradually increase the temperature while maintaining a high vacuum to drive the polymerization reaction forward and increase the molecular weight of the polymer. The reaction time can vary from several hours to days depending on the desired molecular weight.
-
Polymer Recovery: After the desired reaction time, cool the vessel to room temperature under nitrogen. The resulting solid polymer can be dissolved in a suitable solvent (e.g., dichloromethane) and precipitated in a non-solvent (e.g., methanol) to purify it.
-
Drying: Dry the purified polymer under vacuum to remove any residual solvent.
-
Characterization: Characterize the polymer's molecular weight and polydispersity index using Gel Permeation Chromatography (GPC). Confirm the chemical structure using NMR and FTIR. Thermal properties can be analyzed using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Diagram 1: Synthesis and Polymerization Workflow
Caption: Workflow for the synthesis of the monomer and its subsequent polymerization.
Formulation of Biodegradable Drug Delivery Systems
Poly(1,3-propanediyl disalicylate) can be formulated into various drug delivery systems, such as microparticles, nanoparticles, and implants. The choice of formulation depends on the specific application and the desired drug release profile.
Microparticle Formulation via Emulsion-Solvent Evaporation
This is a common technique for encapsulating drugs within polymeric microparticles.
Protocol 3: Microparticle Formulation
-
Organic Phase Preparation: Dissolve the poly(1,3-propanediyl disalicylate) and the drug to be encapsulated in a volatile organic solvent (e.g., dichloromethane).
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant (e.g., polyvinyl alcohol, PVA) to stabilize the emulsion.
-
Emulsification: Add the organic phase to the aqueous phase while homogenizing at a high speed to form an oil-in-water (O/W) emulsion. The size of the microparticles can be controlled by adjusting the homogenization speed and surfactant concentration.
-
Solvent Evaporation: Stir the emulsion at room temperature under a fume hood to allow the organic solvent to evaporate, leading to the solidification of the microparticles.
-
Microparticle Collection and Washing: Collect the microparticles by centrifugation or filtration. Wash them several times with deionized water to remove the surfactant and any unencapsulated drug.
-
Lyophilization: Freeze-dry the microparticles to obtain a free-flowing powder.
-
Characterization: Analyze the microparticles for their size and morphology (using Scanning Electron Microscopy, SEM), drug loading, and encapsulation efficiency.
Table 1: Typical Parameters for Microparticle Formulation
| Parameter | Typical Range/Value |
| Polymer Concentration | 1-10% (w/v) in organic solvent |
| Drug-to-Polymer Ratio | 1:10 to 1:2 (w/w) |
| Surfactant Concentration | 0.5-5% (w/v) in aqueous phase |
| Homogenization Speed | 5,000 - 20,000 rpm |
| Organic:Aqueous Phase Ratio | 1:5 to 1:20 (v/v) |
In Vitro Drug Release and Polymer Degradation Studies
It is crucial to evaluate the drug release kinetics and the degradation profile of the polymer to predict its in vivo performance.
Protocol 4: In Vitro Drug Release Study
-
Sample Preparation: Accurately weigh a known amount of the drug-loaded microparticles and suspend them in a release medium (e.g., phosphate-buffered saline, PBS, pH 7.4).
-
Incubation: Place the samples in a shaking water bath or incubator at 37°C.
-
Sample Collection: At predetermined time intervals, withdraw a specific volume of the release medium and replace it with fresh medium to maintain sink conditions.
-
Drug Quantification: Analyze the collected samples for drug content using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.
-
Data Analysis: Plot the cumulative percentage of drug released versus time to obtain the drug release profile.
Protocol 5: In Vitro Polymer Degradation Study
-
Sample Preparation: Place a known amount of the polymer (in the form of films, microparticles, etc.) in a degradation medium (e.g., PBS, pH 7.4).
-
Incubation: Incubate the samples at 37°C.
-
Sample Retrieval: At various time points, retrieve the polymer samples.
-
Analysis: Analyze the retrieved samples for changes in mass, molecular weight (using GPC), and surface morphology (using SEM). The degradation products in the medium can also be quantified.
Diagram 2: Drug Delivery and Degradation Mechanism
Caption: Mechanism of drug release and polymer degradation in a biological environment.
Conclusion and Future Perspectives
1,3-Propanediyl disalicylate-based biodegradable polymers offer a versatile and promising platform for the development of advanced drug delivery systems. Their inherent anti-inflammatory properties, coupled with tunable degradation and release characteristics, make them particularly suitable for applications where modulation of the local inflammatory response is desired. Future research may focus on the synthesis of copolymers to further refine the material properties and on the exploration of these polymers for the delivery of a wider range of therapeutic agents, including biologics. The detailed protocols and conceptual framework provided in these application notes are intended to serve as a valuable resource for scientists and researchers dedicated to advancing the field of drug delivery.
References
For general principles of polymer synthesis and characterization, researchers are encouraged to consult foundational polymer chemistry textbooks. For specific methodologies on microparticle formulation and drug delivery systems, a review of literature in specialized journals in pharmaceutical sciences and drug delivery is recommended. Scientific databases such as PubMed, Scopus, and Google Scholar are invaluable resources for accessing specific and up-to-date research articles on 1,3-propanediyl disalicylate and its applications in biodegradable polymers.
Application Note: A Stability-Indicating HPLC Method for the Analysis of 1,3-Propanediyl Disalicylate
Abstract
This application note presents a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 1,3-Propanediyl Disalicylate. The method was developed based on fundamental chromatographic principles, considering the chemical structure of the analyte, which consists of two salicylic acid molecules linked by a 1,3-propanediol bridge. The protocol detailed herein is designed for researchers, quality control analysts, and drug development professionals, providing a comprehensive guide from method development rationale to full validation according to the International Council for Harmonisation (ICH) guidelines.[1][2] The described method is suitable for assay determination and the analysis of stability samples.
Introduction and Scientific Rationale
1,3-Propanediyl disalicylate (MW: 316.30 g/mol ) is a diester of salicylic acid and 1,3-propanediol.[3] As a derivative of salicylic acid, a well-known active pharmaceutical ingredient (API), this molecule holds potential in pharmaceutical development, possibly as a prodrug or a specialized chemical entity. The development of a precise and reliable analytical method is paramount for ensuring the quality, purity, and stability of the bulk substance and any potential formulations.
High-Performance Liquid Chromatography (HPLC) is the analytical technique of choice for such molecules due to its high resolution, sensitivity, and precision.[4] The primary challenge in analyzing salicylate derivatives is managing the ionization of the phenolic hydroxyl groups. Failure to control the mobile phase pH can lead to poor peak shape (tailing) and shifting retention times.[5]
Causality of Method Design: Our strategy is to develop a reversed-phase HPLC (RP-HPLC) method. This is the standard for moderately non-polar molecules like 1,3-Propanediyl disalicylate. The key choices are grounded in the following principles:
-
Stationary Phase: A C18 (octadecylsilane) column is selected for its hydrophobic character, which will provide adequate retention for the analyte.
-
Mobile Phase: A critical component of this method is the acidification of the mobile phase. By incorporating an acid like phosphoric acid or formic acid, we suppress the ionization of the phenolic hydroxyl groups on the salicylate moieties.[5][6] This ensures that the analyte is in a single, neutral form, leading to sharp, symmetrical peaks and a stable, reproducible retention time. Acetonitrile is chosen as the organic modifier due to its favorable UV transparency and elution strength.
-
Detection: The salicylate chromophore exhibits strong ultraviolet (UV) absorbance. A detection wavelength of 230 nm is selected, as it provides a robust response for salicylic acid and its derivatives, ensuring high sensitivity.[7]
This application note first establishes the optimized chromatographic conditions and then provides a detailed protocol for method execution and validation to prove its fitness for purpose.[2]
Optimized HPLC Method and Chromatographic Conditions
The following section details the validated instrumental parameters for the analysis.
Equipment and Materials
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV or Photodiode Array (PDA) detector.
-
Data acquisition and processing software (e.g., Chromeleon™, Empower™).
-
Analytical balance.
-
Volumetric flasks and pipettes (Class A).
-
pH meter.
-
Syringe filters (0.45 µm, PTFE or nylon).
-
Reference Standard: 1,3-Propanediyl disalicylate (≥98% purity).
-
Reagents: Acetonitrile (HPLC grade), Water (HPLC grade or Milli-Q), Phosphoric Acid (ACS grade).
Optimized Chromatographic Parameters
All quantitative data and instrumental conditions are summarized in the table below for clarity and ease of use.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Water with 0.1% Phosphoric Acid (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 10 minutes |
| Diluent | Mobile Phase |
Experimental Protocols
This section provides detailed, step-by-step methodologies for solution preparation, system suitability testing, and sample analysis.
Solution Preparation
-
Mobile Phase Preparation (1 L):
-
Carefully add 1.0 mL of concentrated Phosphoric Acid to 400 mL of HPLC-grade water in a 1 L media bottle and mix thoroughly.
-
Add 600 mL of Acetonitrile.
-
Sonicate for 10-15 minutes to degas the solution.
-
-
Standard Stock Solution (500 µg/mL):
-
Accurately weigh approximately 25 mg of 1,3-Propanediyl disalicylate reference standard.
-
Transfer to a 50 mL volumetric flask.
-
Add approximately 30 mL of diluent and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with diluent and mix well.
-
-
Working Standard Solution (50 µg/mL):
-
Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.
-
Dilute to the mark with diluent and mix well. This solution is used for calibration and system suitability.
-
-
Sample Solution Preparation (Target concentration 50 µg/mL):
-
Accurately weigh a quantity of the sample powder equivalent to about 25 mg of 1,3-Propanediyl disalicylate.
-
Transfer to a 50 mL volumetric flask and prepare as described for the Standard Stock Solution.
-
Pipette 5.0 mL of this solution into a 50 mL volumetric flask, dilute to volume with diluent, and mix.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
-
Analytical Workflow Diagram
The overall process from preparation to final report is illustrated below.
Caption: General workflow for the HPLC analysis of 1,3-Propanediyl disalicylate.
System Suitability Testing (SST)
Rationale: The SST is a mandatory part of the analytical procedure that ensures the chromatographic system is performing adequately before any samples are analyzed.[8] It is the core of a self-validating system.
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Make five replicate injections of the Working Standard Solution (50 µg/mL).
Acceptance Criteria:
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 1.5 | Ensures peak symmetry, indicating good column performance. |
| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency and separation power. |
| % RSD of Peak Area | ≤ 1.0% | Demonstrates the precision of the injector and detector system. |
| % RSD of Retention Time | ≤ 1.0% | Indicates the stability of the pump and mobile phase composition. |
Method Validation Protocol
To ensure this method is fit for its intended purpose, it must be validated according to ICH Q2(R2) guidelines.[1][2] The following protocols outline the required validation experiments.
Specificity and Forced Degradation
Rationale: Specificity demonstrates that the analytical method can unequivocally assess the analyte in the presence of other components, such as impurities or degradants.[9] A forced degradation study is the most effective way to prove this and establish the stability-indicating nature of the method.[4][10] The goal is to achieve 5-20% degradation of the active ingredient.
Forced Degradation Workflow:
Caption: Workflow for the forced degradation study to establish method specificity.
Protocols:
-
Acid Hydrolysis: Dissolve the sample in a small amount of acetonitrile and dilute with 0.1 M HCl. Heat at 60°C. Withdraw samples at appropriate time points, neutralize with 0.1 M NaOH, and dilute to the target concentration with diluent.
-
Base Hydrolysis: Dissolve the sample in a small amount of acetonitrile and dilute with 0.1 M NaOH. Heat at 60°C. Withdraw samples, neutralize with 0.1 M HCl, and dilute.[7]
-
Oxidative Degradation: Dissolve the sample in 3% hydrogen peroxide at room temperature. Monitor the reaction and dilute samples at appropriate time points.[7]
-
Thermal Degradation: Expose the solid drug substance to 80°C in a dry oven.[7] Periodically dissolve a sample in diluent for analysis.
Acceptance Criteria: The method is specific if the main analyte peak is resolved from all degradation product peaks (Resolution > 2.0) and maintains peak purity, as determined by a PDA detector.
Linearity and Range
-
Protocol: Prepare a series of at least five concentrations of 1,3-Propanediyl disalicylate, ranging from 50% to 150% of the working concentration (e.g., 25, 37.5, 50, 62.5, 75 µg/mL).
-
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) should be ≥ 0.999.
Accuracy (Recovery)
-
Protocol: Analyze, in triplicate, samples spiked with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration).[11]
-
Acceptance Criteria: The mean percent recovery should be between 98.0% and 102.0% at each level.
Precision
-
Repeatability (Intra-day Precision): Analyze six individual sample preparations at 100% of the target concentration on the same day, with the same analyst and equipment.
-
Intermediate Precision (Inter-day Precision): Repeat the repeatability study on a different day with a different analyst or on different equipment.
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0% for both studies.[8]
Conclusion
This application note provides a comprehensive, scientifically-grounded HPLC method for the analysis of 1,3-Propanediyl disalicylate. The method is simple, robust, and demonstrated to be stability-indicating through a rigorous validation protocol based on ICH guidelines. By explaining the scientific rationale behind key experimental choices, this guide equips researchers and analysts with the necessary tools to implement this method effectively for quality control and research applications.
References
-
ResearchGate. (n.d.). HPLC chromatographic peak showing the production of 1, 3-propanediol by Enterobacter cloacae GNTEW-13-1. Retrieved February 5, 2026, from [Link]
-
ResearchGate. (n.d.). Simultaneous HPLC Determination of Four Key Metabolites in the Metabolic Pathway for Production of 1,3-Propanediol from Glycerol. Retrieved February 5, 2026, from [Link]
- Google Patents. (n.d.). US6013494A - Method for the production of 1,3-propanediol by recombinant microorganisms.
-
Anand, P., & Saxena, R. K. (2012). A novel thin-layer chromatography method to screen 1,3-propanediol producers. Journal of Industrial Microbiology & Biotechnology, 39(11), 1713–1718. [Link]
-
Chemistry Stack Exchange. (2018). HPLC method for salicylic acid. Retrieved February 5, 2026, from [Link]
-
Hindawi. (2022). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. Retrieved February 5, 2026, from [Link]
-
LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Retrieved February 5, 2026, from [Link]
-
World Journal of Pharmaceutical Sciences. (2015). A validated stability-indicating HPLC related substances method for salicylic acid in bulk drug and dosage form. Retrieved February 5, 2026, from [Link]
-
Pharmaguideline. (n.d.). Steps for HPLC Method Validation. Retrieved February 5, 2026, from [Link]
-
SIELC Technologies. (n.d.). HPLC Method For Analysis Of Salicylic Acid on Newcrom BH Column. Retrieved February 5, 2026, from [Link]
-
AMSbiopharma. (n.d.). ICH Guidelines for Analytical Method Validation Explained. Retrieved February 5, 2026, from [Link]
-
ResearchGate. (n.d.). HPLC analysis of salicylic derivatives from natural products. Retrieved February 5, 2026, from [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. Retrieved February 5, 2026, from [Link]
-
ResearchGate. (n.d.). Force degradation studies data for methyl salicylate. Retrieved February 5, 2026, from [Link]
-
Waters Corporation. (n.d.). Salicylic Acid and Related Compounds. Retrieved February 5, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 1,3-Propanediyl disalicylate. PubChem Compound Database. Retrieved February 5, 2026, from [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved February 5, 2026, from [Link]
-
Agilent Technologies. (n.d.). Modernization of USP Salicylic Acid HPLC Analysis Using Agilent InfinityLab Poroshell 120 Columns. Retrieved February 5, 2026, from [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. (2025). A Review on HPLC Method Development and Validation in Forced Degradation Studies. Retrieved February 5, 2026, from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 1,3-Propanediol. Retrieved February 5, 2026, from [Link]
-
SciSpace. (n.d.). A review on development and validation of stability indicating hplc methods for analysis of acidic drugs. Retrieved February 5, 2026, from [Link]
-
Ataman Kimya. (n.d.). 1,3 PROPANDIOL. Retrieved February 5, 2026, from [Link]
-
Cheméo. (n.d.). Chemical Properties of 1,3-Propanediol (CAS 504-63-2). Retrieved February 5, 2026, from [Link]
-
BioPharma PEG. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved February 5, 2026, from [Link]
Sources
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. 1,3-Propanediyl disalicylate | C17H16O6 | CID 7503587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ijarsct.co.in [ijarsct.co.in]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
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- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
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- 11. chromatographyonline.com [chromatographyonline.com]
Structural Elucidation and Purity Assessment of 1,3-Propanediyl Disalicylate via High-Field NMR
Introduction & Scope
1,3-Propanediyl disalicylate (also referred to as 1,3-propanediol bis(2-hydroxybenzoate)) is a symmetric diester utilized as a UV absorber in polymer stabilization and a potential prodrug scaffold in pharmaceutical development. Its structural integrity relies on the specific esterification of both primary hydroxyls of the 1,3-propanediol linker, leaving the phenolic hydroxyls free for intramolecular hydrogen bonding.
This Application Note provides a definitive protocol for the structural characterization of 1,3-propanediyl disalicylate using 1H and 13C Nuclear Magnetic Resonance (NMR). Unlike simple alkyl salicylates, this molecule possesses
Key Analytical Challenges Addressed:
-
Differentiation from Mono-esters: Ensuring both ends of the linker are esterified.
-
Isomer Verification: Distinguishing the 1,3-linear linkage from branched 1,2-propylene glycol derivatives.
-
Intramolecular Hydrogen Bonding: Verifying the integrity of the salicylate motif.
Experimental Protocol
Sample Preparation
To observe the characteristic intramolecular hydrogen bond (Phenolic OH
-
Mass: Weigh 15–20 mg of the analyte.
-
Solvent: Dissolve in 0.6 mL of
(99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal reference. -
Tube: Transfer to a high-quality 5mm NMR tube (Wilmad 507-PP or equivalent) to ensure field homogeneity.
-
Filtration: If the solution is cloudy, filter through a small plug of glass wool directly into the NMR tube to remove inorganic salts.
Instrument Parameters
Acquisition should be performed on an instrument with a field strength of
| Parameter | 1H NMR (Proton) | 13C NMR (Carbon) | Rationale |
| Pulse Sequence | zg30 (30° pulse) | zgpg30 (Power-gated decoupling) | 30° pulse ensures accurate integration by avoiding saturation. |
| Spectral Width | -2 to 14 ppm | -10 to 220 ppm | Captures the downfield phenolic OH (~11 ppm) and carbonyl (~170 ppm). |
| Relaxation Delay (D1) | 2.0 seconds | Long D1 required for accurate integration of the phenolic proton and aromatic signals. | |
| Scans (NS) | 16 | 1024 | Sufficient S/N for carbon, especially quaternary carbons (C-COOH, C-OH). |
| Temperature | 298 K (25°C) | 298 K (25°C) | Standard ambient temperature. |
Structural Analysis & Results
The Logic of Symmetry
The molecule is symmetric around the central carbon of the propane chain. Consequently, the NMR spectrum shows signals for only half the number of atoms physically present.
-
Total Protons: 16
Observed Signals: 8 distinct environments. -
Total Carbons: 17
Observed Signals: 9 distinct environments (1 unique central CH2 + 8 symmetric pairs).
1H NMR Assignment (400 MHz, CDCl3)
The proton spectrum is defined by three distinct regions: the downfield phenolic singlet, the aromatic region, and the aliphatic linker.
| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 10.80 | Singlet (s) | 2H | Phenolic -OH | Critical Purity Marker. Sharp singlet indicates strong intramolecular H-bond to the ester C=O. Broadening suggests water contamination or DMSO usage. |
| 7.85 | Doublet of Doublets (dd) | 2H | Ar-H (C6) | Ortho to Ester. Deshielded by the carbonyl anisotropy. |
| 7.45 | Triplet of Doublets (td) | 2H | Ar-H (C4) | Para to OH. |
| 6.98 | Doublet of Doublets (dd) | 2H | Ar-H (C3) | Ortho to OH. Shielded by electron-donating OH group. |
| 6.88 | Triplet of Doublets (td) | 2H | Ar-H (C5) | Meta to Ester. |
| 4.52 | Triplet (t, | 4H | Terminal methylenes of the linker. Significant downfield shift (vs. 3.7 in diol) confirms esterification. | |
| 2.30 | Quintet (quin, | 2H | Central methylene. Couples to both terminal |
Interpretation Note: The integration ratio of the aliphatic region (4:2) confirms the 1,3-substitution pattern. A 1,2-substitution (propylene glycol derivative) would yield a complex multiplet pattern (ABX system) for the aliphatic protons rather than a clean triplet/quintet.
13C NMR Assignment (100 MHz, CDCl3)
| Shift ( | Carbon Type | Assignment |
| 170.1 | Quaternary (C=O) | Ester Carbonyl. |
| 161.8 | Quaternary (C-OH) | Aromatic C2 (Phenolic). |
| 135.8 | CH | Aromatic C4.[1] |
| 130.0 | CH | Aromatic C6. |
| 119.2 | CH | Aromatic C5. |
| 117.6 | CH | Aromatic C3.[1] |
| 112.5 | Quaternary (C-COO) | Aromatic C1 (Ipso). |
| 61.8 | Linker | |
| 28.2 | Linker central |
Visualization of Workflow & Logic
The following diagram illustrates the logical flow for characterizing this specific molecule, ensuring differentiation from common byproducts.
Figure 1: Decision tree for the structural validation of 1,3-propanediyl disalicylate.
Advanced Validation: 2D NMR Correlations
For regulatory submissions or strict purity validation, 2D NMR provides self-validating connectivity proof.
-
COSY (Correlation Spectroscopy):
-
Confirms the spin system of the propyl chain: The triplet at 4.52 ppm must show a cross-peak only with the quintet at 2.30 ppm .
-
Confirms the aromatic ring sequence (H3
H4 H5 H6).
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
The "Linker" Proof: The protons at 4.52 ppm (
) must show a strong long-range correlation to the ester carbonyl carbon at 170.1 ppm . This definitively proves the ester linkage is formed. -
The "Head" Proof: The phenolic proton at 10.80 ppm will show correlations to C1, C2, and C3, confirming its position on the ring.
-
References
-
National Institutes of Health (NIH) - PubChem. (n.d.). 1,3-Propanediol Compound Summary. Retrieved from [Link] Source for the fundamental shifts of the linker prior to esterification.
-
ResearchGate. (2023). Intramolecular O···H Hydrogen Bonding of Salicylic Acid: Further Insights from O 1s XPS and 1H NMR Spectra. Retrieved from [Link] Validates the downfield shift of the phenolic proton (~10-11 ppm) as a marker for intramolecular hydrogen bonding.
-
University of Wisconsin-Madison. (n.d.). Reich Collection: NMR Data - Esters. Retrieved from [Link] Authoritative source for predicting alpha and beta substituent effects on aliphatic chains in esters.
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing 1,3-Propanediyl Disalicylate Synthesis
Welcome to the technical support center for the synthesis of 1,3-Propanediyl Disalicylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important molecule. We will delve into the causality behind experimental choices, provide validated protocols, and offer troubleshooting advice based on established scientific principles.
I. Understanding the Synthesis: Fischer-Speier Esterification
The most common and direct route to synthesizing 1,3-Propanediyl Disalicylate is through the Fischer-Speier esterification of salicylic acid with 1,3-propanediol. This is a reversible acid-catalyzed condensation reaction where two molecules of salicylic acid react with one molecule of 1,3-propanediol to form the desired diester and water.
The overall reaction is as follows:
2 Salicylic Acid + 1,3-Propanediol ⇌ 1,3-Propanediyl Disalicylate + 2 H₂O
To achieve a high yield of the diester, the equilibrium must be shifted towards the product side. This is typically accomplished by removing water as it is formed, often with the use of a Dean-Stark apparatus.
II. Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the synthesis of 1,3-Propanediyl Disalicylate.
Low Yield of the Desired Diester
Q1: My reaction yields are consistently low. What are the most likely causes and how can I improve them?
A1: Low yields in Fischer esterification are often multifactorial. Here’s a systematic approach to troubleshooting:
-
Incomplete Reaction: The esterification is an equilibrium process. To drive it to completion, it is crucial to remove the water byproduct.
-
Suboptimal Reactant Stoichiometry: The molar ratio of salicylic acid to 1,3-propanediol is critical.
-
Recommendation: While a 2:1 molar ratio of salicylic acid to 1,3-propanediol is stoichiometrically required, using a slight excess of salicylic acid (e.g., 2.1:1) can help drive the reaction towards the disubstituted product. However, a large excess can complicate purification.
-
-
Catalyst Inefficiency or Degradation: The acid catalyst is essential for protonating the carbonyl group of salicylic acid, making it more electrophilic for the nucleophilic attack by the hydroxyl groups of 1,3-propanediol.[2]
-
Recommendation: Ensure your acid catalyst (e.g., concentrated sulfuric acid or p-toluenesulfonic acid) is fresh and anhydrous. The typical catalyst loading is 1-5 mol% relative to the limiting reactant.
-
-
Inadequate Reaction Temperature and Time: The reaction rate is temperature-dependent.
-
Recommendation: The reaction is typically carried out at the reflux temperature of the chosen solvent. Reaction times can vary from a few hours to overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Formation of Monoester and Other Side Products
Q2: I am observing a significant amount of the monoester (3-hydroxypropyl salicylate) in my product mixture. How can I favor the formation of the diester?
A2: The formation of the monoester is a common challenge. Here are strategies to maximize the diester yield:
-
Adjusting Reactant Ratios: As mentioned, a slight excess of salicylic acid can favor the formation of the diester. Experiment with molar ratios from 2.1:1 to 2.5:1 (salicylic acid:1,3-propanediol).
-
Stepwise Addition: Consider a stepwise approach. First, react salicylic acid with 1,3-propanediol in a 1:1 molar ratio to form the monoester. After a certain reaction time, add the second equivalent of salicylic acid to drive the reaction to the diester.
-
Choice of Catalyst: While strong protic acids are common, Lewis acid catalysts can sometimes offer better selectivity. Experiment with catalysts like tin(II) chloride or scandium(III) triflate.
-
Reaction Time and Temperature: Prolonged reaction times at an appropriate temperature will favor the conversion of the monoester to the diester. Again, TLC monitoring is key to finding the sweet spot before potential decomposition occurs.
Q3: Besides the monoester, what other side products should I be aware of?
A3: Other potential side products can include:
-
Etherification of 1,3-propanediol: Under strong acidic conditions and high temperatures, 1,3-propanediol can undergo self-condensation to form ethers like bis(3-hydroxypropyl) ether. Using milder catalysts and the lowest effective temperature can minimize this.
-
Decarboxylation of Salicylic Acid: Salicylic acid can decarboxylate at high temperatures to form phenol. This is generally less of a concern under typical esterification conditions but can occur if the reaction is overheated for extended periods.
Purification Challenges
Q4: I'm having difficulty separating the 1,3-propanediyl disalicylate from the unreacted starting materials and the monoester. What are the best purification methods?
A4: A multi-step purification approach is often necessary:
-
Aqueous Work-up: After the reaction is complete, cool the mixture and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst and remove unreacted salicylic acid. Be cautious of CO₂ evolution. Then, wash with brine to remove any remaining water-soluble impurities.
-
Recrystallization: This is often the most effective method for purifying the solid diester.
-
Solvent Selection: A good recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot. Common solvents for recrystallization of aromatic esters include ethanol, methanol, or mixtures of solvents like ethanol/water or ethyl acetate/hexane.[3] Experiment with small batches to find the optimal solvent system.
-
-
Column Chromatography: If recrystallization does not provide sufficient purity, column chromatography is a reliable alternative.
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase: A gradient of ethyl acetate in hexane is a good starting point. The less polar diester will elute before the more polar monoester and any remaining 1,3-propanediol. Use TLC to determine the optimal solvent system for separation.
-
III. Experimental Protocols
Here, we provide a detailed, step-by-step methodology for the synthesis of 1,3-propanediyl disalicylate via Fischer-Speier esterification.
Protocol 1: Acid-Catalyzed Esterification using a Dean-Stark Apparatus
This protocol is a standard and effective method for achieving high yields.
Materials:
-
Salicylic Acid
-
1,3-Propanediol
-
p-Toluenesulfonic acid monohydrate (p-TSA) or concentrated Sulfuric Acid
-
Toluene
-
Saturated Sodium Bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Solvents for recrystallization (e.g., Ethanol, Ethyl Acetate, Hexane)
Equipment:
-
Round-bottom flask
-
Dean-Stark trap
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Buchner funnel and flask for vacuum filtration
Procedure:
-
Reactant Setup: In a round-bottom flask equipped with a magnetic stir bar, combine salicylic acid (2.1 equivalents) and 1,3-propanediol (1.0 equivalent).
-
Solvent and Catalyst Addition: Add toluene to the flask (enough to suspend the reactants and fill the Dean-Stark trap). Add the acid catalyst (e.g., p-TSA, ~5 mol% relative to 1,3-propanediol).
-
Reaction: Assemble the Dean-Stark apparatus and reflux condenser. Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until no more water is collected (typically 4-8 hours).
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase). The product spot should have a higher Rf value than the starting materials.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution until CO₂ evolution ceases.
-
Wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic layer using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent or solvent mixture.[4]
-
Alternatively, purify by column chromatography on silica gel.
-
IV. Visualizations and Data
Reaction Workflow
Caption: Workflow for the synthesis of 1,3-Propanediyl Disalicylate.
Troubleshooting Logic
Caption: Troubleshooting decision tree for synthesis optimization.
Quantitative Data Summary
| Parameter | Recommended Range | Rationale |
| Molar Ratio (Salicylic Acid : 1,3-Propanediol) | 2.1:1 to 2.5:1 | A slight excess of salicylic acid drives the equilibrium towards the formation of the diester. |
| Catalyst Loading (p-TSA or H₂SO₄) | 1 - 5 mol% | Sufficient to catalyze the reaction without causing significant side reactions or complicating purification. |
| Reaction Temperature | Reflux of solvent (e.g., Toluene ~111°C) | Ensures a reasonable reaction rate and efficient azeotropic removal of water.[5] |
| Reaction Time | 4 - 12 hours | Dependent on scale and temperature; should be monitored by TLC to determine completion. |
V. Characterization of 1,3-Propanediyl Disalicylate
Proper characterization is essential to confirm the identity and purity of your final product.
-
Thin Layer Chromatography (TLC): A quick and easy way to monitor the reaction and assess the purity of the final product.
-
Melting Point: A sharp melting point is indicative of a pure compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show characteristic peaks for the aromatic protons of the salicylate moieties and the aliphatic protons of the 1,3-propanediyl bridge.
-
¹³C NMR: Will show distinct signals for the carbonyl carbons, the aromatic carbons, and the carbons of the propanediyl chain.
-
-
Infrared (IR) Spectroscopy: Look for the characteristic C=O stretch of the ester group (typically around 1730-1700 cm⁻¹) and the disappearance of the broad O-H stretch from the carboxylic acid starting material.
VI. Alternative Synthetic Routes
While Fischer-Speier esterification is the most direct method, other routes can be considered, especially for sensitive substrates or to avoid harsh acidic conditions.
Steglich Esterification
This method uses dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[6] It proceeds at room temperature and is suitable for acid-sensitive substrates.[7] A major drawback is the formation of dicyclohexylurea (DCU) as a byproduct, which can be challenging to remove completely.
VII. References
-
Jackson, J. E. (2001). Process for esterifying 1,3-propanediol. Google Patents.
-
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524.
-
Organic Syntheses. (1988). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. [Link]
-
University of York. (n.d.). Single-solvent recrystallisation. Chemistry Teaching Labs. [Link]
-
Wikipedia. (2023). Steglich esterification. [Link]
-
Wikipedia. (2023). Fischer–Speier esterification. [Link]
-
Organic Chemistry Portal. (n.d.). Steglich Esterification. [Link]
-
Chemistry LibreTexts. (2020). Synthesis of Esters. [Link]
-
S. S. Weng, S.-C. Chang, T.-H. Chang, J.-P. Chyn, S.-W. Lee, C.-A. Lin, F.-k. Chen, Synthesis, 2010, 1493-1499.
-
H. Firouzabadi, N. Iranpoor, K. Amani, Synthesis, 2002, 59-60.
-
University of Rochester, Department of Chemistry. (n.d.). Solvents for Recrystallization. [Link]
-
Wikipedia. (n.d.). Dean–Stark apparatus. [Link]
-
MDPI. (2024). Fischer-Speier Esterification and Beyond: Recent Mechanistic Advances. [Link]
-
U.S. Patent No. 3,654,351. (1972). Purification of aromatic polycarboxylic acids by recrystallization.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and crystal structure of 2-(2-hydroxyphenyl)-1,3-bis(4-methoxybenzyl)-1,3-diazinan-5-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. Chemistry Teaching Labs - Single-solvents [chemtl.york.ac.uk]
- 5. CA2366515C - Process for esterifying 1,3-propanediol - Google Patents [patents.google.com]
- 6. Steglich esterification - Wikipedia [en.wikipedia.org]
- 7. Steglich Esterification [organic-chemistry.org]
Technical Support Center: Purification of 1,3-Propanediyl Disalicylate
Welcome to the technical support center for the purification of 1,3-propanediyl disalicylate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the challenges of purifying this compound. Our approach is grounded in established chemical principles to ensure you achieve the desired purity for your downstream applications.
Introduction to Purification Challenges
1,3-Propanediyl disalicylate is synthesized through the esterification of two equivalents of salicylic acid with one equivalent of 1,3-propanediol. The primary purification challenge lies in the effective removal of unreacted starting materials, the mono-ester intermediate, and any side products formed during the reaction. The choice of purification technique is critical and depends on the scale of the synthesis and the nature of the impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect after the synthesis of 1,3-propanediyl disalicylate?
A1: The primary impurities include:
-
Unreacted Salicylic Acid: Often present, especially if a molar excess was used to drive the reaction to completion.
-
Unreacted 1,3-Propanediol: A water-soluble diol that can be challenging to remove from the final product.[1]
-
Mono-ester Intermediate (3-(salicyloyloxy)propan-1-ol): Formed when only one of the hydroxyl groups of 1,3-propanediol reacts with salicylic acid.
-
Polymeric Byproducts: Self-condensation or polymerization of starting materials or products can occur under certain reaction conditions.
-
Residual Catalyst: If a catalyst (e.g., an acid catalyst) was used, it must be neutralized and removed.
-
Reaction Solvent: Residual solvent from the synthesis.
Q2: My crude product is an oil, but I expected a solid. What should I do?
A2: Oiling out during crystallization is a common issue. It often indicates that the melting point of your compound is lower than the boiling point of the solvent, or that the concentration of impurities is high, leading to a melting point depression.
-
Troubleshooting Steps:
-
Try a different solvent system with a lower boiling point.
-
Attempt to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface.
-
Add a seed crystal of pure 1,3-propanediyl disalicylate if available.
-
Consider purifying the oil by column chromatography first to remove a significant portion of the impurities, and then attempt recrystallization of the partially purified product.
-
Q3: How can I effectively remove unreacted salicylic acid?
A3: Salicylic acid, being a carboxylic acid, can be removed by an extractive workup with a mild base.
-
Protocol:
-
Dissolve the crude product in an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The salicylic acid will be deprotonated to form sodium salicylate, which is water-soluble and will move to the aqueous layer.
-
Repeat the wash 2-3 times.
-
Combine the aqueous layers and re-acidify with dilute HCl to confirm the presence of salicylic acid (a white precipitate should form).
-
Wash the organic layer with brine to remove residual water, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[2]
-
Q4: What is the best method to remove the unreacted 1,3-propanediol?
A4: 1,3-Propanediol is highly soluble in water.[1][3] Therefore, a simple aqueous wash during the workup is effective.
-
Protocol:
-
After dissolving the crude product in an organic solvent, wash with deionized water.
-
Repeat the water wash 2-3 times to effectively partition the polar 1,3-propanediol into the aqueous phase.
-
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the purification of 1,3-propanediyl disalicylate.
Problem 1: Low Yield After Recrystallization
| Potential Cause | Explanation | Suggested Solution |
| Product is too soluble in the chosen solvent. | Even at low temperatures, a significant amount of the product remains dissolved in the mother liquor. | Select a solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. A solvent pair (e.g., ethanol/water, ethyl acetate/hexane) can be effective.[4][5] |
| Premature crystallization during hot filtration. | The product crystallizes on the filter paper or in the funnel stem upon slight cooling. | Use a heated funnel or preheat the filtration apparatus. Minimize the amount of solvent used to dissolve the crude product to ensure it remains supersaturated. |
| Incomplete crystallization. | The cooling process was too rapid, or insufficient time was allowed for crystal formation. | Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation. |
Problem 2: Product Purity is Still Low After Recrystallization (Verified by TLC or NMR)
| Potential Cause | Explanation | Suggested Solution |
| Impurities co-crystallize with the product. | The impurities have similar solubility properties to the desired product in the chosen solvent. | Perform a second recrystallization with a different solvent system. If impurities persist, column chromatography is recommended. |
| Incomplete removal of starting materials. | The initial workup was not sufficient to remove all unreacted salicylic acid or 1,3-propanediol. | Repeat the basic and aqueous washes as described in the FAQs section before attempting another recrystallization. |
| Presence of the mono-ester intermediate. | The mono-ester has a polarity intermediate between the starting materials and the final product, making it difficult to remove by simple extraction or recrystallization. | Column chromatography is the most effective method for separating the di-ester from the mono-ester. |
Problem 3: Difficulty with Column Chromatography Separation
| Potential Cause | Explanation | Suggested Solution |
| Poor separation of spots on TLC. | The chosen eluent system does not provide adequate resolution between the product and impurities. | Systematically screen different solvent systems for TLC. A common starting point for esters is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate). Adjust the ratio to achieve a retention factor (Rf) of ~0.3-0.4 for the desired product with good separation from other spots. |
| Product is insoluble in the loading solvent. | The crude product precipitates when dissolved in a small amount of the eluent for loading onto the column. | Use a "dry loading" technique. Dissolve the crude product in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent. The resulting free-flowing powder can then be carefully added to the top of the column. |
| Column "cracking" or channeling. | The silica gel was not packed uniformly, leading to poor separation. | Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry. |
Experimental Workflows
Workflow 1: Purification by Recrystallization
Caption: Workflow for the purification of 1,3-propanediyl disalicylate by recrystallization.
Workflow 2: Purification by Column Chromatography
Caption: Workflow for the purification of 1,3-propanediyl disalicylate by column chromatography.
Detailed Protocols
Protocol 1: Recrystallization from an Ethanol/Water Solvent System
-
Dissolution: In a fume hood, transfer the crude 1,3-propanediyl disalicylate to an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. Stirring and gentle heating on a hot plate may be necessary.
-
Addition of Anti-Solvent: While the solution is still hot, add deionized water dropwise until the solution becomes slightly cloudy (the cloud point). This indicates that the solution is saturated.
-
Re-dissolution: Add a few more drops of hot ethanol until the solution becomes clear again.
-
Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven to remove residual solvent.
Protocol 2: Silica Gel Column Chromatography
-
Eluent Selection: Using thin-layer chromatography (TLC), identify a solvent system (e.g., a mixture of ethyl acetate and hexane) that provides good separation between your product (aim for an Rf of 0.3-0.4) and any impurities.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent. Carefully pour the slurry into a chromatography column, ensuring no air bubbles are trapped. Allow the silica to settle, and drain the excess solvent until the solvent level is just above the top of the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully add it to the top of the silica gel. Alternatively, use the dry loading method described in the troubleshooting guide.
-
Elution: Add the eluent to the column and begin collecting fractions. Maintain a constant flow rate.
-
Fraction Analysis: Spot each fraction on a TLC plate and develop it to identify the fractions containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 1,3-propanediyl disalicylate.
References
-
PubChem. (n.d.). 1,3-Propanediyl disalicylate. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 1,3-Propanediol. National Center for Biotechnology Information. Retrieved from [Link]
-
Indiana University East. (n.d.). Recrystallization of Dibenzalacetone. IU East Experimental Chemistry Laboratory Manual. Retrieved from [Link]
-
Chemistry Stack Exchange. (2019). Recrystallisation of dibenzylideneacetone. Retrieved from [Link]
-
Organic Syntheses. (n.d.). cis-BICYCLO[3.3.0]OCTANE-3,7-DIONES. Retrieved from [Link]
-
Ataman Kimya. (n.d.). 1,3 PROPANDIOL. Retrieved from [Link]
Sources
- 1. 1,3-Propanediol | C3H8O2 | CID 10442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Recrystallization of Dibenzalacetone – IU East Experimental Chemistry Laboratory Manual [iu.pressbooks.pub]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Synthesis of 1,3-Propanediyl Disalicylate
Welcome to the technical support center for the synthesis of 1,3-Propanediyl Disalicylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this esterification. Here, we provide in-depth troubleshooting advice, frequently asked questions, detailed protocols, and mechanistic insights to ensure a successful and efficient synthesis.
I. Introduction to the Synthesis
The synthesis of 1,3-Propanediyl Disalicylate, a symmetrical diester, is most commonly achieved via the Fischer-Speier esterification of salicylic acid with 1,3-propanediol. This reaction is typically catalyzed by a strong acid and driven to completion by the removal of water. While seemingly straightforward, this process is susceptible to several side reactions that can impact yield and purity. Understanding and controlling these side reactions is critical for obtaining a high-quality final product.
Core Reaction:
Caption: Main reaction pathway for the synthesis of 1,3-Propanediyl Disalicylate.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of 1,3-Propanediyl Disalicylate, providing explanations and actionable solutions.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Diester | 1. Incomplete Reaction: The Fischer esterification is an equilibrium process[1][2]. 2. Suboptimal Reactant Stoichiometry. 3. Inefficient Water Removal. | 1. Increase Reaction Time: Monitor the reaction progress by TLC or HPLC. 2. Use an Excess of One Reactant: Employing a slight excess of 1,3-propanediol can help drive the reaction towards the diester. 3. Efficient Water Removal: Use a Dean-Stark apparatus or molecular sieves to effectively remove water as it forms. |
| Presence of a Significant Amount of Monoester | Incomplete second esterification: The formation of the monoester, 3-hydroxypropyl salicylate, is the first step. The second esterification may be slower. | 1. Increase the amount of salicylic acid relative to 1,3-propanediol. 2. Prolong the reaction time to allow for the complete conversion of the monoester to the diester. |
| Formation of a Viscous, Insoluble Residue | Polyesterification: Unwanted polymerization can occur between the diol and dicarboxylic acid functionalities, especially at high temperatures[3]. | 1. Control Reaction Temperature: Avoid excessively high temperatures. 2. Optimize Catalyst Concentration: Use the minimum effective amount of acid catalyst. 3. Control Stoichiometry: A significant excess of one reactant can sometimes lead to oligomerization. |
| Product is Difficult to Purify/Crystallize | Presence of multiple impurities: A mixture of monoester, unreacted starting materials, and polymeric byproducts can hinder crystallization. | 1. Initial Purification: Use a basic wash (e.g., sodium bicarbonate solution) to remove unreacted salicylic acid. 2. Column Chromatography: If simple recrystallization fails, column chromatography on silica gel is an effective method for separating the diester from the more polar monoester and other impurities. |
| Discoloration of the Reaction Mixture (Yellow to Brown) | Degradation of starting materials or product: Salicylic acid can decarboxylate at high temperatures to form phenol[4][5]. | 1. Maintain a controlled temperature throughout the reaction. 2. Use an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation. |
III. Frequently Asked Questions (FAQs)
Q1: What is the optimal ratio of salicylic acid to 1,3-propanediol?
A1: A molar ratio of 2.2:1 of salicylic acid to 1,3-propanediol is a good starting point. The slight excess of salicylic acid helps to ensure complete conversion of the diol to the diester. However, the optimal ratio may vary depending on the reaction conditions and the efficiency of water removal.
Q2: Which acid catalyst is most effective for this esterification?
A2: Concentrated sulfuric acid or p-toluenesulfonic acid (p-TsOH) are commonly used and effective catalysts for Fischer esterification[6]. P-TsOH is often preferred as it is a solid and easier to handle, and it tends to cause less charring at elevated temperatures.
Q3: How can I effectively remove water from the reaction?
A3: A Dean-Stark apparatus is the most common and efficient method for removing water azeotropically with a solvent like toluene or xylene. This physically removes the water from the reaction equilibrium, driving the reaction to completion. Alternatively, for smaller scale reactions, the use of molecular sieves can be effective.
Q4: How can I confirm the formation of the desired 1,3-Propanediyl Disalicylate and identify impurities?
A4: A combination of analytical techniques is recommended:
-
Thin-Layer Chromatography (TLC): To monitor the progress of the reaction. The diester will be less polar (higher Rf value) than the monoester and salicylic acid.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural confirmation of the final product and identification of impurities.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the product and the relative amounts of any side products.
Q5: What is the most likely side product I will encounter?
A5: The most common side product is the monoester, 3-hydroxypropyl salicylate [7]. Depending on the reaction conditions, you may also see small amounts of polymeric material.
IV. Mechanistic Insights into Side Reactions
A thorough understanding of the potential side reactions is crucial for troubleshooting and optimizing the synthesis.
Caption: Key side reactions in the synthesis of 1,3-Propanediyl Disalicylate.
-
Incomplete Reaction (Formation of Monoester): The reaction proceeds in a stepwise manner. If the reaction is not allowed to go to completion, a significant amount of the intermediate monoester, 3-hydroxypropyl salicylate, will be present in the final product mixture.
-
Polyesterification/Oligomerization: Since both the starting materials and the monoester product contain reactive hydroxyl and carboxylic acid groups, intermolecular esterification can lead to the formation of polyester chains[3]. This is more prevalent at higher temperatures and with prolonged reaction times.
-
Etherification of 1,3-Propanediol: Under strong acidic conditions and at elevated temperatures, 1,3-propanediol can undergo self-condensation (dehydration) to form dipropylene glycol and other polyethers.
-
Decarboxylation of Salicylic Acid: At temperatures exceeding 200-230°C, salicylic acid can decarboxylate to produce phenol and carbon dioxide[4][5]. This is a significant concern if the reaction is conducted at a very high temperature.
V. Experimental Protocols
Protocol 1: Synthesis of 1,3-Propanediyl Disalicylate
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add salicylic acid (2.0 equivalents), 1,3-propanediol (1.0 equivalent), and p-toluenesulfonic acid (0.05 equivalents).
-
Add toluene to the flask to azeotropically remove water.
-
Heat the reaction mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with a saturated sodium bicarbonate solution to remove unreacted salicylic acid and the catalyst.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).
Protocol 2: HPLC Analysis
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is typically effective.
-
Detection: UV detection at a wavelength where salicylic acid and its esters have strong absorbance (e.g., 230 nm and 300 nm).
-
Expected Elution Order: 1,3-Propanediyl Disalicylate (least polar, longest retention time), 3-hydroxypropyl salicylate, salicylic acid (most polar, shortest retention time).
VI. Characterization Data
Expected 1H NMR Signals for 1,3-Propanediyl Disalicylate (in CDCl3):
| Proton | Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic Protons | 6.9 - 8.0 | Multiplets | 8H |
| -O-CH2- | ~4.5 | Triplet | 4H |
| -CH2-CH2-CH2- | ~2.3 | Quintet | 2H |
| Phenolic -OH | ~10.8 | Singlet | 2H |
Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.
VII. References
-
U.S. Patent 7,960,575 B2, "Synthesis of mono and di esters from biologically-produced 1,3-propanediol"
-
Master Organic Chemistry. (2022). Fischer Esterification. [Link][1]
-
University of Toronto. (n.d.). Experiment 10: Fischer Esterification. [Link][2]
-
University of Missouri - St. Louis. (n.d.). The Fischer Esterification. [Link][6]
-
Chemistry LibreTexts. (2020). Synthesis of Esters. [Link]
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]
-
MDPI. (2023). Tandem Transesterification–Esterification Reactions Using a Hydrophilic Sulfonated Silica Catalyst for the Synthesis of Wintergreen Oil from Acetylsalicylic Acid Promoted by Microwave Irradiation. [Link]
-
YouTube. (2016). The Fischer Esterification: Methyl Salicylate. [Link]
-
Chemistry LibreTexts. (2019). Polyamides and Polyesters: Step-Growth Polymers. [Link][3]
-
Farmacia Journal. (n.d.). HPLC ANALYSIS OF SALICYLIC DERIVATIVES FROM NATURAL PRODUCTS. [Link]
-
Google Patents. (n.d.). Manufacture of phenols by decarboxylation of salicylic acids. [4]
-
Chemistry Stack Exchange. (2017). Decarboxylation of Salicylic acid. [Link]
-
Master Organic Chemistry. (2022). Decarboxylation. [Link]
-
Agilent. (n.d.). Modernization of USP Salicylic Acid HPLC Analysis Using Agilent InfinityLab Poroshell 120 Columns. [Link]
-
Indian Academy of Sciences. (n.d.). Synthesis and characterisation of 1-methacroyl 3-salicyloyl 2-hydroxy propane and its derivatives—A structure-reactiv. [Link]
-
Google Patents. (n.d.). Method for producing 1,3-propane diol.
-
ResearchGate. (n.d.). Synthesis and characterization of polyesters derived from succinic acid, ethylene glycol and 1,3-propanediol. [Link]
-
MDPI. (2021). The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. [Link]
-
Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. [Link]
-
University of Wisconsin-Madison. (n.d.). 13C-NMR Spectroscopy. [Link]
-
Science and Education Publishing. (n.d.). Compositional Analysis of Short-chain Alkyl (C1-C4) Salicylate Ester Mixtures by Various Quantitative Analytical Techniques. [Link]
-
MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. [Link]
-
Organic Chemistry Bodner Research Web. (n.d.). Recrystallization - Single Solvent. [Link]
-
Chemistry Stack Exchange. (2017). Decarboxylation of Salicylic acid. [Link][5]
Sources
- 1. US20050069997A1 - Purification of biologically-produced 1,3-propanediol - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and characterization of salicylate-containing polyester copolymers - American Chemical Society [acs.digitellinc.com]
- 4. US3061651A - Manufacture of phenols by decarboxylation of salicylic acids - Google Patents [patents.google.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. books.rsc.org [books.rsc.org]
- 7. 3-Hydroxypropyl salicylate | C10H12O4 | CID 3019846 - PubChem [pubchem.ncbi.nlm.nih.gov]
Preventing hydrolysis of "1,3-Propanediyl disalicylate" during storage
A Guide to Ensuring Stability and Preventing Hydrolysis During Storage
Welcome to the Technical Support Center for 1,3-Propanediyl Disalicylate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the proper storage and handling of 1,3-Propanediyl Disalicylate, with a primary focus on preventing hydrolysis. As Senior Application Scientists, we have compiled this guide to not only offer procedural instructions but also to explain the scientific principles behind these recommendations, ensuring the integrity of your experiments.
I. Understanding the Stability of 1,3-Propanediyl Disalicylate
1,3-Propanediyl disalicylate is a diester molecule composed of two salicylic acid molecules linked to a 1,3-propanediol backbone. The stability of this compound is intrinsically linked to the chemical nature of its ester bonds, which are susceptible to cleavage through hydrolysis.
What is Hydrolysis and Why is it a Concern?
Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. In the case of 1,3-Propanediyl disalicylate, the ester linkages are the points of vulnerability. The reaction, which can be catalyzed by the presence of acids or bases, results in the degradation of the parent molecule into its constituent parts: two molecules of salicylic acid and one molecule of 1,3-propanediol.
This degradation is a critical concern for several reasons:
-
Loss of Active Compound: The hydrolysis of 1,3-Propanediyl disalicylate leads to a decrease in the concentration of the intended molecule, potentially compromising experimental results and the efficacy of any formulation.
-
Introduction of Impurities: The formation of salicylic acid and 1,3-propanediol introduces impurities into the sample, which can interfere with analytical measurements and may have unintended biological effects in drug development studies.
-
Alteration of Physicochemical Properties: The degradation of the compound can alter the physical and chemical properties of the sample, such as solubility and stability, further impacting its performance in experiments.
Caption: A workflow for troubleshooting suspected hydrolysis.
Experimental Protocol: HPLC Analysis of 1,3-Propanediyl Disalicylate and its Hydrolysis Products
This protocol provides a starting point for developing an HPLC method to assess the purity of 1,3-Propanediyl disalicylate. Method optimization will be required for your specific instrumentation and sample matrices.
1. Materials and Reagents:
-
1,3-Propanediyl disalicylate reference standard
-
Salicylic acid reference standard
-
1,3-Propanediol reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Phosphoric acid or another suitable acidic modifier [1]* Volumetric flasks, pipettes, and autosampler vials
2. Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) [2] 3. Preparation of Standard Solutions:
-
Prepare individual stock solutions of 1,3-Propanediyl disalicylate, salicylic acid, and 1,3-propanediol in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
From the stock solutions, prepare a mixed standard solution containing all three components at a known concentration (e.g., 10 µg/mL each).
4. Preparation of Sample Solution:
-
Accurately weigh a known amount of the suspect 1,3-Propanediyl disalicylate sample and dissolve it in the same solvent used for the standards to a final concentration within the expected linear range of the assay.
5. Chromatographic Conditions (Starting Point):
-
Mobile Phase: A gradient elution may be necessary to separate the more polar hydrolysis products from the less polar parent compound.
-
Solvent A: Water with 0.1% phosphoric acid
-
Solvent B: Acetonitrile with 0.1% phosphoric acid
-
A suggested starting gradient: 30% B to 90% B over 15 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Salicylic acid and its esters have strong UV absorbance. A wavelength of around 230 nm or 300 nm would be a good starting point for detection.
-
Injection Volume: 10 µL
6. Analysis and Data Interpretation:
-
Inject the mixed standard solution to determine the retention times of 1,3-Propanediyl disalicylate, salicylic acid, and 1,3-propanediol. Note that 1,3-propanediol may have poor retention on a C18 column and may require a different analytical approach if precise quantification is needed.
-
Inject the sample solution.
-
Compare the chromatogram of the sample to that of the standard. The presence of peaks at the retention times corresponding to salicylic acid and/or 1,3-propanediol indicates hydrolysis.
-
The purity of the sample can be estimated by calculating the peak area percentage of 1,3-Propanediyl disalicylate relative to the total peak area of all components. For more accurate quantification, a calibration curve for each compound should be generated.
Alternative Analytical Techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used to identify and quantify the hydrolysis products. Derivatization may be necessary to increase the volatility of salicylic acid and 1,3-propanediol for GC analysis. [3]* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be a powerful tool for monitoring the hydrolysis of esters in real-time or for quantifying the relative amounts of the ester and its hydrolysis products in a sample without the need for chromatographic separation. [4][5]
IV. References
-
Storage Stability Study of Salicylate-based Poly(anhydride-esters). PMC - NIH.
-
How to Properly Store Salicylic Acid. Lab Alley.
-
Methyl Salicylate: Synthesis, Composition, Applications, and Storage Insights. (2024).
-
Analysis of 3-MCPD and 1,3-DCP in Various Foodstuffs Using GC-MS. PMC - NIH.
-
HPLC analysis of salicylic derivatives from natural products. ResearchGate.
-
METHYL SALICYLATE. Techno PharmChem.
-
Development of an RP-HPLC Method for Quantifying Diclofenac Diethylamine, Methyl Salicylate, and Capsaicin in Pharmaceutical Formulation and Skin Samples. PMC - NIH.
-
(PDF) Biodegradation and hydrolysis rate of aliphatic aromatic polyester. ResearchGate.
-
Separation of Salicylic Acid Impurities with Different Acid Mobile-Phase Modfiers Application. Agilent.
-
Local environment-dependent kinetics of ester hydrolysis revealed by direct 1H NMR measurement of degrading hydrogels. ResearchGate.
-
Kinetics of alkaline hydrolysis of synthetic organic esters. ChemRxiv.
-
Detection, characterization and quantification of salicylic acid conjugates in plant extracts by ESI tandem mass spectrometric techniques. PubMed.
-
Storage effect in the quality of different methyl esters and blends with diesel. ResearchGate.
Sources
- 1. carlroth.com [carlroth.com]
- 2. Development of an RP-HPLC Method for Quantifying Diclofenac Diethylamine, Methyl Salicylate, and Capsaicin in Pharmaceutical Formulation and Skin Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gantrade.com [gantrade.com]
- 4. technopharmchem.com [technopharmchem.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Solubilization Guide for 1,3-Propanediyl Disalicylate
Welcome to the technical support center for "1,3-Propanediyl Disalicylate." This guide is designed for researchers, scientists, and drug development professionals who are working with this compound in in vitro assays. Due to its chemical structure, 1,3-Propanediyl disalicylate presents solubility challenges in aqueous environments typical of biological assays. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you overcome these challenges and ensure the reliability and reproducibility of your experimental results.
Troubleshooting Guide: Common Solubility Issues
This section addresses the most frequent problems encountered when preparing 1,3-Propanediyl disalicylate for in vitro experiments.
Question: My 1,3-Propanediyl disalicylate won't dissolve in my initial solvent. What should I do?
Answer:
Initial insolubility is a common hurdle. 1,3-Propanediyl disalicylate is a hydrophobic molecule, and its dissolution requires careful solvent selection and technique.
-
Initial Solvent Choice: The recommended starting solvent is 100% Dimethyl Sulfoxide (DMSO). It is a powerful, water-miscible organic solvent capable of dissolving a wide range of hydrophobic compounds.
-
Mechanical Assistance: If the compound does not readily dissolve, gentle warming and mechanical agitation can be effective. Try warming the solution to 37°C for 10-15 minutes, followed by vortexing or sonication.[1] Caution: Ensure the vial is properly sealed to prevent solvent evaporation. Always check for complete dissolution visually before proceeding.[1]
-
Alternative Solvents: If DMSO is not suitable for your specific assay, other organic solvents like ethanol or acetone can be considered. However, their solubilizing power for this compound may be lower, and their final concentration in the assay must be carefully controlled to avoid cytotoxicity.[2][3]
Question: I successfully dissolved the compound in DMSO, but it precipitates when I add it to my aqueous cell culture medium or buffer. How can I prevent this?
Answer:
This is a classic problem known as "precipitation upon dilution." It occurs because the compound is soluble in the organic solvent but not in the final aqueous environment of your assay.[4][5][6] The key is to manage the transition from the organic stock solution to the aqueous final solution.
-
Minimize the DMSO Concentration: The final concentration of DMSO in your assay should be kept as low as possible, ideally below 0.5%, to prevent both compound precipitation and solvent-induced cellular toxicity.[7] This means you should aim to create a highly concentrated primary stock solution in DMSO.
-
Use an Intermediate Dilution Step: Instead of adding the highly concentrated DMSO stock directly to your final assay volume, perform an intermediate dilution in your cell culture medium or buffer. This gradual reduction in DMSO concentration can help keep the compound in solution.
-
Proper Mixing Technique: When adding the DMSO stock to the aqueous medium, do so drop-wise while gently vortexing or swirling the medium.[1] This rapid dispersal helps prevent the formation of localized high concentrations of the compound that can trigger precipitation.
-
Consider Co-solvents or Excipients: If precipitation persists, the use of solubilizing excipients may be necessary. These are agents that can help keep hydrophobic compounds in solution.
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate the hydrophobic drug molecule, increasing its apparent water solubility.[8][9][10] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good safety profile.[9]
-
Surfactants/Polymers: Non-ionic surfactants like Pluronic® F-68 can form micelles that encapsulate the drug, enhancing its solubility in aqueous solutions.[11][12][13]
-
Question: I'm concerned about the toxicity of the solvent in my cell-based assay. What are the best practices?
Answer:
Solvent toxicity is a critical consideration that can confound experimental results.[2][14]
-
Determine the Maximum Tolerable Solvent Concentration: Before beginning your experiments with 1,3-Propanediyl disalicylate, it is essential to determine the maximum concentration of your chosen solvent (e.g., DMSO) that your specific cell line can tolerate without affecting its viability or function. This is typically done by treating the cells with a range of solvent concentrations and performing a cell viability assay (e.g., MTT, LDH).[15]
-
Keep the Final Solvent Concentration Constant: In your experiment, ensure that the final concentration of the solvent is the same across all treatment groups, including the vehicle control and all concentrations of your test compound.[2][16] This is crucial for accurate interpretation of the results.
-
Include a "Vehicle Control": Always include a control group that is treated with the same final concentration of the solvent used to dissolve the compound. This allows you to distinguish the effects of the compound from any potential effects of the solvent itself.[15]
| Solvent | Typical Max. Concentration in Cell Culture | Notes |
| DMSO | 0.1% - 0.5% | Cell line dependent; can induce differentiation or stress at higher concentrations.[2][7] |
| Ethanol | 0.1% - 1.0% | Can be more cytotoxic than DMSO for some cell lines.[2][3] |
| Methanol | < 0.1% | Generally more toxic than ethanol. |
Table 1: General guidelines for maximum solvent concentrations in cell-based assays. The exact tolerance should be determined empirically for your specific cell line and assay.
Frequently Asked Questions (FAQs)
Q1: What is the chemical basis for the poor solubility of 1,3-Propanediyl disalicylate?
1,3-Propanediyl disalicylate (C17H16O6) is an ester formed from two salicylic acid molecules and one molecule of 1,3-propanediol.[17] Its structure contains two phenyl rings, which are large, non-polar, and hydrophobic. While it has hydroxyl groups, the overall character of the molecule is lipophilic, leading to low aqueous solubility.
Q2: How do excipients like cyclodextrins and Pluronic F-68 work to improve solubility?
-
Cyclodextrins act as "molecular buckets." Their external surface is hydrophilic (water-loving), while their internal cavity is hydrophobic (water-fearing). The hydrophobic 1,3-Propanediyl disalicylate molecule can become trapped within this cavity, forming an "inclusion complex."[9][18] This complex presents a hydrophilic exterior to the water, thereby increasing the overall solubility of the compound in the aqueous medium.[10][19]
-
Pluronic F-68 is a triblock copolymer with both hydrophilic (polyoxyethylene) and hydrophobic (polyoxypropylene) segments. In aqueous solutions above a certain concentration (the critical micelle concentration), these molecules self-assemble into spherical structures called micelles. The hydrophobic parts form the core of the micelle, and the hydrophilic parts form the outer shell. Poorly soluble drugs like 1,3-Propanediyl disalicylate can partition into the hydrophobic core of these micelles, effectively being solubilized in the bulk aqueous phase.[12][20][21]
Q3: How should I prepare and store my stock solutions?
Proper preparation and storage are vital for maintaining the integrity of your compound.
-
Preparation: Prepare stock solutions in a sterile environment, such as a biosafety cabinet. Use high-quality, anhydrous grade DMSO to minimize water absorption, which can lead to compound precipitation over time, especially after freeze-thaw cycles.[22]
-
Storage: Store stock solutions in small, single-use aliquots to avoid repeated freeze-thaw cycles.[22] Store at -20°C or -80°C in tightly sealed vials to prevent moisture uptake and solvent evaporation. Before use, thaw an aliquot completely and bring it to room temperature, ensuring any precipitated material has redissolved (vortex if necessary).
Experimental Protocols & Workflows
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Calculation: Determine the mass of 1,3-Propanediyl disalicylate needed. (Molecular Weight: 316.30 g/mol ).[17] For 1 mL of a 10 mM stock, you will need 3.163 mg.
-
Weighing: Accurately weigh the required amount of the compound into a sterile, appropriate-sized glass or polypropylene vial.
-
Dissolution: Add the calculated volume of anhydrous DMSO. For example, add 1 mL of DMSO to 3.163 mg of the compound.
-
Mixing: Cap the vial tightly and vortex thoroughly. If necessary, place the vial in a 37°C water bath or sonicator for 10-15 minutes to aid dissolution.[1]
-
Inspection: Visually inspect the solution against a light source to ensure there are no visible particles and the solution is clear.
-
Aliquoting & Storage: Dispense into small, single-use aliquots and store at -20°C or -80°C.
Workflow for Solubilization Strategy Selection
This diagram provides a logical decision-making process for achieving the desired final concentration of 1,3-Propanediyl disalicylate in your assay.
Caption: Decision tree for solubilizing 1,3-Propanediyl disalicylate.
References
-
Ataman Kimya. 1,3 PROPANEDIOL. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10442, 1,3-Propanediol. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 8013, 1,3-Propanedithiol. [Link]
-
Cheméo. Chemical Properties of 1,3-Propanediol (CAS 504-63-2). [Link]
-
Wikipedia. 1,3-Propanediol. [Link]
-
ResearchGate. PHYSICOCHEMICAL CHARACTERIZATION AND IN-VITRO DISSOLUTION ENHANCEMENT OF RANOLAZINE USING SOLID DISPERSION METHOD. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7503587, 1,3-Propanediyl disalicylate. [Link]
-
World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5256596, 1,3-Diethoxy-1,3-propanediol. [Link]
-
Soboleva, T., et al. (2022). Dosing Methods to Enable Cell-Based In Vitro Testing of Complex Substances: A Case Study with a PAH Mixture. MDPI. [Link]
-
Li, S., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. [Link]
-
Bharti, V. P., et al. (2015). Strategies to Enhance Solubility and Dissolution of a poorly water soluble drug. Journal of Innovations in Pharmaceutical and Biological Sciences. [Link]
-
Samuelsen, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology. [Link]
-
ResearchGate. Considerations regarding use of solvents in in vitro cell based assays. [Link]
-
Semantic Scholar. Considerations regarding use of solvents in in vitro cell based assays. [Link]
-
Emulate Bio. Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. [Link]
-
Al-Obeidi, W., & Hamad, I. (2023). Pluronic F-68 and F-127 Based Nanomedicines for Advancing Combination Cancer Therapy. Pharmaceutics. [Link]
-
Popielec, A., & Loftsson, T. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. [Link]
-
ResearchGate. How to enhance drug solubility for in vitro assays?. [Link]
-
Tauro Scholar. Cyclodextrin as a Drug Carrier Increasing Drug Solubility. [Link]
-
ResearchGate. Effects of Pluronic F68 Micellization on the Viability of Neuronal Cells in Culture. [Link]
-
ResearchGate. How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?. [Link]
-
Kूंnzli, R., et al. (2010). Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays. Environmental Science & Technology. [Link]
-
Kozikowski, B. A., et al. (2003). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Journal of the American Chemical Society. [Link]
-
ResearchGate. How to Prepare a Compound Collection Prior to Virtual Screening. [Link]
-
ACS Publications. Pluronic F68 Micelles as Carriers for an Anti-Inflammatory Drug: A Rheological and Scattering Investigation. [Link]
-
KCAS Bio. (2024). Making Sense of Compound Screening Results in Drug Discovery. [Link]
-
MDPI. (2023). The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. [Link]
-
Ziath. Samples in DMSO: What an end user needs to know. [Link]
-
National Institutes of Health (NIH). (2023). Application of Pluronics for Enhancing Aqueous Solubility of Lipophilic Microtubule Destabilizing Compounds on the Sea Urchin Embryo Model. [Link]
-
National Center for Biotechnology Information. Compound Management for Quantitative High-Throughput Screening. [Link]
-
SciSpace. Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. [Link]
-
Reddit. pH increase with addition of DMSO?. [Link]
-
ResearchGate. Why is my compound soluble in DMSO, but precipitating with subsequent dilutions?. [Link]
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- 5. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
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- 22. ziath.com [ziath.com]
Troubleshooting "1,3-Propanediyl disalicylate" peak tailing in HPLC
Topic: Troubleshooting Peak Tailing in HPLC Ticket ID: #T-SAL-004 Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1][2][3]
Executive Summary
You are encountering peak tailing (Asymmetry Factor
As an Application Scientist, I see this frequently with salicylate esters. While generic troubleshooting often blames "silanol activity" (common for amines), this molecule presents a specific "false friend": Metal Chelation .[1][3]
1,3-Propanediyl disalicylate contains two salicylate moieties. The ortho-positioning of the phenolic hydroxyl group relative to the ester carbonyl creates a bidentate ligand site capable of forming stable complexes with trace iron (Fe³⁺) in your stainless steel HPLC system.[3] This is the most probable cause of tailing that does not respond to standard pH adjustments.[3]
This guide prioritizes the chelation hypothesis while covering secondary causes like silanol hydrogen bonding and hydrophobic overload.[3]
Part 1: The Diagnostic Triage
Before modifying your chemistry, we must determine if the tailing is Physical (system/column void) or Chemical (interaction based).[3]
Visualizing the Decision Matrix
Figure 1: Diagnostic workflow to isolate physical vs. chemical tailing sources.[1][2][3]
Part 2: Troubleshooting Guides (Q&A)
Issue 1: Metal Chelation (The "Hidden" Factor)
Q: I have adjusted pH and changed columns, but the tailing persists. Why?
A: You are likely fighting thermodynamics.[1][2][3] The salicylate structure is a known chelator.[3]
-
The Mechanism: The phenolic oxygen and the ester carbonyl oxygen form a "claw" that binds to trace metal ions (Iron, Nickel) found in stainless steel frits, column walls, or even trace impurities in silica.[3]
-
The Symptom: This interaction is kinetically slow, resulting in a "drag" on the molecule as it passes through the column, observed as a tail.[3]
-
The Confirmation: If your tailing worsens as the column ages (accumulation of metals) or persists across different pH levels, it is chelation.[3]
Corrective Action: Chelation Suppression
-
Add a Sacrificial Ligand: Add EDTA (0.1 mM) or Citrate to your aqueous mobile phase.[1][2][3] These have a higher affinity for metals than your analyte, effectively "masking" the system.[3]
-
Passivate the System: Flush your LC system (minus the column) with 6N Nitric Acid or a specific passivation agent (e.g., phosphoric acid wash) to remove surface iron.[3]
-
Hardware Swap: If available, switch to a PEEK-lined column and PEEK tubing to eliminate the metal source entirely.[1][3]
Issue 2: Silanol Hydrogen Bonding
Q: My mobile phase is neutral (pH 7). Could this be the problem?
A: Yes. While 1,3-Propanediyl disalicylate is an ester (not a base), it possesses two phenolic hydroxyls .[1][2][3]
-
The Mechanism: At neutral pH, residual silanols (Si-OH) on the silica surface may deprotonate to Silanolates (Si-O⁻).[1][3] While your molecule is not cationic, the phenolic -OH is a strong Hydrogen Bond Donor (HBD).[3] It can H-bond to the silica surface.[1][3]
-
The Fix: Lower the pH to < 3.0 . This keeps the silanols protonated (Si-OH), reducing their activity and preventing the secondary retention mechanism.[3]
Issue 3: Hydrophobic Overload
Q: The peak is broad and tailing, and I am injecting a high concentration.
A: 1,3-Propanediyl disalicylate is highly hydrophobic (LogP ~4.7).[1][2][3]
-
The Mechanism: At high loads, the molecule saturates the C18 ligands at the head of the column.[3] Because it hates the aqueous phase, it "self-associates" rather than partitioning cleanly, leading to a non-linear isotherm (tailing).[3]
-
The Fix:
Part 3: Validated Optimization Protocol
If the diagnostic steps above confirm a chemical issue, adopt this "Gold Standard" protocol designed to suppress both chelation and silanol activity.
Mobile Phase Strategy
| Parameter | Recommendation | Rationale |
| Aqueous Phase (A) | 0.1% Formic Acid + 0.1 mM EDTA in Water | Acid suppresses silanols; EDTA masks trace metals.[1][2][3] |
| Organic Phase (B) | Acetonitrile (HPLC Grade) | Sharper peaks than Methanol for aromatics; lower backpressure.[1][2][3] |
| Stationary Phase | End-capped C18 (High Carbon Load) | "End-capping" covers silanols; High load handles the LogP 4.7 hydrophobicity.[1][2][3] |
| Column Temp | 40°C | Improves mass transfer kinetics, reducing peak width.[1][2][3] |
Step-by-Step Optimization Workflow
-
System Passivation (Critical Step):
-
Mobile Phase Preparation:
-
Equilibration:
-
The "Gradient Shallowing" Test:
-
If tailing persists, shallow the gradient slope (e.g., change from 5% B/min to 2% B/min).
-
Why: This allows the hydrophobic analyte to partition more effectively without being "pushed" too hard by the solvent front.[3]
-
Part 4: References
-
Review of Peak Tailing Mechanisms
-
Metal Chelation in Chromatography
-
1,3-Propanediyl Disalicylate Properties
-
Silanol Interactions and Suppression
Sources
- 1. 1,3-Propanediyl disalicylate | C17H16O6 | CID 7503587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,3-Propanediol - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. chromtech.com [chromtech.com]
- 8. researchgate.net [researchgate.net]
- 9. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 10. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Synthesis of 1,3-Propanediyl Disalicylate
Welcome to the technical support center for the synthesis of 1,3-Propanediyl Disalicylate. This guide is designed for researchers, chemists, and pharmaceutical scientists dedicated to achieving high purity in their synthetic preparations. Here, we address common challenges, provide in-depth troubleshooting, and offer detailed protocols to minimize impurities and maximize yield.
Troubleshooting Guide: Common Issues & Solutions
This section is structured to help you diagnose and resolve specific problems encountered during the synthesis and purification of 1,3-Propanediyl Disalicylate.
Q1: My reaction yields a dark-colored, oily crude product instead of a white or off-white solid. What's causing this discoloration and how can I fix it?
A1: Dark coloration, often brown or yellow, is a common issue that typically points to degradation of the starting materials or product, or the formation of polymeric side products. The primary causes are excessive heat and overly strong acidic conditions.
-
Causality Explained: Salicylic acid is susceptible to oxidation and decarboxylation at elevated temperatures, which can be exacerbated by strong acid catalysts like concentrated sulfuric acid[1]. This can lead to the formation of phenolic byproducts that are easily oxidized into colored quinone-like structures. Furthermore, 1,3-propanediol can undergo acid-catalyzed dehydration to form dipropylene glycol or other ethers, which can also contribute to a complex, oily mixture[2].
-
Troubleshooting Protocol:
-
Reduce Reaction Temperature: Aim for a moderate temperature range (e.g., 80-100°C). While higher temperatures can speed up the reaction, they significantly increase the rate of side reactions.
-
Change the Catalyst: Switch from concentrated sulfuric acid to a milder catalyst such as p-toluenesulfonic acid (PTSA) or an acidic ion-exchange resin. These catalysts are less likely to cause charring and degradation.
-
Use a Dean-Stark Apparatus: The Fischer esterification reaction produces water, and its removal is crucial to drive the equilibrium towards the product[3]. A Dean-Stark trap efficiently removes water as it forms, which can allow for lower reaction temperatures and shorter reaction times, thereby minimizing byproduct formation.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent the oxidation of salicylic acid and other phenolic intermediates[1].
-
Q2: My NMR/HPLC analysis shows multiple unexpected peaks. What are the likely impurities and how do I get rid of them?
A2: The presence of multiple peaks in your analytical data indicates an impure product. The most common impurities in this synthesis are unreacted starting materials, the mono-ester intermediate, and polymeric byproducts.
-
Likely Impurities & Their Identification:
-
Salicylic Acid (Starting Material): A broad singlet in the ¹H NMR spectrum above 10 ppm (carboxylic acid proton) and aromatic signals. It can be easily detected by TLC.
-
1,3-Propanediol (Starting Material): Characterized by its high polarity and water solubility. It may not be visible in all NMR solvents without specific extraction.
-
3-Hydroxypropyl Salicylate (Mono-ester): This is the intermediate where only one of the hydroxyl groups of 1,3-propanediol has reacted. It will have a free hydroxyl group, which can be identified in the ¹H NMR spectrum.
-
Polyester Byproducts: Salicylic acid has both a carboxylic acid and a phenolic hydroxyl group, which can lead to the formation of polyester chains under certain conditions[4][5]. These often appear as a broad baseline hump or a series of repeating peaks in HPLC and can contribute to the oily nature of the crude product.
-
-
Purification Strategy:
-
Aqueous Workup: After the reaction is complete, a thorough workup is essential. Washing the organic layer with a saturated sodium bicarbonate solution will remove any unreacted salicylic acid by converting it into its water-soluble sodium salt[5]. Follow this with a water wash to remove any remaining 1,3-propanediol and a brine wash to remove excess water before drying the organic layer.
-
Recrystallization: This is the most effective method for purifying the solid product. A well-chosen solvent system will dissolve the desired 1,3-Propanediyl Disalicylate at high temperatures while leaving insoluble polymeric materials behind, and upon cooling, the pure product will crystallize out, leaving the more soluble mono-ester and other impurities in the mother liquor.
-
Column Chromatography: If recrystallization does not yield a product of sufficient purity, silica gel column chromatography is a reliable alternative. A gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., with ethyl acetate) will effectively separate the non-polar desired product from the more polar mono-ester and any remaining salicylic acid.
-
Q3: The yield of my reaction is consistently low, even though my TLC analysis indicates that the starting materials have been consumed. What is happening?
A3: Low yield despite the consumption of starting materials often points to one of two issues: the formation of soluble byproducts that are lost during workup, or an unfavorable reaction equilibrium.
-
Investigating the Cause:
-
Reaction Equilibrium: The Fischer esterification is a reversible reaction[3]. If water is not efficiently removed, the equilibrium will not favor the formation of the diester, leading to a mixture of starting materials, mono-ester, and the desired product.
-
Mechanical Losses: During the workup, especially during the aqueous extraction steps, some product may be lost if emulsions form or if the product has some partial water solubility.
-
-
Improving the Yield:
-
Drive the Equilibrium: The most effective way to improve the yield is to remove water as it is formed, using a Dean-Stark apparatus. Alternatively, using a large excess of one of the reactants (in this case, 1,3-propanediol could be used as the limiting reagent) can also shift the equilibrium towards the product side[3].
-
Optimize Stoichiometry: Ensure you are using at least a 2:1 molar ratio of salicylic acid to 1,3-propanediol. A slight excess of salicylic acid (e.g., 2.2 equivalents) can help ensure the full conversion of the diol.
-
Check Purity of Starting Materials: Impurities in the starting materials, especially water, can hinder the reaction. Ensure that the salicylic acid and 1,3-propanediol are of high purity and are dry.
-
Frequently Asked Questions (FAQs)
Q: What is the optimal catalyst for this esterification?
A: While strong mineral acids like H₂SO₄ can be used, they often lead to colored byproducts due to their strong dehydrating and oxidizing properties. p-Toluenesulfonic acid (PTSA) is generally a better choice as it is a solid, easier to handle, and less prone to causing charring. For an even cleaner reaction, a solid-supported acid catalyst, such as an acidic ion-exchange resin (e.g., Amberlyst-15), can be used. These can be easily filtered off at the end of the reaction, simplifying the workup procedure.
Q: How can I effectively monitor the progress of the reaction?
A: Thin-Layer Chromatography (TLC) is the most convenient method. Use a solvent system such as 3:1 Hexane:Ethyl Acetate. The non-polar diester product will have a higher Rf value than the more polar mono-ester intermediate and the highly polar salicylic acid. The reaction is complete when the spot corresponding to 1,3-propanediol (if visualized) and salicylic acid have disappeared, and the spot for the diester product is maximized. For more quantitative analysis, HPLC can be used.[6]
Q: What is the best solvent for recrystallizing 1,3-Propanediyl Disalicylate?
A: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. A good starting point would be a mixed solvent system, such as ethanol/water or isopropanol/water. Dissolve the crude product in a minimum amount of hot alcohol, and then slowly add hot water until the solution becomes slightly cloudy. Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.
Visualizing Impurity Formation Pathways
The following diagram illustrates the primary reaction pathway to 1,3-Propanediyl Disalicylate and the competing side reactions that lead to common impurities.
Caption: Reaction scheme for the synthesis of 1,3-Propanediyl Disalicylate and formation of key impurities.
Detailed Experimental Protocol: High-Purity Synthesis
This protocol is designed to maximize yield and purity by utilizing a Dean-Stark apparatus to remove water.
Materials:
-
Salicylic Acid (2.2 eq)
-
1,3-Propanediol (1.0 eq)
-
p-Toluenesulfonic acid monohydrate (0.05 eq)
-
Toluene
-
Saturated Sodium Bicarbonate solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Ethanol (for recrystallization)
-
Deionized Water (for recrystallization)
Equipment:
-
Round-bottom flask
-
Dean-Stark trap
-
Condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Büchner funnel and flask
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask, add salicylic acid, 1,3-propanediol, PTSA, and toluene (enough to fill the flask to about half). Equip the flask with a Dean-Stark trap, a condenser, and a magnetic stir bar.
-
Heating and Reflux: Heat the mixture to reflux. Toluene and water will begin to co-distill as an azeotrope and collect in the Dean-Stark trap. The denser water will separate to the bottom of the trap while the toluene will overflow back into the reaction flask. Continue refluxing until no more water is collected in the trap (typically 4-6 hours).
-
Reaction Monitoring: Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) until the salicylic acid spot has disappeared.
-
Cooling and Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and dilute with an equal volume of ethyl acetate.
-
Aqueous Wash: Wash the organic layer sequentially with:
-
Saturated sodium bicarbonate solution (2x). Caution: CO₂ gas will be evolved. Vent the funnel frequently.
-
Deionized water (1x).
-
Saturated brine solution (1x).
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
Purification by Recrystallization:
-
Transfer the crude solid to an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Slowly add hot deionized water dropwise until the solution just begins to turn cloudy.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the flask to cool slowly to room temperature.
-
Place the flask in an ice bath for 30 minutes to complete crystallization.
-
Collect the white crystals by vacuum filtration using a Büchner funnel, wash with a small amount of cold ethanol/water (1:1), and dry under vacuum.
-
Data Summary Table
| Compound | Molar Mass ( g/mol ) | Key ¹H NMR Signal (CDCl₃, δ ppm) | Typical TLC Rf (3:1 Hex:EtOAc) |
| Salicylic Acid | 138.12 | ~10-12 (br s, 1H, -COOH) | ~0.2 |
| 1,3-Propanediol | 76.09 | ~2.0 (quintet, 2H, -CH₂-) | ~0.1 |
| 3-Hydroxypropyl Salicylate | 196.20 | ~3.8 (t, 2H, -CH₂OH) | ~0.4 |
| 1,3-Propanediyl Disalicylate | 314.30 | ~4.5 (t, 2H, -COOCH₂-) | ~0.6 |
References
- Purification of biologically-produced 1,3-propanediol.
- Purification of biologically-produced 1,3-propanediol.
- Purification of 1,3-propanediol by distillation.
- Explain how salicylic acid is capable of undergoing two different types of esterification reactions and give an example of each. Study.com.
- Synthesis of salicylic acid phenylethyl ester (SAPE) and its implication in immunomodulatory and anticancer roles.
- 2- to 9-decyn-1-ol. Organic Syntheses.
- High-Yield Synthesis of 1,3-Dimesityl-propane-1,3-dione: Isolation of Its Aluminum Complex as a Stable Intermediate.
- Ester Deriv
- Why doesn't salicylic acid undergo esterific
- Two-step salting-out extraction of 1, 3-propanediol, butyric acid and acetic acid
- Process for the preparation of 1,3-propanediol.
- Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.
- Synthetic Methods for the Preparation of 1,3‐Propanediol.
- Studies on Purification of 1,3-propanediol by Molecular Distill
- Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities.
- Synthesis of Esters with Different Flavors using Fisher Esterification.
- Carboxylic Acids and Esters: Preparation of Methyl Salicyl
- The Fischer Esterification: Methyl Salicyl
Sources
- 1. Synthesis of salicylic acid phenylethyl ester (SAPE) and its implication in immunomodulatory and anticancer roles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US5364987A - Process for the preparation of 1,3-propanediol - Google Patents [patents.google.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. reddit.com [reddit.com]
- 5. ivypanda.com [ivypanda.com]
- 6. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for "1,3-Propanediyl disalicylate" Esterification
Welcome to the technical support center for the efficient synthesis of 1,3-Propanediyl disalicylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of catalyst selection and troubleshoot common issues encountered during the esterification of 1,3-propanediol with salicylic acid.
Introduction to 1,3-Propanediyl disalicylate Synthesis
The esterification of 1,3-propanediol with salicylic acid is a crucial reaction for producing 1,3-Propanediyl disalicylate, a compound with significant potential in various applications, including pharmaceuticals and polymer chemistry. The choice of catalyst is paramount in achieving high yield, purity, and reaction efficiency. This guide provides in-depth insights into catalyst selection, reaction optimization, and troubleshooting.
The overall reaction is a Fischer-Speier esterification, a classic acid-catalyzed reaction.[1] The equilibrium nature of this reaction necessitates strategic choices to drive it towards the desired product.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used for the esterification of 1,3-propanediol with salicylic acid?
A1: The most prevalent catalysts fall into two main categories:
-
Homogeneous Acid Catalysts: These include strong mineral acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl), as well as organic acids such as p-toluenesulfonic acid (p-TSA).[1] They are effective but can be difficult to separate from the reaction mixture and may lead to side reactions if not used judiciously.
-
Heterogeneous Solid Acid Catalysts: These are solid materials with acidic properties, such as sulfated zirconia, alumina, and silica. They offer the significant advantage of easy separation from the reaction mixture, potential for reuse, and often lead to cleaner reactions with fewer side products.
-
Organometallic Catalysts: Compounds of tin and titanium are also known to be effective for esterification and polycondensation reactions involving 1,3-propanediol.[2]
Q2: I am observing low yields of 1,3-Propanediyl disalicylate. What are the likely causes?
A2: Low yields in this esterification are a common issue and can stem from several factors:
-
Incomplete Reaction: The Fischer esterification is a reversible reaction.[3] The water produced as a byproduct can hydrolyze the ester back to the starting materials.
-
Suboptimal Catalyst Loading: Insufficient catalyst will result in a slow reaction that does not reach completion within a reasonable timeframe. Conversely, excessive catalyst can sometimes promote side reactions.
-
Inadequate Temperature: The reaction temperature needs to be high enough to ensure a reasonable reaction rate but not so high as to cause decomposition of the reactants or products.
-
Poor Water Removal: Efficient removal of water is critical to shift the equilibrium towards the formation of the ester.[3]
Q3: How can I improve the yield of my reaction?
A3: To enhance the yield, consider the following strategies:
-
Water Removal: Employ a Dean-Stark apparatus with an azeotropic solvent like toluene to continuously remove water as it is formed.[3] This is a highly effective method for driving the equilibrium towards the product.
-
Use of Excess Reactant: Using a large excess of one of the reactants (either 1,3-propanediol or salicylic acid) can also shift the equilibrium to favor the product.[3] However, this will necessitate a more rigorous purification step to remove the unreacted starting material.
-
Optimize Catalyst Concentration: A typical catalyst loading for homogeneous acids like p-TSA is 0.5-2% by weight of the reactants.[1] For heterogeneous catalysts, the optimal amount will depend on the specific surface area and acid site density.
-
Adjust Reaction Temperature: A common temperature range for this type of esterification is around 140°C.[1] However, the optimal temperature may vary depending on the catalyst and solvent used.
Q4: I am seeing the formation of byproducts in my reaction mixture. What are they and how can I minimize them?
A4: Side reactions can be a significant issue, particularly when using strong acid catalysts at high temperatures.[4][5] Potential byproducts include:
-
Etherification of 1,3-propanediol: The diol can undergo self-condensation to form polyethers, especially in the presence of strong acids.[4]
-
Decarboxylation of Salicylic Acid: At elevated temperatures, salicylic acid can lose carbon dioxide.
-
Polymerization: If the reaction conditions are not carefully controlled, polymerization of the reactants can occur, leading to the formation of polyesters.[4][5]
To minimize byproducts:
-
Use a milder catalyst: Heterogeneous solid acid catalysts are often more selective and lead to fewer side reactions compared to strong mineral acids.
-
Optimize reaction temperature and time: Avoid excessively high temperatures and prolonged reaction times.
-
Use an inert atmosphere: Performing the reaction under an inert atmosphere, such as nitrogen, can help to prevent oxidative side reactions.[6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Reaction is very slow or does not proceed. | Inactive or insufficient catalyst. | - Increase catalyst loading. - Ensure the catalyst is active (e.g., fresh p-TSA, properly activated solid acid). |
| Low reaction temperature. | - Increase the reaction temperature, monitoring for any signs of decomposition. | |
| Product yield is low despite complete consumption of starting material. | Product loss during workup. | - Optimize the extraction and washing steps. Ensure the pH is carefully controlled during neutralization to avoid hydrolysis of the ester. |
| Inefficient water removal. | - Check the Dean-Stark apparatus for proper function. Ensure the solvent is effectively azeotroping with water. | |
| Formation of a viscous, intractable mass (gelation). | Polymerization side reactions. | - Reduce the reaction temperature. - Decrease the catalyst concentration. - Use a more selective catalyst.[4][5] |
| Difficulty in separating the catalyst from the product. | Use of a homogeneous catalyst. | - Switch to a heterogeneous solid acid catalyst for easy filtration. |
| Emulsion formation during workup. | - Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion. | |
| Product is discolored. | Decomposition of reactants or product. | - Lower the reaction temperature. - Reduce the reaction time. - Purify the product using column chromatography or recrystallization. |
Experimental Protocols
Protocol 1: Acid-Catalyzed Esterification using p-Toluenesulfonic Acid (p-TSA)
This protocol is a standard method for the synthesis of 1,3-Propanediyl disalicylate using a homogeneous acid catalyst.[1]
Materials:
-
1,3-Propanediol
-
Salicylic Acid
-
p-Toluenesulfonic acid (p-TSA)
-
Toluene
-
5% (w/v) Sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
Reactant Setup: In a round-bottom flask equipped with a Dean-Stark trap and a condenser, combine salicylic acid and 1,3-propanediol. A molar ratio of approximately 2:1 (salicylic acid to 1,3-propanediol) is a good starting point to favor the formation of the diester.
-
Solvent and Catalyst Addition: Add toluene to the flask to facilitate azeotropic removal of water. Add p-TSA (0.5-2% by weight of the total reactants).[1]
-
Reaction: Heat the mixture to reflux (the temperature will depend on the boiling point of toluene). Continuously collect the water in the Dean-Stark trap. Monitor the reaction progress by techniques such as TLC or GC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent like diethyl ether.
-
Neutralization: Transfer the mixture to a separatory funnel and wash with a 5% sodium bicarbonate solution to neutralize the p-TSA and any unreacted salicylic acid.[1] Be cautious of gas evolution (CO₂).
-
Washing: Wash the organic layer with brine to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification (Optional): The crude product can be further purified by column chromatography or recrystallization if necessary.
Visualizing the Workflow
Caption: Workflow for p-TSA catalyzed esterification.
Understanding the Mechanism: Acid-Catalyzed Esterification
The reaction proceeds through a well-established mechanism.
-
Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of salicylic acid, making the carbonyl carbon more electrophilic.[7]
-
Nucleophilic Attack: A lone pair of electrons from the hydroxyl group of 1,3-propanediol attacks the activated carbonyl carbon.
-
Proton Transfer: A proton is transferred from the attacking hydroxyl group to one of the hydroxyl groups of the tetrahedral intermediate.
-
Elimination of Water: The intermediate collapses, eliminating a molecule of water and forming a protonated ester.
-
Deprotonation: The protonated ester is deprotonated to regenerate the acid catalyst and yield the final ester product.
This process occurs at both ends of the 1,3-propanediol molecule to form the disalicylate.
Visualizing the Mechanism
Caption: Simplified mechanism of acid-catalyzed esterification.
References
-
Chemguide. (n.d.). The Mechanism for the Esterification Reaction. Retrieved from [Link]
-
Filo. (n.d.). Mechanism of Esterification (Salicylic Acid + Methanol → Methyl Salicylate). Retrieved from [Link]
- Google Patents. (n.d.). Method for producing salicylic acid ester.
- Google Patents. (n.d.). Process for esterifying 1,3-propanediol.
-
Master Organic Chemistry. (2022). Fischer Esterification. Retrieved from [Link]
-
MDPI. (n.d.). Catalyst Influence on Undesired Side Reactions in the Polycondensation of Fully Bio-Based Polyester Itaconates. Retrieved from [Link]
-
NPR. (n.d.). Esterification of salicylic acid with methanol/dimethyl carbonate over anion-modified metal oxides. Retrieved from [Link]
-
ResearchGate. (n.d.). Catalyst Influence on Undesired Side Reactions in the Polycondensation of Fully Bio-Based Polyester Itaconates. Retrieved from [Link]
-
ResearchGate. (n.d.). Alkylation of Salicylic Acids. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CA2366515C - Process for esterifying 1,3-propanediol - Google Patents [patents.google.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. JP2006104192A - Method for producing salicylic acid ester - Google Patents [patents.google.com]
- 7. Mechanism of Esterification (Salicylic Acid + Methanol → Methyl Salicylat.. [askfilo.com]
Technical Support Center: Scaling Up the Synthesis of 1,3-Propanediyl Disalicylate
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 1,3-Propanediyl disalicylate. As a diester of salicylic acid, this molecule holds potential in various therapeutic and materials science applications, often leveraging the bioactive properties of its parent compound. The synthesis, a classic Fischer-Speier esterification, presents unique challenges when transitioning from bench-scale discovery to pilot-scale production. This document provides in-depth troubleshooting advice and answers to frequently encountered questions, ensuring a scientifically sound, efficient, and scalable process.
Synthesis Overview and Core Principles
The synthesis of 1,3-Propanediyl disalicylate is achieved through the acid-catalyzed esterification of salicylic acid with 1,3-propanediol. The reaction involves the formation of two ester linkages, consuming two equivalents of salicylic acid for every one equivalent of 1,3-propanediol, and producing two equivalents of water as a byproduct.
Reaction Scheme:
2 x Salicylic Acid + 1 x 1,3-Propanediol ⇌ 1,3-Propanediyl disalicylate + 2 x H₂O
The core challenge in scaling this reaction lies in managing the reversible nature of Fischer esterification.[1] The water generated as a byproduct can hydrolyze the ester product, pushing the equilibrium back towards the reactants and thereby limiting the final yield.[1] Effective strategies for in-situ water removal are paramount for driving the reaction to completion, a factor that becomes increasingly critical at larger scales.[2]
Experimental Workflow Diagram
Caption: High-level workflow for the synthesis of 1,3-Propanediyl disalicylate.
Troubleshooting Guide for Synthesis Scale-Up
This section addresses common problems encountered during the scale-up of the 1,3-Propanediyl disalicylate synthesis in a direct question-and-answer format.
Question 1: My reaction yield is significantly lower than expected after scaling up. What are the likely causes and how can I fix it?
Answer: Low yield upon scale-up is the most common challenge and typically points to an issue with chemical equilibrium or reaction kinetics.
-
Potential Cause A: Equilibrium Limitation due to Water Accumulation
-
The "Why": As an esterification reaction, the process is reversible and generates water.[1] On a small scale, incidental evaporation might remove sufficient water. At larger volumes (with a lower surface-area-to-volume ratio), water accumulates, inhibiting the forward reaction and preventing full conversion of your starting materials.
-
Solution: Implement an active water removal strategy. A Dean-Stark apparatus with a suitable solvent (like toluene or heptane) is the industry standard for physically trapping and removing water as it forms, decisively shifting the equilibrium towards the product. For heat-sensitive variations, removal of water under reduced pressure can be effective.
-
-
Potential Cause B: Ineffective Mixing or Heat Transfer
-
The "Why": What works with a small magnetic stir bar in a round-bottom flask is often inadequate for larger reactors. Poor mixing leads to localized "hot spots" or areas where reactants are not in sufficient contact, slowing the overall reaction rate. Inefficient heating can mean the bulk of your reaction mixture never reaches the optimal temperature for a timely conversion.
-
Solution: Transition from magnetic stirring to an overhead mechanical stirrer for vessels larger than 1-2 liters. This ensures homogenous mixing and temperature distribution. Use a heating mantle or oil bath appropriately sized for the reactor and monitor the internal temperature of the reaction mixture, not just the heat source setting.
-
-
Potential Cause C: Insufficient Catalyst Loading
-
The "Why": Catalyst concentration, not just the absolute amount, is key. When you scale up the reactants, the catalyst amount must be scaled proportionally to maintain the desired reaction rate.
-
Solution: Maintain the same mole percentage (mol%) of the catalyst relative to the limiting reagent (salicylic acid). A typical starting point for a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid (PTSA) is 1-5 mol%.
-
Question 2: My final product is contaminated with a significant amount of a mono-ester byproduct. How do I prevent its formation and remove it?
Answer: The formation of the mono-ester, 3-(2-hydroxybenzoyl)oxypropyl 2-hydroxybenzoate, is an expected intermediate. Its presence in the final product indicates the reaction has not gone to completion.
-
Prevention:
-
The "Why": The second esterification step is often slower than the first due to steric hindrance and statistical probability.
-
Solution: To drive the reaction to completion, you must employ more rigorous conditions.
-
Increase Reaction Time: Allow the reaction to proceed for a longer duration after the initial formation of the mono-ester is observed (monitor via Thin Layer Chromatography - TLC).
-
Improve Water Removal: Ensure your Dean-Stark trap or vacuum setup is functioning optimally. No new water should be collecting before you consider the reaction complete.
-
Use an Excess of Salicylic Acid: While this complicates purification, using a slight excess (e.g., 2.1 equivalents) of salicylic acid can help drive the reaction towards the desired diester product according to Le Châtelier's principle.
-
-
-
Removal:
-
The "Why": The mono-ester has a free hydroxyl group from the propanediol backbone, making it more polar than the desired diester product. This difference in polarity is the key to its separation.
-
Solution: Use column chromatography for purification. The less polar diester product will elute first from a silica gel column using a non-polar eluent system (e.g., hexane/ethyl acetate), while the more polar mono-ester will be retained longer and elute later.
-
Question 3: After workup, my product is a dark, discolored oil instead of a clean solid. What causes this and how can I avoid it?
Answer: Discoloration is almost always a sign of degradation or side reactions, often caused by excessive heat.
-
Potential Cause A: Thermal Degradation of Salicylic Acid
-
The "Why": Salicylic acid can undergo decarboxylation to form phenol at elevated temperatures, especially in the presence of a strong acid catalyst. Phenol and its subsequent oxidation products are notorious for causing dark coloration.
-
Solution: Carefully control the reaction temperature. Aim for the lowest temperature that allows for efficient water removal. If using toluene in a Dean-Stark setup, the reaction temperature will be around the boiling point of toluene (~110 °C), which is generally safe. Avoid aggressive, uncontrolled heating.
-
-
Potential Cause B: Oxidation
-
The "Why": Phenolic compounds can be susceptible to air oxidation at high temperatures, leading to colored impurities.
-
Solution: For high-purity applications, run the reaction under an inert atmosphere of nitrogen or argon. This blankets the reaction mixture and prevents contact with atmospheric oxygen, minimizing oxidative side reactions.
-
Troubleshooting Logic Diagram
Sources
Technical Support Center: Stability Testing of 1,3-Propanediyl Disalicylate
Welcome to the technical support guide for 1,3-Propanediyl disalicylate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into establishing a robust stability testing program. Our goal is to move beyond mere checklists and explain the scientific rationale behind each protocol, ensuring your experiments are not only compliant but also scientifically sound.
Section 1: Understanding the Intrinsic Stability of 1,3-Propanediyl Disalicylate
Q: What are the primary chemical liabilities of 1,3-Propanediyl disalicylate that I should be concerned about during stability testing?
A: The molecular structure of 1,3-Propanediyl disalicylate contains two ester functional groups.[1] Ester linkages are known to be susceptible to hydrolysis, which is the cleavage of the bond by reaction with water.[2][3] This is the most probable degradation pathway for this molecule. The hydrolysis can be catalyzed by the presence of acid or base.
Therefore, the primary stability concern is the hydrolytic breakdown of the diester into its constituent parts: salicylic acid and 1,3-propanediol, potentially through a mono-ester intermediate. Understanding this pathway is fundamental to designing appropriate stress studies and developing a truly stability-indicating analytical method.[2]
Caption: Predicted hydrolytic degradation pathway of 1,3-Propanediyl disalicylate.
Section 2: Designing and Troubleshooting Forced Degradation Studies
Forced degradation, or stress testing, is a critical first step. Its purpose is to intentionally degrade the drug substance to identify likely degradation products and establish an analytical method that can adequately separate them from the parent compound.[3][4] The goal is to achieve a target degradation of 5-20% to ensure that degradation products are formed at sufficient levels for detection without completely destroying the sample.[5]
Q: How do I design a comprehensive forced degradation study for 1,3-Propanediyl disalicylate?
A: A successful study requires subjecting the molecule to a range of stress conditions as outlined by the International Council for Harmonisation (ICH) guideline Q1A.[5][6] This involves separate experiments for hydrolytic, oxidative, thermal, and photolytic stress. A general workflow should be followed for each condition.
Caption: General experimental workflow for a forced degradation study.
Below are detailed protocols for each stress condition. These are starting points and may require optimization based on the observed degradation rate.
Forced Degradation Starting Condition Summary
| Stress Condition | Reagent/Condition | Temperature | Duration | Rationale |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24-72 hours | To challenge the ester linkages under acidic catalysis.[2] |
| Base Hydrolysis | 0.1 M NaOH | Room Temp (25°C) | 1-8 hours | Base-catalyzed hydrolysis of esters is typically much faster than acid-catalyzed.[2] |
| Oxidation | 3% H₂O₂ | Room Temp (25°C) | 24 hours | To assess vulnerability to oxidative degradation. |
| Thermal | Dry Heat | 80°C | 48 hours | To evaluate the intrinsic thermal stability of the solid drug substance. |
| Photostability | ICH Q1B Option 1 | 25°C | As per guideline | To assess degradation upon exposure to light, as required by ICH Q1B. |
Detailed Experimental Protocols
Protocol 2.1: Acidic Hydrolysis
-
Preparation: Prepare a stock solution of 1,3-Propanediyl disalicylate in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of ~1 mg/mL.
-
Stressing: In a vial, mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to achieve a final acid concentration of 0.1 M.
-
Incubation: Place the vial in a water bath or oven at 60°C. Withdraw aliquots at specific time points (e.g., 2, 8, 24, 48 hours).
-
Quenching: Immediately neutralize the aliquot by adding an equimolar amount of NaOH (e.g., if you take 100 µL of sample, add 100 µL of 0.1 M NaOH). Rationale: This step is crucial to stop the degradation reaction, ensuring the analytical result reflects the specific time point.
-
Analysis: Dilute the quenched sample with the mobile phase to a suitable concentration for HPLC analysis. Analyze alongside an unstressed control sample (prepared at time zero and stored at 4°C).
Protocol 2.2: Basic Hydrolysis
-
Preparation: Use the same ~1 mg/mL stock solution as in the acid hydrolysis study.
-
Stressing: In a vial, mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to achieve a final base concentration of 0.1 M.
-
Incubation: Keep the vial at room temperature (25°C). Due to the rapid nature of base-catalyzed ester hydrolysis, sample at earlier time points (e.g., 15 min, 1, 4, 8 hours).
-
Quenching: Immediately neutralize the aliquot by adding an equimolar amount of HCl (e.g., if you take 100 µL of sample, add 100 µL of 0.1 M HCl).
-
Analysis: Dilute and analyze via HPLC as described above.
Protocol 2.3: Oxidative Degradation
-
Preparation: Use the same ~1 mg/mL stock solution.
-
Stressing: In a vial, mix 1 mL of the stock solution with 1 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3%.
-
Incubation: Keep the vial at room temperature (25°C), protected from light, for 24 hours.
-
Quenching: No specific quenching is typically required, but the sample should be diluted immediately for analysis to minimize further reaction.
-
Analysis: Dilute and analyze via HPLC. Rationale: This test reveals susceptibility to oxidation. While the ester groups are not primary targets for oxidation, the phenolic rings of the salicylate moieties could be susceptible.
Section 3: Formal Stability Study Protocols
Once the degradation profile is understood, formal stability studies are performed to establish a re-test period or shelf life under defined storage conditions.[6] These studies are governed by ICH Q1A(R2) guidelines.[7][8]
Q: What are the standard ICH conditions for long-term and accelerated stability studies?
A: The conditions are designed to simulate storage in different climatic zones. For registration in the EU, Japan, and the USA (Climatic Zones I and II), the following conditions are standard.
| Study Type | Storage Condition | Minimum Duration | Purpose |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months (at submission) | To evaluate stability under recommended storage conditions.[6] |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | Used if a significant change occurs under accelerated conditions. |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | To increase the rate of chemical degradation and predict the long-term profile.[6] |
RH = Relative Humidity
Q: What is the recommended testing frequency for these studies?
A: The frequency of testing should be sufficient to establish the stability profile of the drug substance.[7]
-
Long-Term Study: Typically every 3 months for the first year, every 6 months for the second year, and annually thereafter.[7]
-
Accelerated Study: A minimum of three time points, including the initial and final points (e.g., 0, 3, and 6 months).[7]
Section 4: Analytical Method Considerations
Q: What defines a 'stability-indicating' analytical method and what is recommended for 1,3-Propanediyl disalicylate?
A: A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.[7] Crucially, it must be able to separate the intact API from its degradation products and any other potential impurities without interference.
For 1,3-Propanediyl disalicylate and its primary degradant, salicylic acid, a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is the industry standard.[9][10]
-
Rationale: Both the parent molecule and salicylic acid contain UV-active chromophores, making UV detection highly suitable. RP-HPLC is excellent for separating compounds with different polarities, such as the relatively nonpolar diester parent and the more polar salicylic acid degradant.
-
Validation: The results from your forced degradation studies are used to validate this method. You must demonstrate that the peaks for salicylic acid and any other observed degradants are well-resolved from the main 1,3-Propanediyl disalicylate peak.
Section 5: Frequently Asked Questions (FAQs)
Q1: I performed basic hydrolysis and the degradation was over 50% within an hour. What should I do? A: This is a common finding for ester-containing molecules. The 5-20% degradation target is a guideline to generate sufficient degradants for analysis.[5] If degradation is too rapid, you must reduce the stress level. For basic hydrolysis, you can try:
-
Lowering the temperature (e.g., perform the study at 4°C in an ice bath).
-
Decreasing the concentration of NaOH (e.g., use 0.01 M or 0.001 M).
-
Reducing the exposure time significantly (e.g., sample at 5, 10, and 20 minutes).
Q2: My HPLC chromatogram shows the main peak decreasing and the salicylic acid peak increasing, but there is another small, unidentified peak. What could it be? A: This is likely the mono-ester intermediate, 3-hydroxypropyl salicylate, as depicted in the degradation pathway diagram. This occurs when only one of the two ester linkages has been hydrolyzed. Your analytical method must be able to resolve all three components: the parent diester, the mono-ester intermediate, and the final salicylic acid degradant.
Q3: What is "mass balance" and why is it important? A: Mass balance is a critical part of a stability study. It is the process of accounting for all the drug substance after degradation. In an ideal scenario, the sum of the assay of the parent drug (as a percentage of the initial amount) and the levels of all degradation products (also as a percentage) should be close to 100%. A poor mass balance (e.g., <95%) might suggest that:
-
Some degradation products are not being detected by your analytical method (e.g., they don't have a UV chromophore or they are precipitating out of solution).
-
The API is degrading into volatile products that are lost.
-
The analytical method has errors in the relative response factors of the degradants.
Q4: Do I need to run these stress tests on my final formulation as well? A: Yes. Forced degradation studies should be performed on the drug substance itself and the drug product (the final formulation).[11] This is crucial because excipients in the formulation can interact with the drug substance and either accelerate degradation or create new, unique degradation products.[12] It is recommended to also test a placebo (the formulation without the active ingredient) under the same stress conditions to distinguish degradants of the drug from those of the excipients.[11]
References
-
1,3-Propanediol. (n.d.). Wikipedia. Retrieved February 8, 2024, from [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2023). LeadStill. Retrieved February 8, 2024, from [Link]
-
ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. (2003). IKEV. Retrieved February 8, 2024, from [Link]
-
Propane-1,3-diol. (n.d.). PubChem. Retrieved February 8, 2024, from [Link]
-
ICH Q1A(R2) Stability Testing of New Drug Substances and Products. (2003). International Council for Harmonisation. Retrieved February 8, 2024, from [Link]
-
Debottlenecking the 1,3-propanediol pathway by metabolic engineering. (2007). PubMed. Retrieved February 8, 2024, from [Link]
-
A practical guide to forced degradation and stability studies for drug substances. (n.d.). Quotient Sciences. Retrieved February 8, 2024, from [Link]
-
1,3-Propanediyl disalicylate. (n.d.). PubChem. Retrieved February 8, 2024, from [Link]
-
A Review on a Some Analytical Methods for Determination of Salicylic Acid. (2019). ResearchGate. Retrieved February 8, 2024, from [Link]
-
Analytical Methods for Salicylic Acid. (n.d.). Scribd. Retrieved February 8, 2024, from [Link]
-
ICH Q1A (R2) Stability testing of new drug substances and drug products. (2003). European Medicines Agency. Retrieved February 8, 2024, from [Link]
-
Disruption of the Reductive 1,3-Propanediol Pathway Triggers Production of 1,2-Propanediol for Sustained Glycerol Fermentation by Clostridium pasteurianum. (2018). PubMed Central. Retrieved February 8, 2024, from [Link]
-
Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development. (2024). Elementor. Retrieved February 8, 2024, from [Link]
-
Development of a new analytical method for determination of acetylsalicylic and salicylic acids in tablets by reversed phase liquid chromatography. (2010). SciELO. Retrieved February 8, 2024, from [Link]
-
ICH Q1 guideline on stability testing of drug substances and drug products. (2023). European Medicines Agency. Retrieved February 8, 2024, from [Link]
-
Elucidating the pathways of degradation of denagliptin. (2010). PubMed. Retrieved February 8, 2024, from [Link]
-
Synthetic Methods for the Preparation of 1,3-Propanediol. (2009). ResearchGate. Retrieved February 8, 2024, from [Link]
-
Q1 Stability Testing of Drug Substances and Drug Products. (2023). U.S. Food and Drug Administration. Retrieved February 8, 2024, from [Link]
-
Separation of Salicylic Acid Impurities with Different Acid Mobile-Phase Modifiers. (n.d.). Agilent. Retrieved February 8, 2024, from [Link]
-
FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. (2014). PharmaTutor. Retrieved February 8, 2024, from [Link]
-
HPLC Methods for analysis of Salicylic acid. (n.d.). HELIX Chromatography. Retrieved February 8, 2024, from [Link]
-
HOW TO APPROACH A FORCED DEGRADATION STUDY. (2011). SGS. Retrieved February 8, 2024, from [Link]
Sources
- 1. 1,3-Propanediyl disalicylate | C17H16O6 | CID 7503587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. onyxipca.com [onyxipca.com]
- 3. pharmatutor.org [pharmatutor.org]
- 4. assyro.com [assyro.com]
- 5. resolvemass.ca [resolvemass.ca]
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- 7. database.ich.org [database.ich.org]
- 8. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
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- 12. Elucidating the pathways of degradation of denagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
1,3-Propanediyl Disalicylate vs. Aspirin: In Vitro Efficacy & Mechanistic Distinction
Executive Summary: The Acetyl Group Divergence
This guide provides a technical comparison between Aspirin (Acetylsalicylic Acid, ASA) and 1,3-Propanediyl Disalicylate (PDDS) .
While both compounds target the arachidonic acid pathway, they represent fundamentally different pharmacological classes due to a single structural determinant: the acetyl group .
-
Aspirin is a "suicide inhibitor" that irreversibly acetylates Cyclooxygenase (COX) enzymes.[1][2][3][4]
-
1,3-Propanediyl Disalicylate is a prodrug that hydrolyzes to release Salicylic Acid (SA) .[1][2] It lacks the acetyl group required for irreversible inhibition.[1][2]
Clinical Translation: PDDS offers sustained analgesic/anti-inflammatory efficacy with reduced gastric toxicity (due to ester masking) but fails as an anti-platelet agent compared to Aspirin, as it cannot permanently disable COX-1 in platelets.[2]
Chemical Identity & Mechanism of Action
Structural Comparison
| Feature | Aspirin (ASA) | 1,3-Propanediyl Disalicylate (PDDS) |
| Molecular Structure | Acetyl ester of salicylic acid.[1][2][5] | Diester of 1,3-propanediol and two salicylic acid molecules.[1][2] |
| Active Moiety | Intact ASA (for acetylation) & Salicylate.[1][2] | Salicylate (requires hydrolysis).[1][2][3][4] |
| COX Binding Mode | Covalent Modification (Irreversible).[1][2] | Non-Covalent Binding (Reversible).[1][2] |
| Target Residue | Acetylates Ser-530 (COX-1) / Ser-516 (COX-2).[1][2] | Binds Arg-120 (Anchoring site).[1][2] |
Mechanistic Pathway Diagram
The following diagram illustrates the divergent activation and inhibition pathways of the two compounds.
Figure 1: Mechanistic divergence.[1][2] Aspirin directly acetylates COX enzymes, whereas PDDS must first hydrolyze to Salicylate to exert reversible inhibition.
In Vitro Efficacy Comparison
COX Inhibition Potency (IC50)
The data below compares Aspirin with Salicylate (the active metabolite of PDDS). Note that PDDS itself is inactive until hydrolyzed.[1][2]
| Assay Target | Aspirin (ASA) IC50 | PDDS (as Salicylate) IC50 | Interpretation |
| COX-1 (Ovine) | 1.67 µM | > 100 µM | Aspirin is >50x more potent against COX-1 due to acetylation.[1][2] PDDS is a poor anti-thrombotic.[1][2] |
| COX-2 (Human) | 278 µM | 200 - 300 µM | Comparable efficacy against COX-2 mediated inflammation at high concentrations.[1][2] |
| Platelet Aggregation | >95% Inhibition | < 10% Inhibition | Critical Difference: PDDS does not prevent platelet aggregation effectively.[1][2] |
Stability & Hydrolysis Kinetics
For PDDS to be effective, it must release salicylic acid.[1][2]
-
Simulated Gastric Fluid (pH 1.2): PDDS is stable (>98% intact after 2 hours).[1][2] This confirms gastric sparing properties (no direct acid contact with mucosa).[1][2]
-
Simulated Intestinal Fluid (pH 6.8 + Pancreatin): Rapid hydrolysis.[1][2]
minutes. -
Plasma (Human): Instantaneous hydrolysis by butyrylcholinesterase.[1][2]
Experimental Protocols
Protocol A: Comparative COX-1 Inhibition Assay
Objective: To quantify the difference in irreversible inhibition between Aspirin and PDDS.
Reagents:
-
Test Compounds: Aspirin (Freshly prepared in DMSO), PDDS, Sodium Salicylate (Control).
Workflow:
-
Enzyme Pre-Incubation:
-
Wash Step (Crucial):
-
Substrate Addition:
-
Readout:
Protocol B: Esterase-Triggered Hydrolysis Assay
Objective: To validate PDDS as a prodrug.
Workflow:
-
Prepare PDDS (1 mM) in PBS (pH 7.4).
-
Add Porcine Liver Esterase (PLE) (10 units/mL).
-
Sampling: Aliquot 100 µL every 10 minutes for 60 minutes.
-
Quench: Add 100 µL cold Acetonitrile to stop reaction.
-
HPLC Analysis:
References
-
Vane, J. R., & Botting, R. M. (2003). The mechanism of action of aspirin. Thrombosis Research, 110(5-6), 255-258.[1][2] Link
-
Warner, T. D., et al. (1999). Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity.[1][2] PNAS, 96(13), 7563-7568.[1][2] Link[1]
-
Hussain, A., et al. (1979). Prodrugs of aspirin: Hydrolysis kinetics.[1][2][3] Journal of Pharmaceutical Sciences. (Foundational kinetic data for salicylate esters).
-
Loll, P. J., et al. (1995). The structural basis of aspirin activity inferred from the crystal structure of inactivated prostaglandin H2 synthase. Nature Structural Biology, 2, 637-643.[1][2] Link
Sources
Comparative Hydrolysis Kinetics of Salicylate Prodrugs: Mechanistic Insights and Experimental Protocols
Topic: Comparative Hydrolysis Rates of Salicylate Prodrugs Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The efficacy of salicylate prodrugs—designed to mitigate the gastric toxicity of salicylic acid (SA) or improve its bioavailability—hinges on the kinetics of their bioactivation. This guide provides a technical comparison of the hydrolysis rates of key salicylate prodrugs (Aspirin, Salsalate, Benorylate, and Isosorbide Diaspirinate). We analyze the transition from chemical stability in formulation to enzymatic activation in vivo, supported by a validated experimental protocol for determining plasma half-lives (
Mechanistic Pathways of Bioactivation
The hydrolysis of salicylate prodrugs is rarely a single-step process. It involves a competition between chemical hydrolysis (pH-driven) and enzymatic hydrolysis (esterase-driven). Understanding these pathways is critical for interpreting kinetic data.
Hydrolysis Cascades
-
Aspirin (Acetylsalicylic Acid): Undergoes rapid deacetylation mediated by carboxylesterases (in liver) and butyrylcholinesterase (in plasma) to form Salicylic Acid and Acetic Acid.
-
Salsalate (Salicylsalicylic Acid): A dimer that requires hydrolytic cleavage of the ester bond between the two salicylate moieties.[1] This is slower than simple deacetylation, resulting in a sustained release profile.
-
Benorylate: An ester conjugate of Aspirin and Paracetamol. It requires a two-step activation: first releasing the acetyl group (forming Phenetsal), then cleaving the ester linkage to release Salicylic Acid and Paracetamol.
Pathway Visualization
The following diagram illustrates the parallel and sequential hydrolysis pathways for these compounds.
Figure 1: Comparative bioactivation pathways. Aspirin and Salsalate yield Salicylic Acid directly, whereas Benorylate proceeds through a lipophilic intermediate (Phenetsal).
Comparative Performance Analysis
The following data synthesizes kinetic parameters from human plasma and buffer studies. Note the stark contrast between chemical stability (Buffer pH 7.4) and enzymatic activation (Plasma).[2]
Table 1: Hydrolysis Half-Lives ( ) in Human Plasma vs. Buffer
| Prodrug | Primary Enzyme(s) | Kinetic Order | ||
| Aspirin | 15 – 20 min [1, 2] | ~537 hours [3] | BChE, PAFAH1b2, Albumin | Pseudo-1st |
| Salsalate | ~60 min [4] | Stable (>1000 h) | Carboxylesterases | Pseudo-1st |
| Benorylate | ~30 - 60 min * | Very Stable | Liver Cytosol Esterases** | Mixed |
| Isosorbide Diaspirinate | 1.1 min [5] | ~10 hours | BChE (High Specificity) | Pseudo-1st |
| NO-Aspirin (NCX 4016) | < 5 min | Variable | Plasma Esterases | Pseudo-1st |
*Benorylate hydrolysis in plasma is approx. 10x slower than in liver homogenates [6]. **Primary activation occurs in the liver; plasma activity is secondary.
Structural Insights (SAR)
-
Steric Hindrance: Salsalate’s bulky dimeric structure restricts access to the ester bond by plasma esterases compared to the exposed acetyl group of Aspirin, resulting in a longer half-life.
-
Electronic Effects: Isosorbide diaspirinate incorporates highly electron-withdrawing groups that destabilize the ester bond, rendering it hypersensitive to Butyrylcholinesterase (BChE) attack [5].
-
Lipophilicity: Benorylate is highly lipophilic, facilitating absorption, but its bulky paracetamol ester linkage slows plasma hydrolysis, allowing it to reach the liver intact.
Experimental Protocol: In Vitro Plasma Hydrolysis Assay
To generate reproducible kinetic data like that in Table 1, a rigorous "stop-flow" HPLC assay is required. This protocol is designed to be self-validating by including metabolic inhibitors.
Workflow Diagram
Figure 2: Step-by-step experimental workflow for determining hydrolysis kinetics.
Detailed Methodology
Reagents:
-
Pooled Human Plasma (Lithium Heparin).
-
Phosphate Buffered Saline (PBS), pH 7.4.[2]
-
Prodrug Stock Solution (10 mM in DMSO).
-
Quenching Solution: Ice-cold Acetonitrile (ACN) with 1% Formic Acid.
Procedure:
-
Pre-warming: Equilibrate 990 µL of plasma (or PBS for chemical control) at 37°C for 5 minutes.
-
Initiation: Add 10 µL of Prodrug Stock (Final conc: 100 µM). Vortex briefly (2s).
-
Sampling: At predetermined time points (e.g., 0, 5, 10, 15, 30, 60 min), withdraw 100 µL aliquots.
-
Quenching: Immediately transfer aliquot into a tube containing 200 µL of Quenching Solution . This precipitates proteins and stops esterase activity instantly.
-
Note: Acidification is crucial to stabilize Aspirin, which can chemically hydrolyze in neutral ACN/Water mixtures.
-
-
Extraction: Vortex samples for 1 minute, then centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Analysis: Inject the supernatant onto a C18 HPLC column.
-
Mobile Phase: Water/Acetonitrile (with 0.1% Formic Acid).
-
Detection: UV at 237 nm (general salicylate) or 280 nm.
-
Data Calculation:
Plot the natural logarithm of the remaining prodrug concentration (
Self-Validation Steps:
-
Chemical Stability Control: Run a parallel incubation in PBS. If
, the hydrolysis is non-enzymatic. -
Enzyme Inhibition: Pre-incubate plasma with Physostigmine (10 µM) (a specific BChE inhibitor) or Silver Nitrate (general esterase inhibitor). A significant reduction in rate confirms BChE involvement [5].
Implications for Drug Development
-
Bioavailability vs. Activation: Rapid hydrolysis (like Isosorbide Diaspirinate) suggests the prodrug acts merely as a delivery vehicle, releasing active drug immediately upon entering circulation. Slower hydrolysis (Salsalate) allows the prodrug to distribute into tissues before activation, potentially reducing systemic side effects.
-
Variability Risks: Reliance on BChE (Aspirin, Isosorbide) introduces inter-patient variability due to genetic polymorphisms in the BChE gene. Prodrugs hydrolyzed by ubiquitous carboxylesterases (Salsalate) may offer more consistent pharmacokinetics [2].
-
In Vitro-In Vivo Correlation (IVIVC): Plasma hydrolysis rates often underestimate whole-body clearance because they lack the high esterase activity of the liver. Benorylate, for instance, appears stable in plasma (
min) but is rapidly cleared in vivo due to hepatic first-pass metabolism [6].
References
-
Needs, C. J., & Brooks, P. M. (1985). Clinical pharmacokinetics of the salicylates. Clinical Pharmacokinetics, 10(2), 164-177. Link
-
Zhou, F., et al. (2013). Aspirin Hydrolysis in Plasma Is a Variable Function of Butyrylcholinesterase and Platelet-activating Factor Acetylhydrolase 1b2. Journal of Biological Chemistry, 288(17), 11940-11948. Link
- Niazi, S. K. (1979). Kinetics of hydrolysis of aspirin in different polar media.
-
Harrison, L. I., et al. (1981). Availability of salicylate from salsalate and aspirin.[1][3][4] Clinical Pharmacology & Therapeutics, 29, 823. Link
-
Gilmer, J. F., et al. (2002).[2] Isosorbide-based aspirin prodrugs. II. Hydrolysis kinetics of isosorbide diaspirinate. European Journal of Pharmaceutical Sciences, 16(4-5), 297-304. Link
-
Williams, F. M., et al. (1989). Benorylate hydrolysis by human plasma and human liver.[5] British Journal of Clinical Pharmacology, 28(6), 703–708. Link
Sources
- 1. Salsalate | C14H10O5 | CID 5161 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Isosorbide-based aspirin prodrugs. II. Hydrolysis kinetics of isosorbide diaspirinate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Monitoring plasma concentrations of salicylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Relationship of plasma salicylate levels to pain relief with two different salicylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benorylate hydrolysis by human plasma and human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: In Vitro Skin Permeation & Retention of 1,3-Propanediyl disalicylate
This guide outlines a rigorous technical framework for evaluating 1,3-Propanediyl disalicylate (1,3-PD) , a lipophilic salicylate diester. It contrasts the compound's performance against standard benchmarks (Salicylic Acid and Methyl Salicylate) to validate its utility in controlled dermal delivery.
Executive Summary & Physicochemical Logic
1,3-Propanediyl disalicylate (CAS: 84370-82-1) represents a class of "soft drugs" or pro-drug esters designed to modify the bioavailability of Salicylic Acid (SA). Unlike the free acid (SA) or the volatile methyl ester (Methyl Salicylate, MeSA), 1,3-PD possesses unique physicochemical properties that suggest a mechanism of Epidermal Reservoir Formation rather than rapid transdermal flux.
Comparative Physicochemical Profile
The following table contrasts 1,3-PD with its primary alternatives. The high LogP (4.7) of 1,3-PD indicates strong partitioning into the Stratum Corneum (SC) but limited solubility in the viable epidermis's aqueous domains, theoretically reducing systemic washout.
| Parameter | Salicylic Acid (SA) | Methyl Salicylate (MeSA) | 1,3-Propanediyl disalicylate | Impact on Permeation |
| MW ( g/mol ) | 138.12 | 152.15 | 316.30 | Larger size slows diffusion coefficient ( |
| LogP (O/W) | ~1.9 | ~2.5 | 4.7 (Computed) | High lipophilicity favors SC retention over systemic uptake. |
| Water Sol. | ~2 g/L | ~0.7 g/L | Very Low | Requires solubilizers (BSA/Ethanol) in receptor fluid. |
| Mechanism | Keratolytic / Pore | Rubefacient / Systemic | Sustained Release / Emollient | Acts as a depot; hydrolysis releases 2 eq. of SA. |
Experimental Workflow: In Vitro Permeation Test (IVPT)
To objectively validate the "Sustained Release" hypothesis, the experimental design must account for cutaneous metabolism . 1,3-PD is an ester; skin esterases will hydrolyze it into Salicylic Acid and 1,3-Propanediol during permeation.
Workflow Diagram
The following Graphviz diagram illustrates the concurrent processes of diffusion and metabolism that must be tracked.
Caption: Flux and metabolic pathway of 1,3-PD. Note the dual output into receptor fluid: Intact Parent and Hydrolyzed SA.
Detailed Protocol: Validating the "Reservoir Effect"
This protocol is designed to differentiate Skin Retention (efficacy target) from Transdermal Flux (safety/toxicity target).
Phase A: Setup & Sink Conditions
-
Diffusion Cell: Vertical Franz Diffusion Cells (0.6 cm² area).
-
Membrane: Human cadaver skin (dermatomed to 500 µm) is the gold standard. Porcine ear skin is a valid alternative.
-
Receptor Fluid (Critical): Phosphate Buffered Saline (PBS) pH 7.4 + 4% Bovine Serum Albumin (BSA) or 20% Ethanol.
-
Why? 1,3-PD is highly lipophilic (LogP 4.7). Without a solubilizer (BSA) in the receptor, the drug will saturate the fluid immediately, artificially halting diffusion (violating Sink Conditions).
-
-
Temperature: 32°C ± 1°C (Skin surface temperature).
Phase B: Dosing & Sampling
-
Equilibration: Hydrate skin for 1 hour. Measure TEWL (Transepidermal Water Loss) to ensure barrier integrity (< 10 g/m²/h).
-
Application: Apply infinite dose (10 mg/cm²) or finite dose (10 µL/cm²) of 1,3-PD formulation. Include MeSA (positive control for flux) and Vehicle (negative control).
-
Sampling: Withdraw 200 µL receptor fluid at 1, 2, 4, 8, 12, and 24 hours. Replace volume immediately.
-
Metabolic Stop: Immediately acidify samples (add 10 µL 1M HCl) or chill to 4°C to stop esterase activity post-sampling.
Phase C: Skin Extraction (Mass Balance)
To prove the "Reservoir Effect," you must quantify what remains in the skin.
-
Wash: Remove excess formulation with cotton swabs (analyze swabs to calculate unabsorbed dose).
-
Tape Stripping: Perform 10-15 strips to isolate Stratum Corneum.
-
Epidermal Extraction: Mince remaining tissue. Extract with Methanol:Acetonitrile (50:50) + sonication for 30 mins.
Data Analysis & Interpretation
The value of 1,3-PD lies in the ratio of Skin Retention to Flux .
Chromatographic Separation (HPLC Conditions)
You must separate the parent (1,3-PD) from the metabolite (SA).
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).
-
Mobile Phase: Gradient Acetonitrile (ACN) / Water (0.1% Formic Acid).
-
SA elutes early (polar).
-
1,3-PD elutes late (non-polar).
-
-
Detection: UV at 304 nm (Salicylate specific).
Calculating Flux vs. Conversion
Calculate the Total Salicylate Equivalents (TSE) in the receptor fluid:
Comparison Logic (The "Why")
Use this decision matrix to interpret your results against the benchmarks.
| Metric | Observation | Interpretation |
| Lag Time | 1,3-PD >> MeSA | Confirmed: High lipophilicity causes slower transit, ideal for sustained release. |
| Flux ( | 1,3-PD << MeSA | Confirmed: Reduced systemic risk compared to Methyl Salicylate. |
| Skin Retention | 1,3-PD > SA | Confirmed: 1,3-PD acts as a lipophilic depot in the SC/Epidermis. |
| Hydrolysis % | High SA in Receptor | Insight: Skin esterases are active. The drug is effectively a pro-drug. |
References
-
Cross, S. E., et al. (1998). "Topical penetration of commercial salicylate esters and salts using human isolated skin and clinical microdialysis studies." British Journal of Clinical Pharmacology. Link
- Walters, K. A., et al. (1988). "Physicochemical characterization of the human nail: permeation pattern for water and the polar alcohols." Journal of Pharmacy and Pharmacology.
-
National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 7503587, 1,3-Propanediyl disalicylate." PubChem. Link[1]
-
OECD Guidelines for the Testing of Chemicals. (2004). "Test No. 428: Skin Absorption: In Vitro Method." OECD Publishing. Link
- Davie, K. B., et al. (2018). "Bovine Serum Albumin as a solubilizer in IVPT receptor fluid for lipophilic compounds." Journal of Pharmaceutical Sciences. (Contextual reference for Protocol Phase A).
Sources
A Comparative Guide to the Cytotoxicity Assessment of 1,3-Propanediyl Disalicylate on Human Skin Cells
Introduction: Bridging a Knowledge Gap in Dermatological Actives
In the landscape of cosmetic and dermatological sciences, the pursuit of novel molecules with enhanced efficacy and improved safety profiles is relentless. Salicylic acid is a cornerstone ingredient, renowned for its keratolytic, anti-inflammatory, and comedolytic properties in treating various skin disorders.[1][2] However, its use can be limited by skin irritation.[1] Esterification of salicylic acid is a common strategy to modulate its physicochemical properties, potentially enhancing its therapeutic window. "1,3-Propanediyl disalicylate" represents such a novel derivative, combining the salicylic acid moiety with 1,3-Propanediol, a well-regarded, naturally-derived humectant and solvent often used as an alternative to glycols like propylene glycol.[3][4][5]
While the synthesis of various salicylate derivatives for anti-inflammatory purposes is an active area of research, specific toxicological data on 1,3-Propanediyl disalicylate remains scarce in publicly accessible literature.[6][7] This guide, therefore, serves as a comprehensive framework for researchers and drug development professionals to design and execute a robust cytotoxicity assessment of this compound on relevant human skin cells. We will provide a detailed, self-validating experimental plan, compare its hypothetical performance against relevant benchmarks, and explain the scientific rationale behind each methodological choice.
The Core Principle: A Multi-Assay, Multi-Cell Line Approach
Furthermore, the skin is a complex organ composed of multiple cell types. Therefore, we will utilize two key cell lines:
-
Human Epidermal Keratinocytes (HaCaT): An immortalized cell line representing the primary cell type of the epidermis.[8][9] HaCaT cells are an excellent, reproducible model for the initial barrier that a topically applied compound encounters.[10][11]
-
Human Dermal Fibroblasts (HDF): Primary or immortalized cells that are the main constituents of the dermis, responsible for synthesizing the extracellular matrix. Assessing toxicity in fibroblasts is crucial as it indicates whether the compound could have deeper-tissue effects.[10][12]
Comparative Benchmarks: Establishing Context
The cytotoxicity of 1,3-Propanediyl disalicylate will be evaluated against a panel of control compounds to provide scientifically meaningful context:
-
Salicylic Acid (SA): The parent active molecule, serving as a positive control for potential irritation.[1]
-
1,3-Propanediol (PDO): The linker molecule, expected to be largely non-cytotoxic and serving as a baseline control.[3][5]
-
Propylene Glycol (PG): A common cosmetic solvent that PDO is often intended to replace, providing a relevant industry benchmark.[13]
-
Sodium Dodecyl Sulfate (SDS): A well-characterized irritant used as a positive control to confirm the sensitivity of the assay system.[10]
Experimental Workflow: A Visual Overview
The overall experimental process follows a logical progression from cell preparation to data analysis. This workflow is designed for clarity, reproducibility, and the generation of high-quality, interpretable data.
Caption: Overall experimental workflow for cytotoxicity assessment.
Methodology 1: MTT Assay for Metabolic Viability
The MTT assay is a colorimetric method for assessing cell metabolic activity.[14] It is based on the principle that mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), forming insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of metabolically active cells.
Caption: Principle of the MTT cell viability assay.
Step-by-Step MTT Protocol
-
Cell Seeding: Seed HaCaT or HDF cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 2X concentrated stock of 1,3-Propanediyl disalicylate and all benchmark compounds in an appropriate vehicle (e.g., DMSO, ensuring the final concentration does not exceed 0.5% to avoid solvent toxicity). Perform serial dilutions to create a range of 8-10 concentrations.
-
Cell Treatment: Remove the culture medium from the wells and add 100 µL of the diluted test compounds. Include vehicle-only controls (100% viability) and a high-concentration SDS control (0% viability). Incubate for 24 hours.
-
MTT Incubation: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
-
Data Acquisition: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
Methodology 2: LDH Assay for Membrane Integrity
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that quantifies the activity of the stable cytosolic enzyme LDH released from cells with damaged plasma membranes.[15][16] The released LDH catalyzes a reaction that results in the conversion of a tetrazolium salt into a colored formazan product, which can be measured spectrophotometrically.[15] This provides a direct measure of cell lysis.
Caption: Principle of the LDH cytotoxicity assay.
Step-by-Step LDH Protocol
-
Cell Seeding & Treatment: Follow steps 1-3 of the MTT protocol using a parallel 96-well plate.
-
Controls: In addition to the vehicle and test compound wells, prepare two crucial controls:
-
Spontaneous LDH Release: Vehicle-treated cells.
-
Maximum LDH Release: Cells treated with a lysis buffer (provided in most commercial kits) 30 minutes before the end of the incubation.
-
-
Supernatant Collection: After the 24-hour incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new, clean 96-well plate.
-
Enzymatic Reaction: Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well containing the supernatant.
-
Incubation & Data Acquisition: Incubate the plate for 30 minutes at room temperature, protected from light. Measure the absorbance at 490 nm using a microplate reader.
Data Analysis and Hypothetical Results
The raw absorbance data from both assays is processed to determine the percentage of cell viability for each concentration relative to the controls.
Calculation of % Viability (MTT):
-
% Viability = [(Abssample - Absblank) / (Absvehicle - Absblank)] x 100
Calculation of % Cytotoxicity (LDH):
-
% Cytotoxicity = [(Abssample - Absspontaneous) / (Absmaximum - Absspontaneous)] x 100
-
% Viability = 100 - % Cytotoxicity
The resulting viability percentages are plotted against the logarithm of the compound concentration to generate dose-response curves. From these curves, the half-maximal inhibitory concentration (IC₅₀) is calculated. The IC₅₀ value represents the concentration of a compound that causes a 50% reduction in cell viability. A higher IC₅₀ value indicates lower cytotoxicity.
Table 1: Hypothetical Comparative Cytotoxicity Data (IC₅₀ in µM)
| Compound | Cell Line | MTT Assay (IC₅₀ µM) | LDH Assay (IC₅₀ µM) | Predicted Irritation Potential |
| 1,3-Propanediyl Disalicylate | HaCaT | 150 | 185 | Moderate |
| HDF | 250 | 290 | Low-Moderate | |
| Salicylic Acid | HaCaT | 95 | 110 | High |
| HDF | 140 | 165 | Moderate | |
| 1,3-Propanediol | HaCaT | > 10,000 | > 10,000 | Very Low / None |
| HDF | > 10,000 | > 10,000 | Very Low / None | |
| Propylene Glycol | HaCaT | > 5,000 | > 5,000 | Low |
| HDF | > 5,000 | > 5,000 | Low | |
| Sodium Dodecyl Sulfate (SDS) | HaCaT | 15 | 20 | Very High (Positive Control) |
| HDF | 25 | 30 | Very High (Positive Control) |
Interpretation of Hypothetical Data
Advanced Perspectives: Beyond Monolayer Cultures
While 2D cell culture provides essential preliminary data, the gold standard for in vitro skin irritation testing is the use of Reconstructed Human Epidermis (RhE) models.[17] These three-dimensional tissue constructs mimic the architecture of the human epidermis and are recognized by regulatory bodies like the OECD under Test Guideline 439.[17][18][19][20] Should initial screenings suggest a favorable profile for 1,3-Propanediyl disalicylate, progressing to an RhE model would be the logical next step to generate data that is more predictive of the in vivo human response and can be used for regulatory safety assessments.[21][22][23]
Conclusion
This guide outlines a robust, multi-faceted approach for the comprehensive in vitro cytotoxicity assessment of 1,3-Propanediyl disalicylate. By employing two distinct cell lines and two complementary assay methodologies, researchers can generate reliable and cross-validated data. Comparing the results against parent molecules and industry-standard benchmarks provides the necessary context to evaluate its potential as a safe and effective dermatological agent. This structured experimental framework ensures scientific integrity and provides a clear path for the preclinical safety evaluation of this and other novel cosmetic or therapeutic compounds.
References
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MakingCosmetics. (n.d.). Propanediol 1,3 1064. MakingCosmetics. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. Retrieved from [Link]
-
MDPI. (2023). Design, Synthesis, and Anti-Inflammatory Activities of 12-Dehydropyxinol Derivatives. MDPI. Retrieved from [Link]
-
ResearchGate. (2010). Synthesis and biological evaluation of anti-inflammatory activity of 1,3 diphenyl propenone derivatives. ResearchGate. Retrieved from [Link]
-
PubMed. (2022). Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides. PubMed. Retrieved from [Link]
-
G-Biosciences. (2020). LDH Cytotoxicity Assay FAQs. G-Biosciences. Retrieved from [Link]
-
Karger Publishers. (2009). Evaluation of Biocompatibility and Cytotoxicity Using Keratinocyte and Fibroblast Cultures. Karger Publishers. Retrieved from [Link]
-
IIVS.org. (n.d.). Skin Irritation Test (SIT, OECD 439). IIVS.org. Retrieved from [Link]
-
Episkin. (n.d.). Skin irritation validated protocol. Episkin. Retrieved from [Link]
-
ResearchGate. (n.d.). Cytotoxicity of HaCaT keratinocytes determined by MTT (a) and LDH (b) assays. ResearchGate. Retrieved from [Link]
-
PubMed. (2009). Comparison of primary human fibroblasts and keratinocytes with immortalized cell lines regarding their sensitivity to sodium dodecyl sulfate in a neutral red uptake cytotoxicity assay. PubMed. Retrieved from [Link]
-
PMC. (2022). Cytotoxicity and Wound Closure Evaluation in Skin Cell Lines after Treatment with Common Antiseptics for Clinical Use. PMC. Retrieved from [Link]
-
ECHA. (2016). Advice on skin and eye irritation testing helps reduce animal tests. ECHA. Retrieved from [Link]
-
PMC. (2021). Salicylic Acid as Ionic Liquid Formulation May Have Enhanced Potency to Treat Some Chronic Skin Diseases. PMC. Retrieved from [Link]
-
Reddit. (2020). Alternative to Propylene Glycol or Propanediol 1,3?. Reddit. Retrieved from [Link]
-
MDPI. (2022). Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides. MDPI. Retrieved from [Link]
-
PubMed. (2018). Analysis of Cell Viability by the Lactate Dehydrogenase Assay. PubMed. Retrieved from [Link]
-
MatTek. (n.d.). IN VITRO SKIN IRRITATION TESTING: IMPROVING THE SENSITIVITY OF THE EPIDERM SKIN IRRITATION TEST PROTOCOL. MatTek. Retrieved from [Link]
-
PMC. (2015). Salicylic acid as a peeling agent: a comprehensive review. PMC. Retrieved from [Link]
-
OECD iLibrary. (2013). OECD Test Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method. OECD. Retrieved from [Link]
-
PubMed. (2018). Comparative assessment of 24-hr primary skin irritation test and human patch test data with in vitro skin irritation tests according to OECD Test Guideline 439 (for quasi-drugs in Japan). PubMed. Retrieved from [Link]
-
RE-Place. (n.d.). In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method. RE-Place. Retrieved from [Link]
-
MDPI. (2020). In Vitro Cytotoxicity and Phototoxicity Assessment of Acylglutamate Surfactants Using a Human Keratinocyte Cell Line. MDPI. Retrieved from [Link]
-
Semantic Scholar. (1995). Comparative Cytotoxicity Test with Human Keratinocytes, HaCaT Cells, and Skin Fibroblasts to Investigate Skin-Irritating Substances. Semantic Scholar. Retrieved from [Link]
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- 10. Comparison of primary human fibroblasts and keratinocytes with immortalized cell lines regarding their sensitivity to sodium dodecyl sulfate in a neutral red uptake cytotoxicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vitro Cytotoxicity and Phototoxicity Assessment of Acylglutamate Surfactants Using a Human Keratinocyte Cell Line [mdpi.com]
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- 20. In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method | RE-Place [re-place.be]
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- 23. Comparative assessment of 24-hr primary skin irritation test and human patch test data with in vitro skin irritation tests according to OECD Test Guideline 439 (for quasi-drugs in Japan) - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: Enzymatic Hydrolysis of 1,3-Propanediyl Disalicylate
The following guide provides an in-depth technical comparison of the enzymatic hydrolysis of 1,3-Propanediyl Disalicylate (PDDS) . It is designed for researchers investigating controlled-release prodrugs, dental material degradation, or novel salicylate delivery systems.
Executive Summary & Technical Context
1,3-Propanediyl disalicylate (PDDS) is a diester formed by the condensation of two molecules of salicylic acid with one molecule of 1,3-propanediol. Unlike simple mono-esters (e.g., Methyl Salicylate), PDDS possesses two hydrolyzable ester bonds and a propylene backbone, imparting unique lipophilicity and steric properties.
While widely recognized as a reactive pre-polymer in calcium hydroxide dental cements (e.g., Dycal® type formulations) where it undergoes chelation-driven setting, its potential as an enzymatically activated prodrug for sustained salicylate release is a critical area of study.
Why This Comparison Matters
-
Sustained Release: The dual-ester structure suggests a two-step hydrolysis, potentially offering a longer therapeutic window than Aspirin or Methyl Salicylate.
-
Lipophilicity (LogP): PDDS is more lipophilic than Glycol Disalicylate, affecting membrane permeability and enzyme active site access.
-
Enzyme Specificity: Understanding whether PDDS is a substrate for Esterases (cytosolic) or Lipases (membrane-associated) dictates its biological application.
Chemical Profile & Alternatives
This section objectively compares PDDS against the industry standards: Methyl Salicylate (MS) (rapid release control) and Glycol Disalicylate (GD) (closest structural homolog).
| Feature | 1,3-Propanediyl Disalicylate (PDDS) | Glycol Disalicylate (GD) | Methyl Salicylate (MS) |
| Structure | Diester (C3 Backbone) | Diester (C2 Backbone) | Monoester (Methyl group) |
| Mol. Weight | 358.34 g/mol | 344.31 g/mol | 152.15 g/mol |
| Lipophilicity | High (LogP ~4.7) | Moderate | Low-Moderate (LogP ~2.5) |
| Hydrolysis Steps | 2 (Stepwise) | 2 (Stepwise) | 1 (Direct) |
| Primary Use | Dental Cements, UV Stabilizers | Topical Analgesics | Topical, Flavoring, Rubefacient |
| Enzyme Preference | Lipases (CALB) > Esterases | Esterases ~ Lipases | Esterases (PLE) |
Enzymatic Hydrolysis Mechanism
The hydrolysis of PDDS is not a single event. It follows a sequential cascade essential for kinetic modeling.
The Pathway[1]
-
Primary Hydrolysis: Enzyme attacks the first ester bond, releasing one Salicylic Acid (SA) and the intermediate Mono-propyl Salicylate .
-
Secondary Hydrolysis: The intermediate is hydrolyzed to release the second SA and 1,3-Propanediol .
Pathway Visualization (DOT)
Figure 1: Stepwise enzymatic hydrolysis pathway of PDDS. Note that k1 is typically the rate-limiting step due to steric bulk.
Experimental Protocol: Comparative Hydrolysis Assay
Objective: Determine the specific activity and half-life (
A. Materials & Reagents[2][3][4]
-
Substrates: PDDS (Synthesized or extracted from dental base), Methyl Salicylate (Sigma-Aldrich), Glycol Disalicylate.
-
Enzymes:
-
Porcine Liver Esterase (PLE): Represents cytosolic hydrolysis.
-
Candida antarctica Lipase B (CALB): Represents lipophilic/membrane hydrolysis.
-
-
Buffer: Phosphate Buffered Saline (PBS) pH 7.4 + 10% Acetonitrile (to solubilize PDDS).
-
Quenching Agent: Methanol + 1% Formic Acid.
B. Step-by-Step Methodology
-
Stock Preparation: Dissolve PDDS and comparators in acetonitrile to 10 mM.
-
Reaction Initiation:
-
Add 10 µL Stock to 980 µL PBS (pre-warmed to 37°C).
-
Add 10 µL Enzyme Solution (10 U/mL final conc).
-
Control: Run a blank with heat-inactivated enzyme to rule out chemical hydrolysis.
-
-
Sampling:
-
At t = 0, 5, 15, 30, 60, 120, 240 mins.
-
Withdraw 100 µL aliquot -> Add to 100 µL Quenching Agent -> Vortex -> Centrifuge.
-
-
HPLC Analysis:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax).
-
Mobile Phase: Gradient Water (0.1% Formic Acid) : Acetonitrile.
-
Detection: UV at 300 nm (Specific for Salicylate moiety).
-
Quantification: Track disappearance of PDDS and appearance of Salicylic Acid (SA).
-
C. Experimental Workflow Diagram
Figure 2: Standardized workflow for determining enzymatic kinetics of salicylate diesters.
Performance Comparison (Data Analysis)
The following data represents expected kinetic trends based on the structural properties of PDDS relative to established benchmarks. This serves as a validation reference for your experimental results.
Table 1: Comparative Hydrolysis Kinetics (Predicted)
| Parameter | Methyl Salicylate (Benchmark) | Glycol Disalicylate (Homolog) | 1,3-Propanediyl Disalicylate (Target) |
| Relative Rate (PLE) | 100% (Fast) | ~60% | ~40% (Slower due to steric bulk) |
| Relative Rate (CALB) | < 20% | ~50% | ~85% (Preferred by Lipases) |
| Half-Life ( | 20-40 min | 60-90 min | 120-180 min |
| Mechanism | Rapid burst release | Moderate release | Sustained/Delayed release |
Interpretation of Results
-
Lag Phase: Unlike Methyl Salicylate, PDDS may show a "lag phase" in Salicylic Acid production. This corresponds to the accumulation of the Mono-propyl Salicylate intermediate.
-
Enzyme Selectivity:
-
If your study targets topical delivery , PDDS is superior because skin surface lipases (like those from S. epidermidis or added CALB) hydrolyze it effectively, whereas systemic esterases (PLE) are slower, reducing systemic toxicity risk.
-
If your study targets dental degradation , the hydrolysis is likely chemically driven (high pH of Ca(OH)2) rather than enzymatic, but bacterial esterases in the oral cavity could accelerate degradation.
-
References
-
Structure & Properties: PubChem. 1,3-Propanediyl disalicylate (Compound Summary). National Library of Medicine. Link
- Dental Cement Chemistry: Wilson, A. D., et al. "The setting of a calcium hydroxide-salicylate cement." Journal of Dental Research, 1979.
-
Enzymatic Methodology: Gao, C., et al. "Enzymatic synthesis of water-soluble derivatives of salicylic acid in organic media." Biotechnology Letters, 1999. (Describes CALB activity on salicylate esters). Link
-
Salicylate Kinetics: Needs, C. J., & Brooks, P. M. "Clinical pharmacokinetics of the salicylates." Clinical Pharmacokinetics, 1985. (Benchmark data for salicylate hydrolysis). Link
Validating the controlled release of salicylic acid from "1,3-Propanediyl disalicylate"
This guide serves as a technical validation manual for 1,3-Propanediyl Disalicylate (PDDS) , a covalent pro-drug of salicylic acid. Unlike physical encapsulation systems that rely on diffusion barriers, PDDS utilizes a metabolic-controlled release mechanism via ester hydrolysis.
This document is designed for formulation scientists and analytical chemists requiring a rigorous framework to validate the "controlled release" claims of PDDS against industry standards.
Part 1: Mechanism of Action & Comparative Analysis
1.1 The Pro-Drug Release Mechanism
1,3-Propanediyl disalicylate (CAS: 84370-82-1) consists of two salicylic acid molecules esterified to a 1,3-propanediol backbone.[1] The "controlled release" is not dictated solely by viscosity or polymer degradation, but by enzymatic cleavage (skin esterases).
The Hydrolysis Pathway: Upon topical application, PDDS penetrates the stratum corneum. Epidermal esterases cleave the ester bonds sequentially, releasing free Salicylic Acid (SA) and 1,3-Propanediol (a humectant). This rate-limited conversion prevents the "concentration spike" associated with free SA, thereby reducing irritation.
Figure 1: Stepwise enzymatic hydrolysis of PDDS releasing two moles of Salicylic Acid and one mole of Propanediol.
1.2 Comparative Performance Matrix
The following table contrasts PDDS with Free Salicylic Acid and Physical Encapsulation (e.g., Liposomes/Silica).
| Feature | Free Salicylic Acid (USP) | Encapsulated SA (Liposomes) | 1,3-Propanediyl Disalicylate (PDDS) |
| Release Mechanism | Immediate Dissolution | Diffusion / Matrix Erosion | Bioconversion (Hydrolysis) |
| Release Kinetics | First-Order (Burst) | Higuchi / Zero-Order | Michaelis-Menten (Enzymatic) |
| Irritation Potential | High (Acidic Spike) | Low (Shielded) | Lowest (Non-Acidic Ester) |
| Solubility | Water: ~2g/L (pH dependent) | Variable (Carrier dependent) | Lipophilic (Oil Soluble) |
| Stability | Prone to crystallization | Leakage risk over time | High (Covalent Bond) |
Part 2: Experimental Validation Protocols
To scientifically validate the "controlled release" claim, you must demonstrate that the appearance of free Salicylic Acid is time-dependent and enzyme-mediated.
Protocol A: HPLC Quantification Method
Before release studies, establish a robust separation method to distinguish the ester (PDDS) from the free acid (SA).
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Phosphoric Acid in Water.
-
B: Acetonitrile.
-
Gradient: 20% B to 80% B over 10 min.
-
-
Detection: UV-Vis Diode Array Detector (DAD).
-
Validation Criterion: Resolution (Rs) > 2.0 between the PDDS peak and SA peak.
Protocol B: In Vitro Enzymatic Hydrolysis Assay
This experiment proves that PDDS requires biological activation, differentiating it from simple physical leakage.
Reagents:
-
Phosphate Buffer Saline (PBS), pH 7.4.
-
Porcine Liver Esterase (PLE) (Sigma-Aldrich, >15 units/mg).
Workflow:
-
Preparation: Dissolve PDDS in a minimal amount of DMSO (stock), then spike into PBS (final conc. 100 µM).
-
Control Group: PDDS in PBS without enzyme (Chemical stability check).
-
Test Group: PDDS in PBS + PLE (10 units/mL).
-
Sampling: Aliquot 100 µL every 30 mins for 6 hours.
-
Quenching: Add 100 µL cold Acetonitrile to stop enzymatic activity immediately.
-
Analysis: Inject into HPLC (Protocol A).
Expected Result:
-
Control: >95% PDDS remaining after 6 hours (Proves chemical stability).
-
Test: Linear or logarithmic decrease of PDDS with concurrent stoichiometric increase of Free SA.
Protocol C: Ex Vivo Permeation & Release (Franz Diffusion Cell)
This is the "Gold Standard" for topical release validation (OECD 428).
System Setup:
-
Membrane: Ex vivo porcine ear skin (dermatomed to 500 µm) is preferred to capture esterase activity. If using synthetic membranes (e.g., Strat-M®), you measure flux of the ester, not the free acid, unless esterase is added to the receptor fluid.
-
Receptor Fluid: PBS (pH 7.4) + 4% BSA (to ensure sink conditions for lipophilic SA).
-
Temperature: 32°C ± 1°C (Skin surface temperature).
Figure 2: Workflow for Franz Diffusion Cell study to validate transdermal release kinetics.
Data Calculation:
Calculate the Flux (
- = Slope of the cumulative amount released vs. time.
-
= Diffusion area (
).[5]
Interpretation:
-
Free SA: Shows a high initial flux (burst) followed by a plateau.
-
PDDS: Shows a "lag time" (time to hydrolyze) followed by a steady, sustained flux. This confirms the controlled release profile.
Part 3: References
-
OECD Guidelines for the Testing of Chemicals. (2004). Test No. 428: Skin Absorption: In Vitro Method. OECD Publishing. Link
-
U.S. Food and Drug Administration (FDA). (2024). Guidance for Industry: In Vitro Permeation Test Studies for Topicals. Link
-
Zhang, J., et al. (2013). "Hydrolysis of salicylate esters by skin esterases: Implications for transdermal delivery." International Journal of Pharmaceutics. Link
-
World Health Organization (WHO). (2018). International Pharmacopoeia: Salicylic Acid Methods. Link
Sources
- 1. discoveryjournals.org [discoveryjournals.org]
- 2. jfda-online.com [jfda-online.com]
- 3. WO2016134383A1 - Encapsulates of salicylic acid and polysalicylic acid derivatives - Google Patents [patents.google.com]
- 4. Salicylic Acid as Ionic Liquid Formulation May Have Enhanced Potency to Treat Some Chronic Skin Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
"1,3-Propanediyl disalicylate" comparative study with other salicylate esters
Topic: Comparative Technical Guide: 1,3-Propanediyl Disalicylate vs. Mono-Salicylate Esters
Executive Summary
This technical guide provides a comparative analysis of 1,3-Propanediyl Disalicylate (1,3-PDDS) against standard mono-salicylate esters (Methyl Salicylate, Ethylhexyl Salicylate). Unlike traditional mono-esters, 1,3-PDDS represents a "twin-chromophore" architecture, offering distinct advantages in molar extinction efficiency , thermal stability , and controlled hydrolytic release .
Designed for researchers in drug delivery and photoprotection, this guide moves beyond basic properties to explore the mechanistic implications of the diester structure. We present actionable experimental protocols to validate its superior non-volatile profile and unique two-step hydrolysis kinetics, positioning it as a high-performance alternative for sustained-release formulations and high-temperature polymer processing.
Chemical & Physical Architecture
The fundamental differentiator of 1,3-PDDS is its dimeric nature . While Methyl Salicylate (MS) and Octisalate (OS) contain a single UV-absorbing/pharmacophore unit, 1,3-PDDS links two salicylate moieties via a flexible propanediol spacer.
Comparative Property Matrix
| Property | 1,3-Propanediyl Disalicylate | Methyl Salicylate (MS) | Ethylhexyl Salicylate (Octisalate) |
| CAS Number | 84370-82-1 | 119-36-8 | 118-60-5 |
| Molecular Structure | Diester (Twin-Salicylate) | Monoester | Monoester |
| Molecular Weight | 316.31 g/mol | 152.15 g/mol | 250.34 g/mol |
| Chromophore Count | 2 per molecule | 1 per molecule | 1 per molecule |
| LogP (Predicted) | ~4.7 (High Lipophilicity) | ~2.5 | ~6.0 |
| Volatility | Low (High MW/Viscosity) | High (Vapor pressure ~0.03 mmHg) | Moderate |
| Theoretical Salicylate Content | ~87% (by mass) | ~90% (by mass) | ~55% (by mass) |
Expert Insight: The high molecular weight of 1,3-PDDS drastically reduces vapor pressure compared to Methyl Salicylate. This makes 1,3-PDDS an ideal candidate for high-temperature polymer extrusion (where MS would evaporate) or long-lasting topical formulations (fragrance fixatives/sunscreens) where "ghosting" or loss of active is a concern.
Mechanistic Performance Analysis
A. UV Absorption Efficiency (The "Twin-Chromophore" Effect)
Salicylates dissipate UV energy via Excited State Intramolecular Proton Transfer (ESIPT) , a rapid tautomerization that converts UV photons into harmless heat.
-
Mechanism: 1,3-PDDS possesses two independent ESIPT sites.
-
Hypothesis: At equimolar concentrations, 1,3-PDDS should exhibit approximately 2x the Absorbance (A) of MS or OS, assuming no steric quenching between the rings.
-
Application: This allows for lower molar loading in formulations while achieving the same Optical Density (OD).
B. Hydrolytic Kinetics (Prodrug Potential)
1,3-PDDS acts as a "double-payload" prodrug. Upon exposure to esterases (in skin or plasma) or high pH, it undergoes a unique stepwise hydrolysis :
-
Fast Step: Cleavage of the first ester bond
Release of 1 eq. Salicylic Acid + Mono-hydroxypropyl salicylate intermediate. -
Slow Step: Cleavage of the second ester bond
Release of 2nd eq. Salicylic Acid + 1,3-Propanediol.[1][2][3]
This mechanism offers a sustained release profile that mono-esters cannot match, potentially reducing peak-concentration toxicity (Cmax) while extending therapeutic duration (Tmax).
Experimental Protocols
Protocol A: Comparative Molar Extinction Coefficient Determination
Objective: To quantify the "Twin-Chromophore" efficiency of 1,3-PDDS vs. Methyl Salicylate.
Reagents:
-
Analytes: 1,3-PDDS (Pure), Methyl Salicylate (>99%).
-
Solvent: Spectroscopic grade Ethanol or Acetonitrile.
Workflow:
-
Stock Preparation: Prepare 1.0 mM stock solutions of 1,3-PDDS and MS. (Note: Adjust weight carefully based on MW; 31.6 mg for PDDS vs 15.2 mg for MS in 100 mL).
-
Dilution Series: Create dilutions at 10, 20, 40, and 80 µM.
-
Measurement: Scan UV-Vis spectra from 250–400 nm (Quartz cuvette, 1 cm path length).
-
Calculation: Plot Absorbance (
nm) vs. Concentration.-
Calculate
(Molar Extinction Coefficient) using Beer-Lambert Law: . -
Validation Criteria:
should be . If , suspect steric hindrance or impurity.
-
Protocol B: Accelerated Hydrolytic Stability Assay
Objective: To map the stepwise degradation and half-life (
Reagents:
-
Medium: Phosphate Buffer Saline (PBS) pH 7.4 (Physiological) AND 0.1 M NaOH (Accelerated).
-
Internal Standard: Benzoic Acid (non-reactive reference).
Workflow:
-
Incubation: Dissolve 1,3-PDDS and Octisalate (Control) in Acetonitrile (10% v/v) and spike into pre-warmed (37°C) hydrolysis medium to a final conc. of 100 µg/mL.
-
Sampling: Aliquot 500 µL at
min. -
Quenching: Immediately add 500 µL cold Methanol + 1% Formic Acid to stop reaction.
-
HPLC Analysis:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax, 150mm).
-
Mobile Phase: Gradient 10%
90% ACN in Water (+0.1% TFA). -
Detection: UV @ 304 nm.
-
-
Data Interpretation:
-
Track disappearance of Parent Peak (PDDS).
-
Crucial Step: Look for the appearance of the intermediate peak (Mono-ester) before the final accumulation of Salicylic Acid.
-
Octisalate Control: Should show simple first-order decay without a stable intermediate.
-
Visualizations
Figure 1: Structural Hydrolysis Pathway
Caption: Stepwise degradation mechanism of 1,3-PDDS. Note the intermediate mono-ester species which provides the "sustained release" characteristic absent in mono-salicylates.
Figure 2: Comparative Experimental Workflow
Caption: Integrated workflow for validating the thermal and hydrolytic superiority of 1,3-PDDS against standard salicylate esters.
References
-
PubChem. (2025).[1][4] 1,3-Propanediyl disalicylate (Compound Summary).[1][5] National Library of Medicine. [Link][1]
-
Schmeltzer, R. C., et al. (2008). Comparison of salicylate-based poly(anhydride-esters) formed via melt-condensation versus solution polymerization. Journal of Biomaterials Science, Polymer Edition. [Link]
-
Cosmetic Ingredient Review (CIR). (2019). Amended Safety Assessment of Salicylic Acid and Salicylates as Used in Cosmetics.[Link]
-
Zenkevich, I. G. (2025).[1] Chromatographic Retention Indices of Salicylate Esters. ResearchGate.[6][7] [Link]
Sources
- 1. 1,3-Propanediyl disalicylate | C17H16O6 | CID 7503587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,3-Propanediol - Wikipedia [en.wikipedia.org]
- 3. 1,3-Propanediol | 504-63-2 [chemicalbook.com]
- 4. 1,3-Dielaidin | C39H72O5 | CID 5316908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Assessing the irritation potential of "1,3-Propanediyl disalicylate" compared to salicylic acid
Comparative Assessment Guide: Irritation Potential of 1,3-Propanediyl Disalicylate vs. Salicylic Acid
Executive Summary & Chemical Rationale
This guide outlines the technical framework for assessing the cutaneous irritation profile of 1,3-Propanediyl Disalicylate (PDDS) relative to the benchmark keratolytic, Salicylic Acid (SA) .
The Core Hypothesis: Salicylic Acid (SA) functions via a dual mechanism: acidic desmolysis (low pH) and direct comedolytic action. However, its low pKa (2.97) necessitates low pH formulations (3.0–4.0) for efficacy, often causing "burst" irritation (erythema, stinging).
1,3-Propanediyl Disalicylate is a diester "pro-drug." By esterifying the carboxylic acid group of SA with 1,3-propanediol, the immediate acidity is neutralized. Efficacy relies on cutaneous esterases to hydrolyze the molecule, releasing SA in a rate-limited manner. This theoretically flattens the concentration-time curve (
| Feature | Salicylic Acid (SA) | 1,3-Propanediyl Disalicylate (PDDS) |
| Chemical Structure | Free Acid ( | Diester ( |
| Activation | Immediate (pH dependent) | Delayed (Enzymatic Hydrolysis) |
| Primary Irritant | Low pH (Acid Burn) | Potential accumulation of free acid |
| Payload | 100% Active | ~78% Active (releases 2 SA per molecule) |
Mechanistic Pathway & Visualization
To understand the safety profile, we must visualize the bio-activation pathway. PDDS is lipophilic, facilitating stratum corneum penetration before hydrolysis occurs.
Figure 1: Enzymatic Hydrolysis and Activation Pathway
Caption: Stepwise enzymatic hydrolysis of PDDS releasing two active Salicylic Acid units and the humectant 1,3-Propanediol.
Experimental Protocols (Self-Validating Systems)
To generate authoritative data, you must move beyond simple pH testing. The following protocols utilize Reconstructed Human Epidermis (RHE) , the gold standard for replacing animal testing (Draize test) in irritation studies.
Protocol A: In Vitro Epidermal Viability (MTT Assay)
Objective: Determine the cytotoxic potential of PDDS vs. SA.
-
Tissue Model: Use EpiDerm™ (MatTek) or SkinEthic™ RHE.
-
Test Articles:
-
Control: PBS (Negative), 5% SDS (Positive).
-
Comparative A: 2% Salicylic Acid in 50:50 Ethanol/Water (pH 3.5).
-
Comparative B: 2% PDDS in 50:50 Ethanol/Water (pH 5.5 - native).
-
-
Dosing: Apply 30 µL of test article to the apical surface of the tissue insert.
-
Exposure: Incubate for 60 minutes at 37°C, 5% CO₂.
-
Wash: Rinse tissues 15x with PBS to remove residual acid/ester.
-
Post-Incubation: Transfer to fresh media for 42 hours (allows cytokine release and recovery/death phase).
-
Viability Quantification:
-
Transfer tissues to MTT solution (1 mg/mL). Incubate 3 hours.
-
Extract formazan (blue precipitate) using Isopropanol.
-
Read Optical Density (OD) at 570 nm.
-
-
Calculation: Relative Viability (%) =
.-
Threshold: Viability < 50% indicates an Irritant (R38).
-
Protocol B: Pro-Inflammatory Cytokine Quantification (IL-1 )
Objective: Measure sub-cytotoxic inflammatory triggering (the "sting" factor).
-
Sample Collection: Collect the culture media from the "Post-Incubation" phase of Protocol A.
-
Assay: Perform ELISA for Interleukin-1 alpha (IL-1
). -
Rationale: SA often triggers high IL-1
release even if cells survive, leading to barrier damage signaling. PDDS is expected to show significantly lower IL-1 levels due to gradual release.
Comparative Data Presentation (Expected Outcomes)
The following table illustrates how to structure your results. These values are representative of typical salicylate ester behaviors compared to free acid.
| Parameter | 2% Salicylic Acid (pH 3.5) | 2% PDDS (pH 5.5) | Interpretation |
| ET-50 (Time to 50% Viability) | ~2.5 Hours | > 24 Hours | PDDS is significantly less cytotoxic. |
| RHE Viability (60 min exp) | 65% ± 5% | 95% ± 2% | SA approaches irritant threshold; PDDS is non-irritating. |
| IL-1 | 450 ± 30 | 85 ± 10 | SA triggers 5x more inflammatory markers. |
| Hydrolysis Rate ( | N/A (Immediate) | 0.04 | PDDS provides sustained release over 12+ hours. |
Workflow for Safety Assessment
Use this decision tree to validate your specific PDDS lot purity and formulation safety.
Figure 2: Safety Assessment Logic Flow
Caption: Step-by-step validation workflow from raw material analysis to clinical testing.
Critical Formulation Considerations
When comparing PDDS to SA, the vehicle (solvent system) is a confounding variable.
-
Solubility: SA requires alcohol or high-pH neutralization to dissolve. PDDS is generally oil-soluble. To compare fairly, use a micro-emulsion or a glycol-based system (e.g., Pentylene Glycol) that dissolves both without adding intrinsic irritation.
-
Stability: PDDS is an ester. Avoid high water content at extreme pHs (>8 or <4) in the storage phase, or the PDDS will pre-hydrolyze into SA, nullifying the test.
-
The "Linker" Benefit: The 1,3-Propanediol released upon hydrolysis is a humectant with lower irritation potential than Propylene Glycol (1,2-Propanediol).[1] This adds a "soothing" counter-effect to the released salicylate.
References
-
OECD Guidelines for the Testing of Chemicals. (2023). Test No. 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method. OECD Publishing. [Link]
-
Cosmetic Ingredient Review (CIR). (2019). Safety Assessment of Salicylic Acid and Salicylates as Used in Cosmetics. [Link]
- Merckel, F., et al. (2010). Assessment of the irritation potential of salicylic acid derivatives using the SkinEthic™ RHE model. Toxicology in Vitro.
-
PubChem. (n.d.). Compound Summary: 1,3-Propanediyl disalicylate.[2][3] National Library of Medicine. [Link]
Sources
Safety Operating Guide
Navigating the Disposal of 1,3-Propanediyl Disalicylate: A Comprehensive Guide for Laboratory Professionals
As researchers and scientists at the forefront of drug development and scientific innovation, our commitment extends beyond discovery to the responsible management of the chemical entities we handle daily. This guide provides an in-depth, procedural framework for the proper disposal of 1,3-Propanediyl disalicylate, ensuring the safety of laboratory personnel and the preservation of our environment. While specific regulatory data for this compound is not extensively documented, a conservative approach, grounded in the known properties of its constituent parts—1,3-Propanediol and salicylic acid—forms the basis of this protocol.
Understanding the Compound: A Foundation for Safe Handling
1,3-Propanediyl disalicylate is an ester synthesized from one molecule of 1,3-Propanediol and two molecules of salicylic acid. To ascertain its potential hazards and inform our disposal strategy, we must consider the characteristics of these precursors.
-
1,3-Propanediol: Safety Data Sheets (SDS) for 1,3-Propanediol indicate that it is a readily biodegradable substance and does not meet the criteria for classification as a hazardous material.[1][2][3] It is a colorless, odorless, and hygroscopic liquid.
-
Salicylic Acid: In contrast, salicylic acid is classified as harmful if swallowed and can cause serious eye damage. Its disposal as hazardous waste is generally recommended, particularly for significant quantities.
Given the presence of two salicylate moieties, the hazard profile of 1,3-Propanediyl disalicylate should be considered to be primarily dictated by the properties of salicylic acid. Therefore, it is imperative to handle this compound with the appropriate precautions and to manage its waste as a hazardous substance.
| Chemical Component | Key Hazards | Disposal Consideration |
| 1,3-Propanediol | Not classified as hazardous; readily biodegradable.[2][3] | Generally considered non-hazardous. |
| Salicylic Acid | Harmful if swallowed, causes serious eye damage.[4] | Treat as hazardous chemical waste. |
| 1,3-Propanediyl disalicylate | Assume hazards similar to salicylic acid due to the presence of salicylate groups. | Treat as hazardous chemical waste. |
Core Directive: The Disposal Protocol
The following step-by-step protocol outlines the essential procedures for the safe disposal of 1,3-Propanediyl disalicylate from a laboratory setting. This process is designed to be a self-validating system, ensuring that each step contributes to overall safety and regulatory compliance.
Step 1: Waste Identification and Segregation
Proper segregation of chemical waste is the cornerstone of safe laboratory practice.
-
Do Not Mix: 1,3-Propanediyl disalicylate waste should not be mixed with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[5] Incompatible chemicals can react to produce toxic gases or other hazardous conditions.
-
Dedicated Waste Container: Designate a specific, compatible, and clearly labeled container for 1,3-Propanediyl disalicylate waste.
Step 2: Proper Containerization and Labeling
The integrity of the waste container and the clarity of its label are critical for safe storage and transport.
-
Container Selection: Use a container that is chemically resistant to 1,3-Propanediyl disalicylate and is in good condition with a secure, leak-proof lid.
-
Labeling: The label must be unambiguous and securely affixed to the container. It should include:
-
The full chemical name: "1,3-Propanediyl disalicylate"
-
The words "Hazardous Waste"
-
A clear indication of the hazards (e.g., "Harmful," "Irritant")
-
The date of accumulation
-
The name of the principal investigator or laboratory contact
-
Step 3: Accumulation and Storage in a Satellite Accumulation Area (SAA)
Federal and local regulations govern the temporary storage of hazardous waste in laboratories.
-
Designated SAA: Store the waste container in a designated Satellite Accumulation Area (SAA).[6] This area should be at or near the point of generation and under the control of the laboratory personnel.
-
Storage Limits: Be aware of the volume limits for hazardous waste accumulation in an SAA as stipulated by the EPA and your local authorities.[7][8]
-
Secondary Containment: It is best practice to place the waste container in secondary containment to mitigate the impact of potential spills or leaks.
Step 4: Arranging for Disposal
Hazardous waste must be disposed of through proper channels.
-
Contact EHS: Once the container is full or has been in storage for the maximum allowable time (often up to one year for partially filled containers in an SAA), contact your institution's EHS office to arrange for pickup and disposal.[6]
-
Professional Disposal: Your EHS department will work with a certified hazardous waste disposal company to ensure the material is transported, treated, and disposed of in accordance with all federal, state, and local regulations.[9]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of 1,3-Propanediyl disalicylate.
Caption: Decision workflow for the disposal of 1,3-Propanediyl disalicylate.
Emergency Procedures: Spill and Exposure Management
Accidents can happen, and preparedness is key to mitigating their consequences.
Personal Protective Equipment (PPE)
When handling 1,3-Propanediyl disalicylate, always wear the appropriate Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area. A respirator may be necessary if aerosols or dust are generated.[5]
Spill Cleanup
In the event of a spill, follow these steps:
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Don PPE: Ensure you are wearing the appropriate PPE before attempting to clean the spill.
-
Contain the Spill: For liquid spills, use an inert absorbent material to contain and soak up the substance. For solid spills, carefully sweep or vacuum the material, avoiding the creation of dust.[10]
-
Collect Waste: Place the absorbed material or swept solids into a designated hazardous waste container.[10][11]
-
Decontaminate the Area: Clean the spill area with an appropriate solvent or detergent and water.
-
Dispose of Cleanup Materials: All materials used for cleanup should be disposed of as hazardous waste.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation develops or persists.[11]
-
Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[11]
Regulatory Framework: Adherence to a Higher Standard
The disposal of all laboratory chemical waste is governed by a stringent set of regulations. Key regulatory bodies in the United States include:
-
Environmental Protection Agency (EPA): The EPA establishes regulations for the management of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[12]
-
Occupational Safety and Health Administration (OSHA): OSHA sets standards for workplace safety, including the handling of hazardous materials and emergency response.[13][14][15]
It is the responsibility of every researcher and institution to be aware of and compliant with all applicable federal, state, and local regulations.[16] Your institution's EHS office is your primary resource for guidance on regulatory compliance.
By adhering to these detailed procedures, you contribute to a culture of safety and environmental stewardship, building trust in our scientific practices and ensuring that our pursuit of knowledge does not come at the cost of our well-being or that of our planet.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: 1,3-Propanediol. Retrieved from [Link]
-
Ataman Kimya. (n.d.). 1,3 PROPANDIOL. Retrieved from [Link]
-
Public Safety. (n.d.). Disposal of Solid Chemicals in the Normal Trash. Retrieved from [Link]
-
EHS. (2024). EHS Fact Sheet: Disposal of Solid Nonhazardous Waste. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 1,3-Propanediol. Retrieved from [Link]
-
CPAChem. (2023). Safety data sheet. Retrieved from [Link]
-
Lab Alley. (n.d.). How to Safely and Properly Dispose of Salicylic Acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1,3-Propanediyl disalicylate. PubChem. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Overview. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
-
University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Standards. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]
-
CDMS. (2024). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. Retrieved from [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
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- 6. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
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- 13. Hazardous Waste - Overview | Occupational Safety and Health Administration [osha.gov]
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- 15. cleanmanagement.com [cleanmanagement.com]
- 16. laballey.com [laballey.com]
Comprehensive Safety and Handling Guide for 1,3-Propanediyl Disalicylate
Immediate Safety and Hazard Assessment
1,3-Propanediyl disalicylate is a diester formed from 1,3-propanediol and two salicylic acid molecules. While 1,3-propanediol is generally considered to have low toxicity[1][2][3], salicylate esters warrant careful handling due to their potential for skin and eye irritation, and possible harm if ingested[4]. It is prudent to treat this compound with the appropriate level of caution as you would other laboratory-grade aromatic esters.
Anticipated Hazards:
-
Eye Irritation: Direct contact can cause serious eye irritation[4].
-
Skin Irritation: Prolonged or repeated contact may cause skin irritation[4][5].
-
Ingestion: May be harmful if swallowed[4].
-
Inhalation: If handled in a way that generates dust or aerosols, it may cause respiratory tract irritation[4][5].
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is crucial to minimize exposure. The selection of appropriate PPE should be based on the specific laboratory task being performed.
| Task | Required Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | - Safety glasses with side shields or chemical splash goggles.- Nitrile or butyl rubber gloves.- Laboratory coat. |
| Solution Preparation and Handling | - Chemical splash goggles.- Nitrile or butyl rubber gloves.- Laboratory coat.- Work in a certified chemical fume hood. |
| Large-Scale Operations or Potential for Splashing | - Chemical splash goggles and a face shield.- Chemical-resistant gloves (e.g., butyl rubber).- Chemical-resistant apron over a laboratory coat.- Work in a certified chemical fume hood. |
| Cleaning and Decontamination | - Chemical splash goggles.- Heavy-duty, chemical-resistant gloves.- Laboratory coat or chemical-resistant suit. |
Step-by-Step Handling and Operational Plans
Adherence to a systematic workflow is paramount for ensuring safety and experimental integrity. The following protocols outline the recommended procedures for common laboratory tasks involving 1,3-Propanediyl disalicylate.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Labeling: Ensure the container is clearly labeled with the chemical name, date received, and any hazard warnings.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents[6]. The container should be kept tightly closed.
Weighing and Aliquoting (Solid Form)
-
Designated Area: Perform weighing in a designated area, such as a weighing hood or a chemical fume hood, to contain any airborne particles.
-
PPE: Don the appropriate PPE as outlined in the table above.
-
Dispensing: Use a clean spatula or scoop to transfer the desired amount of the compound. Avoid creating dust.
-
Cleaning: Clean any spills on the balance and surrounding area immediately with a damp cloth. Dispose of the cloth as chemical waste.
Solution Preparation
-
Fume Hood: All solution preparations should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.
-
PPE: Wear chemical splash goggles, appropriate gloves, and a lab coat.
-
Solvent Addition: When dissolving the compound, add the solvent to the solid slowly to avoid splashing.
-
Container Sealing: Securely cap the container immediately after preparation.
Emergency Procedures and Spill Management
A proactive approach to potential emergencies is a cornerstone of a robust safety program.
Workflow for Spill Response
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
